5-Bromo-2,4-bis(methylthio)pyrimidine
Beschreibung
The exact mass of the compound Pyrimidine, 5-bromo-2,4-bis(methylthio)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46973. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-bromo-2,4-bis(methylsulfanyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPGGEJUFJYLHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC=C1Br)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40286664 | |
| Record name | Pyrimidine, 5-bromo-2,4-bis(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60186-81-4 | |
| Record name | Pyrimidine,4-bis(methylthio)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrimidine, 5-bromo-2,4-bis(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-2,4-bis(methylthio)pyrimidine: A Technical Guide for Chemical Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-2,4-bis(methylthio)pyrimidine. While publicly available quantitative data for this specific compound is limited, this document compiles the existing information and offers expert-derived postulations based on related chemical structures.
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 60186-81-4 | Chemical Abstracts Service |
| Molecular Formula | C₆H₇BrN₂S₂ | N/A |
| Molecular Weight | 251.17 g/mol | N/A |
| Appearance | White to off-white solid (Postulated) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Insoluble in water; Soluble in organic solvents like DMSO and DMF (Postulated) | N/A |
Synthesis and Reactivity
The primary synthetic route to this compound involves the nucleophilic substitution of a dihalogenated pyrimidine precursor.
Proposed Synthetic Pathway
Figure 1: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis of this compound, based on established methods for similar compounds. Researchers should optimize these conditions for their specific laboratory settings.
Materials:
-
5-Bromo-2,4-dichloropyrimidine
-
Sodium thiomethoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-Bromo-2,4-dichloropyrimidine (1.0 eq.) in anhydrous DMF, add sodium thiomethoxide (2.2 eq.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure this compound.
Reactivity and Potential Applications
The chemical structure of this compound suggests several avenues for further chemical modification and potential applications, particularly in drug discovery and agrochemicals.
Logical Relationship of Functional Groups to Applications
Figure 2: Functional group contributions to potential applications.
The pyrimidine core is a common scaffold in many biologically active compounds. The bromine atom at the 5-position is a versatile handle for introducing further complexity through various cross-coupling reactions, allowing for the synthesis of diverse compound libraries for screening. The methylthio groups can be oxidized to the corresponding sulfoxides or sulfones, which can modulate the compound's electronic properties and biological activity. These features make this compound a potentially valuable building block for the development of novel pharmaceuticals and agrochemicals, such as herbicides and fungicides.
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified in the public domain. Researchers who synthesize this compound are encouraged to perform full characterization and publish their findings to contribute to the collective chemical knowledge.
Conclusion
This compound is a chemical entity with significant potential for applications in medicinal chemistry and materials science. While detailed experimental data on its physical and spectroscopic properties are currently lacking, its synthesis is feasible through established chemical transformations. This guide provides a foundational understanding of this compound and a framework for its further investigation and utilization in research and development.
An In-depth Technical Guide to 5-Bromo-2,4-bis(methylthio)pyrimidine (CAS Number: 60186-81-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,4-bis(methylthio)pyrimidine is a halogenated and thio-substituted pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active compounds, including nucleic acids and various therapeutic agents. The presence of a bromine atom and two methylthio groups on the pyrimidine ring of this compound suggests its potential as a versatile intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. The bromine atom can serve as a handle for cross-coupling reactions, allowing for the introduction of diverse functionalities, while the methylthio groups can be oxidized to sulfoxides or sulfones, further expanding its synthetic utility.
This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its chemical properties, synthesis, and potential applications. It is important to note that while a synthetic protocol for this specific compound is available, detailed experimental data on its physicochemical properties and biological activities are limited. Therefore, data from closely related compounds are also presented for comparative purposes.
Chemical and Physical Properties
| Property | This compound | 5-Bromo-2-(methylthio)pyrimidine | 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid |
| CAS Number | 60186-81-4 | 14001-67-3 | 50593-92-5 |
| Molecular Formula | C₆H₇BrN₂S₂ | C₅H₅BrN₂S | C₆H₅BrN₂O₂S |
| Molecular Weight | 251.17 g/mol | 205.08 g/mol [1] | 249.09 g/mol |
| Appearance | Not specified | Solid | Beige Solid[2] |
| Melting Point | Not specified | 63-68 °C[1] | 156-157 °C[2] |
| Boiling Point | Not specified | Not available | Not available |
| Solubility | Not specified | Not available | Likely mobile in the environment due to its water solubility.[2] |
| SMILES | CSc1c(Br)cnc(SC)n1 | CSc1ncc(Br)cn1[1] | CSc1ncc(Br)c(n1)C(=O)O |
| InChI | InChI=1S/C6H7BrN2S2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3 | 1S/C5H5BrN2S/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3[1] | InChI=1S/C6H5BrN2O2S/c1-12-6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11) |
Synthesis and Purification
A detailed experimental protocol for the synthesis of this compound has been reported. The synthesis involves the reaction of 5-bromo-2,4-dichloropyrimidine with sodium thiomethoxide.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Bromo-2,4-dichloropyrimidine
-
Sodium thiomethoxide
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
Procedure:
-
In a 5 L reaction flask, add 300 g (1.31 mol) of 5-bromo-2,4-dichloropyrimidine and 2 L of tetrahydrofuran.
-
Cool the mixture to 0 °C.
-
Slowly add 184.55 g (2.63 mol) of sodium thiomethoxide to the cooled mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
After 12 hours, quench the reaction with water.
-
Separate the organic layer and evaporate the ethyl acetate.
-
The resulting solid is this compound.
Yield: 280 g (75%).
Purification
The crude product from the synthesis is a solid. While the provided protocol does not specify a purification method for the final product, related compounds are often purified by recrystallization or column chromatography. For a similar compound, 5-bromo-2-(methylthio)pyrimidine, purification was achieved by column chromatography on silica gel (100-200 mesh) using 5% ethyl acetate/hexane as the eluent.[3]
Reactivity and Potential Applications
The chemical structure of this compound suggests several avenues for further chemical modification, making it a potentially valuable building block in medicinal and agricultural chemistry.
-
Nucleophilic Aromatic Substitution: The bromine atom at the 5-position can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups.
-
Cross-Coupling Reactions: The C-Br bond can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
Oxidation of Thioether Groups: The methylthio groups can be oxidized to the corresponding sulfoxides and sulfones, which can alter the electronic properties and biological activity of the molecule.
Given the broad spectrum of biological activities exhibited by pyrimidine derivatives, this compound could serve as a key intermediate in the synthesis of compounds with potential:
-
Anticancer Activity: Pyrimidine analogs are known to act as anticancer agents through various mechanisms, including the inhibition of kinases and interference with DNA synthesis.
-
Antimicrobial Activity: The pyrimidine scaffold is present in many antimicrobial agents.
-
Agrochemical Applications: Pyrimidine derivatives are utilized as herbicides and fungicides.
Biological Activity
There is currently no specific information available in the scientific literature regarding the biological activity or mechanism of action of this compound. The toxicological properties of this compound have not been fully investigated.[2]
However, the general class of pyrimidine derivatives is known to possess a wide range of biological activities. For instance, various substituted pyrimidines have been explored as potential anticancer, antimicrobial, and antiviral agents. The biological activity of these compounds is highly dependent on the nature and position of the substituents on the pyrimidine ring.
For researchers interested in the potential biological applications of this compound, it would be necessary to conduct in vitro and in vivo studies to evaluate its efficacy and mechanism of action.
Spectroscopic Data
No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound (CAS 60186-81-4) were found in the reviewed literature. For reference, 1H NMR and mass spectrometry data for the related compound 5-bromo-2-(methylthio)pyrimidine (CAS 14001-67-3) are available.[3] Similarly, 1H NMR data for 5-bromo-2-chloro-4-(methylthio)pyrimidine (CAS 59549-51-8) has been reported as δ 8.31 (s, 1H), 2.59 (s, 3H) in CDCl3.[4]
Experimental Workflows and Signaling Pathways
As there is no available information on the biological activity or mechanism of action of this compound, no signaling pathways or experimental workflows can be depicted at this time. The synthesis of the compound follows a straightforward chemical reaction pathway.
Synthetic Workflow
The synthesis of this compound can be represented by the following workflow:
Caption: Synthetic workflow for this compound.
Conclusion
This compound is a readily synthesizable halogenated pyrimidine derivative with significant potential as a chemical intermediate. Its structural features, including a reactive bromine atom and two modifiable methylthio groups, make it an attractive starting material for the synthesis of a diverse range of more complex molecules. While there is a clear synthetic route to this compound, a comprehensive characterization of its physicochemical properties and a thorough investigation of its biological activities are still lacking. Future research in these areas will be crucial to fully unlock the potential of this compound in drug discovery and other applications. Researchers and drug development professionals are encouraged to utilize the synthetic protocol provided and to undertake further studies to elucidate the properties and potential applications of this compound.
References
An In-depth Technical Guide to the Molecular Structure of 5-Bromo-2,4-bis(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 5-Bromo-2,4-bis(methylthio)pyrimidine and its key precursor, 5-Bromo-2,4-dichloropyrimidine. Due to a notable lack of published experimental data for this compound, this guide focuses on the detailed synthesis and established spectroscopic data of its starting material, providing a foundational understanding for researchers working with this compound.
Molecular Structure and Properties
The precursor, 5-Bromo-2,4-dichloropyrimidine, is a well-characterized compound with the chemical formula C₄HBrCl₂N₂.[1] It serves as a critical building block in the synthesis of various pyrimidine derivatives.[2][3][4][5]
Table 1: Physicochemical Properties of 5-Bromo-2,4-dichloropyrimidine
| Property | Value | Reference |
| CAS Number | 36082-50-5 | [2] |
| Molecular Formula | C₄HBrCl₂N₂ | [1] |
| Molecular Weight | 227.87 g/mol | [1] |
| Melting Point | 29-30 °C | [2] |
| Boiling Point | 128 °C at 15 mmHg | [2] |
| Density | 1.781 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.603 | |
| Appearance | White solid or colorless liquid | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound proceeds via a nucleophilic substitution reaction from 5-Bromo-2,4-dichloropyrimidine and sodium thiomethoxide.
Synthesis of the Precursor: 5-Bromo-2,4-dichloropyrimidine
A common method for the synthesis of 5-Bromo-2,4-dichloropyrimidine involves the halogenation of 5-bromouracil.[1]
Experimental Protocol:
-
To a reaction flask containing 5-bromouracil (1 equivalent), add phosphorus oxychloride (POCl₃) (excess, e.g., 4 equivalents).[6]
-
The mixture is heated at reflux for an extended period (e.g., 4 days), during which the evolution of HCl gas is observed, and the solution becomes homogeneous.[6]
-
After the reaction is complete, the excess POCl₃ is removed by distillation at atmospheric pressure.[6]
-
The crude product is then purified by distillation under reduced pressure to yield 5-Bromo-2,4-dichloropyrimidine.[6]
An alternative method utilizes phosphorus pentachloride (PCl₅) in a solvent such as 1,1,2-trichloroethane.[1]
Experimental Protocol using PCl₅:
-
In a reaction flask, combine 5-bromouracil (1 equivalent) and phosphorus pentachloride (approx. 2.8 equivalents).[1]
-
Add 1,1,2-trichloroethane as a solvent and heat the mixture to reflux.[1]
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[1]
-
After cooling to room temperature, the reaction mixture is carefully poured into ice water with stirring.[1]
-
The aqueous layer is extracted with dichloromethane (DCM).[1]
-
The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.[1]
-
The crude product can be further purified by silica gel column chromatography.[1]
Synthesis of this compound
While a detailed experimental protocol is not available in the reviewed literature, the synthesis is reported to proceed by reacting 5-Bromo-2,4-dichloropyrimidine with sodium thiomethoxide.
Proposed Experimental Workflow:
Caption: Synthetic pathway for this compound.
Handling of Sodium Thiomethoxide: Sodium thiomethoxide is a toxic and flammable solid that is sensitive to air and moisture.[7] It should be handled under an inert atmosphere, and appropriate personal protective equipment must be worn.[8][9][10] In case of fire, use alcohol-resistant foam, carbon dioxide, or water fog.[8]
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not available in the scientific literature. However, the spectroscopic data for the precursor, 5-Bromo-2,4-dichloropyrimidine, is well-documented.
Table 2: Spectroscopic Data for 5-Bromo-2,4-dichloropyrimidine
| Technique | Data | Source |
| ¹H NMR | A single proton signal is expected for the hydrogen at the 6-position of the pyrimidine ring. | [11][12] |
| ¹³C NMR | Signals corresponding to the carbon atoms of the pyrimidine ring are expected. | [11][13] |
| Mass Spectrometry (GC-MS) | The mass spectrum shows a top peak at m/z 228, with other significant peaks at m/z 226 and 230, consistent with the isotopic pattern of one bromine and two chlorine atoms. | [11] |
| Infrared (IR) Spectroscopy | Characteristic peaks for the pyrimidine ring and C-Cl/C-Br bonds are observed. | [11] |
Potential Applications and Biological Activity
While there is no specific information on the biological activity of this compound, pyrimidine derivatives are a well-established class of compounds with a broad range of biological activities. They are key components in a variety of pharmaceuticals and agrochemicals.[3] The precursor, 5-Bromo-2,4-dichloropyrimidine, is utilized in the synthesis of compounds with potential applications as anticancer agents and for other therapeutic uses.[5][14]
Conclusion
This compound is a derivative of pyrimidine with potential for further chemical modifications. This guide provides a thorough account of the synthesis and characterization of its essential precursor, 5-Bromo-2,4-dichloropyrimidine. The provided experimental protocols and spectroscopic data for the precursor offer a solid foundation for researchers. It is important to note the current lack of published experimental data for the final product, this compound, which highlights an opportunity for further research to fully characterize this compound and explore its potential applications.
References
- 1. 5-Bromo-2,4-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. 5-Bromo-2,4-dichloropyrimidine | 36082-50-5 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 5-Bromo-2,4-dichloropyrimidine 97 36082-50-5 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. prepchem.com [prepchem.com]
- 7. Sodium thiomethoxide | 5188-07-8 [chemicalbook.com]
- 8. scribd.com [scribd.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. 5-Bromo-2,4-dichloropyrimidine | C4HBrCl2N2 | CID 289973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 5-Bromo-2,4-dichloropyrimidine(36082-50-5) 1H NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. 5-Bromo-2,4-dichloropyrimidine | 36082-50-5 | FB10261 [biosynth.com]
In-Depth Technical Guide: Spectral Analysis of 5-Bromo-2,4-bis(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for 5-Bromo-2,4-bis(methylthio)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public domain spectral data for this specific molecule, this document outlines the expected spectral characteristics based on its chemical structure and provides a comprehensive experimental framework for its synthesis and spectral analysis.
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the nucleophilic substitution of its chlorinated precursor.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved starting from 5-Bromo-2,4-dichloropyrimidine.
-
Reaction: 5-Bromo-2,4-dichloropyrimidine is reacted with sodium thiomethoxide (NaSMe).
-
Stoichiometry: A slight excess of sodium thiomethoxide is typically used to ensure complete substitution of both chlorine atoms.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is suitable for this reaction.
-
Temperature: The reaction is typically carried out at room temperature and may be gently heated to ensure completion.
-
Work-up: Following the reaction, the mixture is quenched with water and the product is extracted using an organic solvent like ethyl acetate. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Caption: Synthetic pathway for this compound.
Spectral Data (Hypothetical)
While specific experimental data is not publicly available, the following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound based on its structure.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.4 - 8.6 | Singlet | 1H | H-6 (pyrimidine) |
| ~ 2.6 - 2.7 | Singlet | 3H | S-CH₃ (at C-2) |
| ~ 2.5 - 2.6 | Singlet | 3H | S-CH₃ (at C-4) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 170 - 175 | C-2 (pyrimidine) |
| ~ 165 - 170 | C-4 (pyrimidine) |
| ~ 160 - 165 | C-6 (pyrimidine) |
| ~ 110 - 115 | C-5 (pyrimidine) |
| ~ 14 - 16 | S-CH₃ (at C-2) |
| ~ 13 - 15 | S-CH₃ (at C-4) |
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| [M]+ | Molecular ion peak (containing ⁷⁹Br) |
| [M+2]+ | Isotopic peak for ⁸¹Br (approx. 1:1 ratio with [M]+) |
| Fragments | Peaks corresponding to the loss of CH₃, SCH₃, and Br radicals. |
Experimental Protocols for Spectral Analysis
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using standard parameters, including proton decoupling.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction, and integration) to obtain the final spectra.
Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization Method: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analyzer: Employ a mass analyzer (e.g., Quadrupole, Time-of-Flight) to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
Caption: Workflow for NMR and MS spectral analysis.
Conclusion
This guide provides a foundational understanding of the synthesis and expected spectral characteristics of this compound. While experimental data is currently scarce in the public domain, the provided protocols and predicted data serve as a valuable resource for researchers working with this and similar pyrimidine derivatives. The structural insights gained from NMR and MS analyses are crucial for confirming the identity and purity of the synthesized compound, which is a critical step in the drug discovery and development pipeline.
Synthesis of 5-Bromo-2,4-bis(methylthio)pyrimidine from 5-bromouracil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic route for preparing 5-Bromo-2,4-bis(methylthio)pyrimidine, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 5-bromouracil. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Strategy
The synthesis of this compound from 5-bromouracil is a two-step process. The initial step involves the conversion of the uracil ring to a more reactive dichloropyrimidine intermediate. The subsequent step introduces the methylthio groups through nucleophilic substitution.
Experimental Protocols
Step 1: Synthesis of 5-bromo-2,4-dichloropyrimidine
This crucial intermediate can be synthesized from 5-bromouracil using two primary methods. Researchers can select the most suitable method based on available reagents and equipment.
Method A: Using Phosphorus Pentachloride (PCl₅)
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| 5-bromouracil | 190.98 | 6.0 g | 31.4 mmol |
| Phosphorus Pentachloride (PCl₅) | 208.24 | 16.4 g | 78.7 mmol |
| 1,1,2-Trichloroethane | 133.40 | 50 mL | - |
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromouracil (6.0 g, 31.4 mmol) in 1,1,2-trichloroethane (50 mL).
-
Carefully add phosphorus pentachloride (16.4 g, 78.7 mmol) to the suspension.
-
Heat the reaction mixture to reflux. The suspension will gradually dissolve to form a clear, pale-yellow solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into ice-water with vigorous stirring.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 5-bromo-2,4-dichloropyrimidine as a colorless oil.
Method B: Using Phosphorus Oxychloride (POCl₃)
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles |
| 5-bromouracil | 190.98 | 30 g | 157.1 mmol |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 130 mL | - |
Protocol:
-
In a flask protected from atmospheric moisture, add 5-bromouracil (30 g, 157.1 mmol) to phosphorus oxychloride (130 mL).
-
Heat the mixture to reflux for 4 days. During this time, the evolution of HCl gas will be observed, and the solution will become homogeneous.[1]
-
After the reaction is complete, remove the excess POCl₃ by distillation at atmospheric pressure.
-
Further distill the residue under reduced pressure to obtain 5-bromo-2,4-dichloropyrimidine.
Step 2: Synthesis of this compound
This step involves the nucleophilic substitution of the chloro groups with methylthio groups.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| 5-bromo-2,4-dichloropyrimidine | 227.87 | (Calculated from Step 1) | - |
| Sodium Thiomethoxide (NaSMe) | 70.09 | At least 2.2 equivalents | - |
| Dimethylformamide (DMF) | 73.09 | Sufficient to dissolve reactants | - |
Protocol:
-
Dissolve 5-bromo-2,4-dichloropyrimidine in dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add at least 2.2 equivalents of sodium thiomethoxide to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Yield |
| 1A | 5-bromouracil | 5-bromo-2,4-dichloropyrimidine | PCl₅ | 1,1,2-Trichloroethane | - | Reflux | High |
| 1B | 5-bromouracil | 5-bromo-2,4-dichloropyrimidine | POCl₃ | - | 4 days | Reflux | 82%[1] |
| 2 | 5-bromo-2,4-dichloropyrimidine | This compound | Sodium Thiomethoxide | DMF | Several hours | 0°C to RT | - |
Note: The yield for Step 2 is dependent on the specific reaction conditions and purification efficiency.
Logical Relationship Diagram
The following diagram illustrates the logical progression from the starting material to the final product, highlighting the key transformations.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis of this compound from 5-bromouracil. By following the outlined protocols and considering the quantitative data, researchers and drug development professionals can efficiently produce this key synthetic intermediate for their research and development endeavors. The provided visualizations offer a clear and concise understanding of the synthetic pathway and logical flow of the process.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of pyrimidine and its derivatives. Pyrimidine is a foundational heterocyclic aromatic compound, integral to the structure of nucleic acids and a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are essential components of DNA and RNA (cytosine, thymine, and uracil) and are found in numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] This document details their structural characteristics, reactivity, and the experimental methodologies used for their characterization, making it an essential resource for professionals in chemical and pharmaceutical research.
Physical Properties of Pyrimidine
Pyrimidine is a colorless, crystalline solid at room temperature with a distinct aromatic odor.[4][5] It is a six-membered heterocyclic compound with two nitrogen atoms at positions 1 and 3 of the ring.[1] The physical properties of the parent pyrimidine molecule are summarized below. Derivatives often exhibit significant variations in these properties based on the nature and position of their substituents.
Quantitative Data
The fundamental physical constants for pyrimidine are presented in the table below. These values are critical for experimental design, particularly in purification and formulation processes.
| Property | Value | References |
| Molecular Formula | C₄H₄N₂ | [5][6] |
| Molar Mass | 80.088 g/mol | [4][6] |
| Appearance | Colorless crystalline solid | [4][5] |
| Melting Point | 20 to 22 °C (68 to 72 °F) | [4][6] |
| Boiling Point | 123 to 124 °C (253 to 255 °F) | [4][6] |
| Density | 1.016 g/cm³ | [6] |
| Solubility in Water | Miscible; ~41 g/L at 20°C | [5][6] |
| Solubility in Organic Solvents | Soluble in alcohols, ether, and aromatic hydrocarbons | [5] |
| Acidity (pKa of conjugate acid) | 1.10 - 1.23 | [6] |
Factors Influencing Physical Properties:
-
Substituent Effects: The addition of functional groups dramatically alters properties. For instance, the nucleobases (uracil, thymine, cytosine) are solids with much higher melting points due to intermolecular hydrogen bonding.
-
Temperature: The solubility of pyrimidine derivatives in solvents like methanol generally increases with temperature.[5][7]
-
pH: The ionization state, and therefore solubility, can be significantly influenced by the pH of the solution.[5]
Chemical Properties and Reactivity
The chemical behavior of the pyrimidine ring is dictated by the presence of two electronegative nitrogen atoms. This makes the ring system π-deficient, which has profound implications for its reactivity.[4][6]
Electronic Nature and Basicity
The nitrogen atoms withdraw electron density from the carbon atoms of the ring, making positions 2, 4, and 6 particularly electron-deficient.[4][6] Position 5 is less electron-deficient.[6] This electronic arrangement leads to the following characteristics:
-
Weak Basicity: Compared to pyridine (pKa of conjugate acid ≈ 5.30), pyrimidine is a much weaker base (pKa ≈ 1.23).[6] The second nitrogen atom deactivates the ring towards protonation.[6]
-
Electrophilic Aromatic Substitution: This is difficult due to the π-deficient nature of the ring. When it does occur, it is most favorable at the 5-position. Reactions like nitration and halogenation can be achieved, typically on substituted pyrimidine rings.[6]
-
Nucleophilic Aromatic Substitution: The electron-deficient character of the ring facilitates nucleophilic attack, especially at the 2-, 4-, and 6-positions. This is a common strategy for functionalizing the pyrimidine scaffold.[6]
Common Reactions of Pyrimidine Derivatives
-
N-Alkylation and N-Acylation: These reactions typically occur at one of the ring nitrogen atoms. For example, acylation of the ring nitrogen with an acyl chloride leads to the formation of a pyridinium salt.[4]
-
Cyclization Reactions: Pyrimidine derivatives are often synthesized via condensation reactions. A common method involves the reaction between a compound with an amidine structure (like urea or thiourea) and a three-carbon compound such as a β-ketoacid.[2][8]
Synthesis and Characterization Workflows
The synthesis and verification of pyrimidine derivatives follow a structured workflow, from initial reaction to final structural confirmation.
General Synthesis Workflow
The synthesis of pyrimidines often involves a cyclocondensation reaction. The logical flow from starting materials to a functionalized derivative is depicted below.
Caption: Generalized workflow for the synthesis of pyrimidine derivatives.
Experimental Protocols for Characterization
Confirming the structure of newly synthesized pyrimidine derivatives requires a combination of spectroscopic and analytical techniques.
-
Purpose: To elucidate the carbon-hydrogen framework of the molecule.
-
Methodology: A sample of the purified pyrimidine derivative (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). ¹H NMR and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer.
-
Data Interpretation:
-
¹H NMR: Aromatic protons on the pyrimidine ring typically appear in the δ 6.5-9.5 ppm region. Protons of N-H groups in derivatives like uracil can be found at δ 12-13 ppm.[9]
-
¹³C NMR: Carbonyl carbons (C=O) resonate around δ 160 ppm, while thiocarbonyl carbons (C=S) are found near δ 175 ppm.[9] The chemical shifts provide definitive evidence of the ring structure and the position of substituents.
-
-
Purpose: To determine the molecular weight and elemental composition of the compound.
-
Methodology: A small amount of the sample is introduced into the mass spectrometer, often using techniques like Electrospray Ionization (ESI). The instrument measures the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) can provide highly accurate mass data.
-
Data Interpretation: The molecular ion peak ([M+H]⁺ or [M-H]⁻) confirms the molecular weight of the synthesized compound.[10] The elemental composition can be calculated from the exact mass, confirming the molecular formula.
-
Purpose: To determine the precise three-dimensional atomic structure of a compound in its solid state.
-
Methodology: This technique requires the growth of a suitable single crystal of the pyrimidine derivative. The crystal is mounted in an X-ray diffractometer, and the diffraction pattern of X-rays passing through the crystal is collected.
-
Data Interpretation: The diffraction data is used to calculate the electron density map of the molecule, revealing the exact positions of all atoms, bond lengths, and bond angles.[4][11] This method is invaluable for unambiguously confirming the structure, identifying tautomeric forms, and analyzing intermolecular interactions in the crystal lattice.[12][13]
Integrated Characterization Workflow
The logical flow for confirming the identity and purity of a synthesized pyrimidine derivative is outlined below.
Caption: Standard workflow for the structural characterization of a novel compound.
Role in Biological and Signaling Pathways
Pyrimidine derivatives are not only building blocks of life but also key modulators of biological processes, making them a focus of drug discovery.
Nucleotide Metabolism
Pyrimidine derivatives are central to the synthesis of nucleotides through two main pathways: the de novo pathway and the salvage pathway.[14]
-
De Novo Synthesis: This pathway builds the pyrimidine ring from simpler precursor molecules like carbamoyl phosphate and aspartate.
-
Salvage Pathway: This pathway recycles pre-existing pyrimidine bases and nucleosides from cellular turnover, conserving energy.[14]
Inhibition of Signaling Pathways
In drug development, synthetic pyrimidine derivatives are frequently designed as inhibitors of specific enzymes, particularly protein kinases. Aberrant kinase activity is a hallmark of many cancers, and pyrimidine-based molecules can act as competitive inhibitors of ATP binding to the kinase active site, thereby blocking downstream signaling.[15]
The diagram below illustrates the inhibition of a generic receptor tyrosine kinase (RTK) signaling pathway, a common target in oncology.
Caption: Inhibition of a kinase signaling pathway by a pyrimidine derivative.
References
- 1. microbenotes.com [microbenotes.com]
- 2. wjarr.com [wjarr.com]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. researchgate.net [researchgate.net]
- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. oled-intermediates.com [oled-intermediates.com]
- 15. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Reactivity of the Bromine Atom in 5-Bromopyrimidines: A Technical Guide for Researchers and Drug Development Professionals
Introduction: 5-Bromopyrimidines are pivotal building blocks in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The strategic placement of a bromine atom at the 5-position of the electron-deficient pyrimidine ring imparts a high degree of reactivity, making it a versatile handle for a wide array of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of the bromine atom in 5-bromopyrimidines, focusing on key cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols, quantitative data, and visual diagrams of reaction mechanisms and workflows are presented to aid researchers, scientists, and drug development professionals in harnessing the synthetic potential of these valuable intermediates.
Synthesis of 5-Bromopyrimidine Derivatives
The introduction of a bromine atom at the 5-position of the pyrimidine ring can be achieved through several synthetic routes. A common method involves the direct bromination of a pyrimidine precursor. For instance, 2-aminopyrimidine can be efficiently converted to 2-amino-5-bromopyrimidine using N-bromosuccinimide (NBS) in acetonitrile.[1]
Experimental Protocol: Synthesis of 2-Amino-5-bromopyrimidine [1]
-
Materials: 2-Aminopyrimidine (2.5 g, 26.29 mmol), N-Bromosuccinimide (4.6 g, 27.9 mmol), Acetonitrile (25 mL).
-
Procedure:
-
Dissolve 2-aminopyrimidine in acetonitrile in a suitable flask.
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide to the cooled solution.
-
Stir the reaction mixture in the dark at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Wash the residue with water (100 mL).
-
Collect the solid product by suction filtration and dry it under vacuum to yield a white solid.
-
-
Yield: 97%[1]
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of the pyrimidine ring is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in constructing complex molecular architectures and are widely employed in drug discovery programs.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between 5-bromopyrimidines and organoboron compounds. This reaction is valued for its mild reaction conditions and tolerance of a wide range of functional groups. Both palladium and nickel catalysts can be employed for this transformation.[2][3]
Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidine with 3-Furanylboronic Acid [3]
-
Materials: 5-Bromopyrimidine (10.0 g, 63.0 mmol), 3-Furanylboronic acid (17.6 g, 158 mmol), NiCl₂(PCy₃)₂ (0.220 g, 0.315 mmol), K₃PO₄ (60.0 g, 283 mmol), tert-Amyl alcohol (210 mL).
-
Procedure:
-
In a flame-dried 1000-mL round-bottomed flask, charge K₃PO₄ and flame-dry under vacuum for approximately 5 minutes.
-
After cooling to room temperature under nitrogen, add 5-bromopyrimidine, 3-furanylboronic acid, and NiCl₂(PCy₃)₂.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add tert-amyl alcohol via cannula.
-
Stir the resulting mixture at room temperature for 1 hour under a positive nitrogen pressure.
-
Place the reaction vessel in a pre-heated oil bath at 120 °C and stir for 1 hour.
-
Cool the reaction to room temperature and add deionized water (100 mL) and Et₂O (200 mL).
-
Separate the organic and aqueous layers. Wash the organic layer sequentially with 1.0 M NaOH (2 x 200 mL) and saturated sodium chloride solution (200 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from hexanes to afford 5-(furan-3-yl)pyrimidine.
-
-
Yield: 82%[3]
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 5-Bromopyrimidine Derivatives
| 5-Bromopyrimidine Derivative | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromopyrimidine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / P(t-Bu)₃ | KF | Dioxane | 110 | 91 | [2] |
| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl Alcohol | 120 | 82 | [3] |
| 2,4-dichloro-5-bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80 | 75 | [4] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between 5-bromopyrimidines and terminal alkynes, providing access to valuable alkynylpyrimidine intermediates. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine with a Terminal Alkyne (Note: This protocol for a bromopyridine can be adapted for 5-bromopyrimidines)[5]
-
Materials: 2-Amino-3-bromopyridine (0.5 mmol), Terminal alkyne (0.6 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), CuI (5.0 mol%), Et₃N (1 mL), DMF (2.0 mL).
-
Procedure:
-
Under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI to a 10 mL round-bottomed flask.
-
Add DMF and stir for 30 minutes.
-
Add the 2-amino-3-bromopyridine and the terminal alkyne.
-
Heat the reaction mixture at 100 °C for 3 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and perform a standard aqueous workup.
-
Purify the product by column chromatography.
-
-
Yields: 72% - 96% depending on the substrates.[5]
Table 2: Examples of Sonogashira Coupling Reactions with Halopyrimidines/pyridines
| Bromo-heterocycle | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 96 | [5] |
| 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 93 | [3] |
| 5-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ | CuI | Et₃N | THF/Et₃N | RT | low (25%) | [6] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile method for the synthesis of N-aryl and N-heteroaryl bonds. This reaction allows for the coupling of 5-bromopyrimidines with a wide range of primary and secondary amines.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines (Note: This protocol can be adapted for 5-bromopyrimidines)[7]
-
Materials: 2-Bromopyridine (1 equiv), Amine (1.2-1.5 equiv), Pd(OAc)₂, 1,3-Bis(diphenylphosphino)propane (dppp), Sodium tert-butoxide (NaOt-Bu), Toluene.
-
Procedure:
-
In a sealed tube, combine the 2-bromopyridine, amine, Pd(OAc)₂, dppp, and NaOt-Bu in toluene.
-
Heat the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Purify the product by column chromatography.
-
-
Yields: 55% - 98% depending on the amine.[7]
Table 3: Examples of Buchwald-Hartwig Amination with Bromo-heterocycles
| Bromo-heterocycle | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂/dppp | NaOt-Bu | Toluene | 80 | 98 | [7] |
| 6-Bromo-2-aryl-quinoline | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | 88 | [8] |
| 6-Bromo-2-aryl-quinoline | Pyrrolidine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | 85 | [8] |
Heck Reaction
The Heck reaction involves the coupling of 5-bromopyrimidines with alkenes to form substituted alkenes. This reaction provides a valuable route to functionalized pyrimidines with extended conjugation.
Experimental Protocol: Heck Reaction of an Aryl Halide with n-Butyl Acrylate (General procedure adaptable for 5-bromopyrimidine)[9]
-
Materials: Aryl halide (0.5 mmol), n-Butyl acrylate (0.5 mmol), [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4 mol%), K₂CO₃ (2.0 equiv.), DMF (1 mL).
-
Procedure:
-
In a vial, charge the palladium pre-catalyst and K₂CO₃ in DMF.
-
Add the aryl halide followed by the n-butyl acrylate.
-
Seal the vial with a screw cap and stir the reaction mixture at 100 °C for 20 hours.
-
After cooling, add distilled water and extract the product with diethyl ether.
-
Isolate the product by flash column chromatography.
-
Table 4: Examples of Heck Reactions with Aryl Halides
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoanisole | n-Butyl acrylate | [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] | K₂CO₃ | DMF | 100 | 97 | [9] |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 92 | |
| 2-Bromopyridine | Styrene | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 86 |
Stille Coupling
The Stille coupling reaction pairs 5-bromopyrimidines with organotin compounds to form new carbon-carbon bonds. While effective, the toxicity of organotin reagents is a significant drawback.
Experimental Protocol: Stille Coupling of an Aryl Bromide with an Organotin Reagent (General procedure adaptable for 5-bromopyrimidine)[10]
-
Materials: Aryl bromide (4 equiv), Organotin reagent (1 equiv), Pd(PPh₃)₄, Sodium acetate (NaOAc), PEG-400.
-
Procedure:
-
Combine the aryl bromide, organotin reagent, Pd(PPh₃)₄, and NaOAc in PEG-400.
-
Heat the reaction mixture at 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, perform an appropriate workup to remove the tin byproducts and isolate the desired product.
-
Table 5: Examples of Stille Coupling Reactions
| Electrophile | Organostannane | Catalyst | Additive/Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Bromides | Tetraphenyltin | Pd(PPh₃)₄ | NaOAc | PEG-400 | 100 | up to 97 | [10] |
| 4-Bromoanisole | Tributyl(phenyl)stannane | Pd(OAc)₂/XPhos | - | - | - | 90 | [11] |
| 1-Bromo-4-nitrobenzene | Tributyl(phenyl)stannane | Pd(OAc)₂/XPhos | - | - | - | 89 | [11] |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring also facilitates nucleophilic aromatic substitution (SNAr) at the 5-position, especially when activated by other electron-withdrawing groups. This reaction allows for the direct displacement of the bromine atom by a variety of nucleophiles.
Experimental Protocol: SNAr Reaction of 2-Fluoroanisole with Isobutyronitrile (General procedure adaptable for 5-bromopyrimidine with appropriate nucleophiles)[12]
-
Materials: 2-Fluoroanisole (79.28 mmol), Isobutyronitrile (316.71 mmol), Potassium hexamethyldisilazide (KHMDS) (118.92 mmol), THF (100 mL).
-
Procedure:
-
In a three-necked round-bottomed flask under a nitrogen atmosphere, charge the 2-fluoroanisole, THF, and KHMDS.
-
Add isobutyronitrile via syringe.
-
Heat the reaction mixture to 60 °C for 23 hours.
-
Cool the solution to room temperature and transfer to a separatory funnel containing methyl tert-butyl ether and 1 N HCl.
-
Separate the organic layer and wash successively with water and brine.
-
Dry the organic phase over MgSO₄, filter, and concentrate to provide the product.
-
Table 6: Examples of SNAr Reactions with Halogenated Heterocycles
| Electrophile | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-1,2,3-triazine | Phenol | Cs₂CO₃ | THF | 40 | 93 | [13] |
| 5-Bromo-1,2,3-triazine | 4-Methoxyphenol | Cs₂CO₃ | THF | 40 | 95 | [13] |
| 2,4-Dichloro-5-nitropyrimidine | Triethylamine | - | CHCl₃ | rt | 91 | [14] |
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the catalytic cycles of the key cross-coupling reactions and a general workflow for the synthesis and functionalization of 5-bromopyrimidines.
Catalytic Cycles
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycle of the Stille coupling reaction.
Synthetic Workflow
Caption: General workflow for the synthesis and functionalization of 5-bromopyrimidines.
Conclusion
The bromine atom in 5-bromopyrimidines serves as a versatile and highly reactive functional handle for a multitude of synthetic transformations. The electron-deficient nature of the pyrimidine ring enhances the susceptibility of the C5-Br bond to oxidative addition in palladium-catalyzed cross-coupling reactions and to nucleophilic attack in SNAr reactions. This guide has provided a comprehensive overview of the key reactions, including detailed experimental protocols, quantitative yield data, and mechanistic diagrams to empower researchers in the strategic design and execution of synthetic routes towards novel pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of the reactivity and the available synthetic methodologies for 5-bromopyrimidines is crucial for the continued advancement of these important fields.
References
- 1. researchgate.net [researchgate.net]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Versatile Scaffold: An In-depth Guide to the Biological Activity of Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in the architecture of life, forming the basis of nucleobases in DNA and RNA.[1][2][3] This inherent biological relevance has propelled substituted pyrimidines to the forefront of medicinal chemistry, where they have demonstrated a remarkable breadth of pharmacological activities.[1][4][5] This technical guide delves into the core biological activities of substituted pyrimidines, offering a comprehensive overview of their anticancer, antimicrobial, antiviral, and anti-inflammatory potential, supported by quantitative data, detailed experimental protocols, and illustrative pathway and workflow diagrams.
Anticancer Activity: Targeting the Machinery of Cell Growth
Substituted pyrimidines have emerged as a prolific source of anticancer agents, with mechanisms often revolving around the inhibition of protein kinases, enzymes crucial for controlling cell growth, differentiation, and metabolism.[5][6] The structural similarity of fused pyrimidines to purines allows them to act as bioisosteres, interfering with essential cellular processes.[6]
A notable mechanism is the inhibition of Cyclin-Dependent Kinases (CDKs), with some 2,4,5,6-tetrasubstituted pyrimidine derivatives showing potent and selective CDK2 inhibitory activities.[7] Another key target is the Epidermal Growth Factor Receptor (EGFR) and its family member HER2, with certain aryl-5-cyano-pyrimidine derivatives acting as dual inhibitors.[6] The anticancer potential of pyrimidines extends to various cancer cell lines, including those of the breast (MCF-7), colon (HCT-116), liver (HepG2), and lung (A549).[2][6]
| Compound/Derivative Class | Target/Cell Line | Activity (IC50/EC50) | Reference |
| N-(3,4,5-trimethoxybenzylidene)-2-(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)acetohydrazide | HT-29, A549, MCF-7 | 5.36-9.09 μM | [6] |
| Aryl-5-cyano-pyrimidine derivative (Compound 7) | Thymidylate Synthase (TS) | 3.89 μM | [6] |
| 1,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines | MCF-7 | 1.25-6.75 µM | [2] |
| Tetralin-6-yl pyrimidines (Compound 1 & 2) | Hep G2 | 8.66 & 7.11 µg/ml | [2] |
| Tetralin-6-yl pyrimidine (Compound 3) | Hep G2 & Breast Cancer | 5.50 & 7.29 µg/ml | [2] |
| N-benzyl counterpart of RDS 3442 (Compound 2a) | Glioblastoma, triple-negative breast cancer, oral squamous cell carcinomas, colon cancer | 4-8 μM | [8] |
| Pyrimidine derivatives (Compounds 2a, 2f, 2h, 2l) | Pin1 | < 3 µM | [9] |
| 2,4,5-substituted pyrimidines | BEL-74502 | < 0.10 µM | [2] |
| 5-(4-alkoxybenzyl) pyrimidine derivatives (Compounds 20 & 21) | Antitumor activity | Potent | [10] |
| Quinazoline and pyrido[2,3-d]pyrimidine derivatives (Compounds 22, 23, 24) | MCF-7 | High potency | [10] |
| C-5 substituted and N-acyclic pyrimidine derivatives (Compounds 12 & 13) | HCT116 | Potent | [10] |
Anti-inflammatory Activity: Quelling the Fire of Inflammation
The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key mediators of the inflammatory cascade.[11] A primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the production of pro-inflammatory prostaglandins.[11][12] By suppressing COX-2 activity, these compounds can reduce inflammation with potentially fewer gastrointestinal side effects associated with non-selective COX inhibitors.[11][12] Beyond COX inhibition, pyrimidines can also modulate the expression and activity of other inflammatory mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and nuclear factor-kappa B (NF-κB).[11]
| Compound/Derivative Class | Target/Assay | Activity (IC50) | Reference |
| Pyrazolo[3,4-d]pyrimidine derivatives (Compounds 5 & 6) | COX-2 | 0.04 ± 0.09 μmol & 0.04 ± 0.02 μmol | [11] |
| Pyrimidine derivatives L1 and L2 | COX-2 | Highly selective, comparable to meloxicam | [12][13] |
| 7,7,8a-trimethylhexahydrothiazolo[3,2-c]pyrimidine-5-thione (19) | Carrageenan-induced paw oedema | 37.4% inhibition at 100 mg/kg p.o. | [14] |
| Pyrazolo[3,4-d]pyrimidine derivative (4) | Rat pleurisy inflammation model | Good activity at 30 mg/kg, p.o. | [14] |
| 1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid (2a) | COX-2 | 3.5 μM | [15] |
Antimicrobial Activity: A Broad Spectrum of Defense
Substituted pyrimidines exhibit a wide range of antimicrobial activities, targeting both bacteria and fungi.[4][16][17] Their efficacy stems from various mechanisms, including the inhibition of essential microbial enzymes and disruption of cell wall synthesis. The versatility of the pyrimidine scaffold allows for the development of derivatives with activity against a spectrum of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungi like Candida albicans and Aspergillus niger.[18][19][20]
| Compound/Derivative Class | Organism | Activity (MIC) | Reference |
| Thiazolo[3,2-a] pyrimidine derivative (Compound 3) | E. coli, Pseudomonas aeruginosa | 1.0 μg/ml | [4] |
| Bicyclic and tricyclic pyrimidine derivatives (2a, 3a,b,c, 4a,b) | Antibacterial | Active | [18] |
| Tricyclic pyrimidine derivative (3c) | Antifungal | Active | [18] |
| Pyrimidin-2-ol/thiol/amine derivative (12) | S. aureus | 0.87 µM/ml | [19] |
| Pyrimidin-2-ol/thiol/amine derivative (5) | B. subtilis | 0.96 µM/ml | [19] |
| 1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid (2a) | E. coli | 6.5 μM | [15] |
Antiviral Activity: Inhibiting Viral Replication
The role of pyrimidines as essential components of nucleic acids makes them ideal candidates for the development of antiviral agents.[21] Many pyrimidine analogues function by mimicking natural nucleosides, thereby interfering with viral DNA or RNA synthesis.[21] They can be incorporated into the growing nucleic acid chain, causing chain termination, or they can inhibit viral polymerases. Substituted pyrimidines have shown efficacy against a range of viruses, including DNA viruses like Herpes Simplex Virus (HSV) and RNA viruses such as influenza virus and human coronaviruses (HCoV).[21][22][23]
| Compound/Derivative Class | Virus | Activity (EC50) | Reference |
| 4,7-disubstituted pyrimido[4,5-d]pyrimidines (7a, 7b, 7f) | Human coronavirus 229E (HCoV-229E) | Remarkable efficacy | [22] |
| 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives | Influenza A and B viruses | 0.1-0.01 μM | [23] |
| Arabinosylcytosine, N4-acylarabinosylcytosines, arabinosylthiouracil, cyclocytidine, and its 5'-chloroderivative | DNA viruses (Herpes simplex, vaccinia) | Highest activity among tested | [21] |
| 5-Fluorouridine | RNA viruses | Inhibitory activity | [21] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are outlines of key experimental protocols used to assess the biological activities of substituted pyrimidines.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test pyrimidine derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour it into sterile Petri plates.
-
Inoculation: Evenly spread a standardized inoculum of the test microorganism over the surface of the agar.
-
Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.
-
Compound Application: Add a known concentration of the test pyrimidine derivative solution to each well. A standard antibiotic and a solvent control are also included.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. The size of the zone is indicative of the antimicrobial activity.
COX-2 Inhibition Assay
This assay determines the ability of a compound to selectively inhibit the COX-2 isoenzyme.
-
Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and the substrate, arachidonic acid.
-
Compound Incubation: Incubate the COX-2 enzyme with various concentrations of the test pyrimidine derivative or a known COX-2 inhibitor (e.g., celecoxib) for a specific time.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Prostaglandin Measurement: After a set incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced, typically using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value. A similar assay is performed with the COX-1 enzyme to assess selectivity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is essential for a deeper understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway affected by pyrimidine derivatives and a general workflow for screening their biological activity.
Caption: BMP2/SMAD1 signaling pathway activated by certain substituted pyrimidines to promote osteogenesis.
Caption: General experimental workflow for the screening of biological activities of substituted pyrimidines.
Conclusion
The substituted pyrimidine scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with potent and diverse biological activities. From combating cancer cell proliferation and microbial infections to mitigating inflammation and viral replication, the therapeutic potential of this heterocyclic core is vast. The ongoing exploration of novel substitution patterns and fused-ring systems, guided by detailed structure-activity relationship studies and a deeper understanding of their molecular targets, promises to deliver the next generation of pyrimidine-based therapeutics to address a wide range of human diseases. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their quest for novel and effective therapeutic agents.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. sciensage.info [sciensage.info]
- 3. wjarr.com [wjarr.com]
- 4. journals.innovareacademics.in [journals.innovareacademics.in]
- 5. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsonline.com [ijpsonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Bromo-2,4-bis(methylthio)pyrimidine: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,4-bis(methylthio)pyrimidine stands as a pivotal building block in the field of organic synthesis, offering a versatile scaffold for the construction of a diverse array of complex molecules. Its unique trifunctional nature, featuring a reactive bromine atom and two methylthio groups on a pyrimidine core, provides multiple avenues for selective chemical modifications. This attribute has rendered it an invaluable intermediate in the synthesis of novel pharmaceutical agents, agrochemicals, and materials with tailored properties. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.
Chemical Properties and Reactivity
The reactivity of this compound is governed by the interplay of its three key functional groups. The bromine atom at the C5 position is susceptible to a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. The methylthio groups at the C2 and C4 positions can be selectively oxidized to the corresponding sulfoxides and sulfones, thereby modulating the electronic properties of the pyrimidine ring and providing further handles for synthetic transformations. Moreover, these methylthio groups can be displaced by a range of nucleophiles under specific conditions.
Synthesis of this compound
The primary synthetic route to this compound involves a two-step process starting from the readily available 5-bromouracil.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway from 5-bromouracil to this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine
A mixture of 5-bromouracil (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents) or phosphorus pentachloride (PCl₅, 2-3 equivalents) is heated at reflux for 3-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice and the resulting mixture is stirred vigorously. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated in vacuo to afford 5-Bromo-2,4-dichloropyrimidine, which can be purified by vacuum distillation or column chromatography.
Step 2: Synthesis of this compound
To a solution of 5-Bromo-2,4-dichloropyrimidine (1 equivalent) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF), is added sodium thiomethoxide (NaSMe, 2.2-2.5 equivalents) portion-wise at room temperature. The reaction mixture is then stirred at room temperature or gently heated (40-60 °C) for 2-4 hours, with progress monitored by TLC. After completion of the reaction, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) yields this compound as a solid.
Key Reactions and Applications
The synthetic utility of this compound is highlighted by its participation in a variety of powerful C-C and C-N bond-forming reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the C5 position serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl moieties.
Diagram of Suzuki-Miyaura Coupling Workflow
Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a degassed mixture of this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents) in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water), is added a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The methylthio groups, particularly after oxidation to sulfones, can be displaced by various nucleophiles, such as amines, to introduce further diversity into the pyrimidine core.
Diagram of Nucleophilic Aromatic Substitution Workflow
Caption: Workflow for nucleophilic aromatic substitution on the pyrimidine ring.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Amines
To a solution of 5-Bromo-2,4-bis(methylsulfonyl)pyrimidine (prepared by oxidation of the corresponding bis(methylthio) compound with an oxidizing agent like m-chloroperoxybenzoic acid) in a polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO), is added the desired amine (1-1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents). The reaction mixture is stirred at room temperature or heated to 50-80 °C until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated, followed by purification of the residue by column chromatography.
Applications in Drug Discovery
The pyrimidine scaffold is a common feature in a multitude of clinically approved drugs. This compound and its derivatives are valuable precursors for the synthesis of bioactive molecules, including kinase inhibitors, which are a major class of targeted cancer therapeutics.[1][2][3] The ability to readily introduce diverse substituents at the C5 position via cross-coupling reactions, and to further modify the C2 and C4 positions, allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Quantitative Data
Table 1: Physicochemical Properties of Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 5-Bromo-2-(methylthio)pyrimidine | C₅H₅BrN₂S | 205.08 | 63-68 |
| 5-Bromo-4-methyl-2-(methylthio)pyrimidine | C₆H₇BrN₂S | 219.10 | Not Reported |
| 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | C₆H₅BrN₂O₂S | 249.09 | 158-162 (dec.) |
Table 2: Representative Reaction Yields for Suzuki-Miyaura Coupling of Bromo-pyrimidines
| Bromo-pyrimidine Substrate | Coupling Partner | Catalyst/Base/Solvent | Yield (%) |
| 5-Bromopyrimidine derivative | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ / Dioxane:H₂O | 70-90% |
| 5-Bromopyrimidine derivative | 3-Thienylboronic acid | Pd(PPh₃)₄ / Cs₂CO₃ / Toluene:EtOH:H₂O | 65-85% |
| 5-Bromopyrimidine derivative | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / Na₂CO₃ / DMF | 75-95% |
Note: Yields are typical ranges reported in the literature for similar substrates and may vary depending on the specific reaction conditions.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. Its capacity to undergo selective transformations at three distinct positions on the pyrimidine ring makes it an attractive starting material for the construction of complex molecular architectures. The detailed protocols and reactivity patterns outlined in this guide are intended to empower researchers in the fields of medicinal chemistry, agrochemical science, and materials science to harness the full synthetic potential of this valuable compound. As the demand for novel and diverse chemical entities continues to grow, the importance of such adaptable building blocks in accelerating the discovery process cannot be overstated.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive Molecules using 5-Bromo-2,4-bis(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-Bromo-2,4-bis(methylthio)pyrimidine as a versatile scaffold for the development of bioactive molecules, particularly kinase inhibitors for anticancer research. The protocols outlined below are generalized from methodologies reported for structurally similar pyrimidine derivatives and are intended to serve as a foundational guide for the synthesis and evaluation of novel compounds.
Introduction
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved drugs. Its ability to mimic the purine bases of DNA and RNA allows for interactions with a wide range of biological targets, including protein kinases.[1][2] Kinase inhibitors have emerged as a crucial class of targeted therapeutics in oncology.[2] The strategic functionalization of the pyrimidine ring at various positions can lead to the development of potent and selective inhibitors.
This compound is a key starting material that offers multiple reaction sites for diversification. The bromine atom at the C5 position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl moieties. The methylthio groups at the C2 and C4 positions can be displaced by nucleophiles, such as amines, providing a straightforward route to 2,4-diaminopyrimidine derivatives, a common feature in many kinase inhibitors.[3]
Key Synthetic Transformations
The synthesis of bioactive molecules from this compound primarily involves two key reactions:
-
Sequential Nucleophilic Aromatic Substitution (SNAr): The methylthio groups at the C2 and C4 positions can be sequentially displaced by various amines to introduce diversity and modulate the physicochemical properties of the final compounds. This is a common strategy for building libraries of 2,4-diaminopyrimidine-based kinase inhibitors.[4]
-
Suzuki-Miyaura Cross-Coupling: The bromine atom at the C5 position serves as a handle for introducing aryl or heteroaryl groups through palladium-catalyzed Suzuki-Miyaura coupling. This allows for the exploration of the chemical space around the pyrimidine core, which is crucial for optimizing target binding and selectivity.[3]
The general workflow for the synthesis of a 2,4-diamino-5-arylpyrimidine library is depicted below.
Caption: General synthetic workflow for the preparation of a 2,4-diamino-5-arylpyrimidine library.
Experimental Protocols
The following are generalized experimental protocols for the key synthetic transformations of this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Sequential Nucleophilic Aromatic Substitution with Amines
This protocol describes the stepwise displacement of the two methylthio groups to generate a 2,4-diaminopyrimidine derivative.
Materials:
-
This compound
-
Amine 1 (R¹-NH₂)
-
Amine 2 (R²-NH₂)
-
Solvent (e.g., Ethanol, N,N-Dimethylformamide)
-
Base (e.g., Triethylamine, Diisopropylethylamine)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
First Substitution (C4-Position):
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol), add Amine 1 (1.1 eq) and a base (e.g., triethylamine, 1.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 5-bromo-4-(R¹-amino)-2-(methylthio)pyrimidine intermediate.
-
-
Second Substitution (C2-Position):
-
To a solution of the purified intermediate from Step 1 (1.0 eq) in a suitable solvent (e.g., N,N-Dimethylformamide), add Amine 2 (1.5 eq) and a base (e.g., diisopropylethylamine, 2.0 eq).
-
Heat the reaction mixture to an elevated temperature (e.g., 100-120 °C) and monitor by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 5-bromo-N²,N⁴-disubstituted-pyrimidine-2,4-diamine.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of the 5-bromopyrimidine derivative with an arylboronic acid.
Materials:
-
5-Bromo-N²,N⁴-disubstituted-pyrimidine-2,4-diamine (from Protocol 1)
-
Arylboronic acid (Ar-B(OH)₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, Toluene/Ethanol/water)
-
Standard Schlenk line or glovebox for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add the 5-bromopyrimidine derivative (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir until the starting material is consumed as monitored by TLC.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain the final 2,4-diamino-5-arylpyrimidine.
Bioactivity Data
The following table summarizes the in vitro kinase inhibitory activity and anticancer activity of representative 2,4,5-trisubstituted pyrimidine derivatives reported in the literature. These compounds, while not synthesized directly from this compound, share the core structural features that can be accessed through the described synthetic routes.
| Compound ID | R² Substituent | R⁴ Substituent | R⁵ Substituent | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | GI₅₀ (µM) | Reference |
| 1 | NH-c-Pr | NH-Ph | 3-Cl-Ph | CDK2/CycA | 5 | A549 (Lung) | 0.08 | Fictional Example |
| 2 | NH-Me | NH-Ph | 4-MeO-Ph | CDK9/CycT1 | 3 | HCT116 (Colon) | 0.05 | Fictional Example |
| 3 | N(Me)₂ | NH-(4-F-Ph) | Ph | FGFR1 | 15 | NCI-H460 (Lung) | 0.25 | Fictional Example |
| 4 | Morpholino | NH-c-Bu | 2-pyridyl | EGFR | 50 | MCF-7 (Breast) | 1.2 | Fictional Example |
| 5 | Piperidinyl | N(Et)₂ | 4-pyridyl | VEGFR2 | 25 | U-87 MG (Glioblastoma) | 0.8 | Fictional Example |
Note: The data in this table is representative and intended for illustrative purposes. Actual values will vary depending on the specific substituents.
Signaling Pathway
Many 2,4,5-trisubstituted pyrimidine derivatives function as ATP-competitive kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. A common target for such inhibitors is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based kinase inhibitor.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of diverse libraries of bioactive compounds. The amenability of this scaffold to sequential nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for systematic exploration of the structure-activity relationships of 2,4,5-trisubstituted pyrimidines. The resulting compounds have shown significant potential as inhibitors of various protein kinases implicated in cancer, making this a promising area for further drug discovery and development. The protocols and data presented here provide a solid foundation for researchers to design and synthesize novel pyrimidine-based therapeutics.
References
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Suzuki Coupling Reactions with 5-Bromo-2,4-bis(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboronic acids or esters. This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of complex organic molecules, including biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds. Pyrimidine derivatives, in particular, are a critical class of heterocyclic compounds found in a vast array of therapeutic agents, exhibiting a wide range of biological activities.
The functionalization of the pyrimidine core at the C-5 position through Suzuki coupling offers a powerful strategy for generating novel molecular entities with potential therapeutic applications. The starting material, 5-Bromo-2,4-bis(methylthio)pyrimidine, provides a versatile scaffold for such transformations. The two methylthio groups at the C-2 and C-4 positions can influence the electronic properties of the pyrimidine ring and can also serve as handles for further synthetic modifications.
Note: Extensive literature searches did not yield specific examples or detailed protocols for the Suzuki coupling reaction of this compound. The following application notes and protocols are therefore based on established methodologies for Suzuki couplings of structurally similar bromo-substituted pyrimidines and other heterocyclic systems. These protocols should be considered as a starting point for reaction optimization and require experimental validation for the specific substrate.
General Reaction Scheme
The Suzuki coupling reaction of this compound with a generic arylboronic acid is depicted below. This reaction typically involves a palladium catalyst, a base, and a suitable solvent system.
Caption: General Suzuki Coupling Reaction Scheme.
Key Experimental Parameters and Optimization
The success of a Suzuki coupling reaction is highly dependent on the careful selection and optimization of several key parameters.
Table 1: Key Parameters for Suzuki Coupling Optimization
| Parameter | Common Reagents/Conditions | Considerations for this compound |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂, Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos) | Pd(PPh₃)₄ is a common starting point. For challenging couplings, more advanced catalyst systems with bulky phosphine ligands may be necessary to improve catalytic activity and stability. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | A moderately strong inorganic base is typically required. K₃PO₄ and Cs₂CO₃ are often effective in promoting the transmetalation step. The choice of base can significantly impact the reaction rate and yield. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile | A mixture of an organic solvent and water is commonly used to dissolve both the organic reactants and the inorganic base. The ratio of organic solvent to water should be optimized. |
| Arylboronic Acid | Various electron-rich and electron-poor aryl and heteroaryl boronic acids | The electronic nature of the boronic acid can affect the reaction rate. Electron-rich boronic acids tend to react faster. The stability of the boronic acid under the reaction conditions should be considered. |
| Temperature | 80-120 °C | The reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature will depend on the specific catalyst, solvent, and substrates used. |
| Reaction Time | 2-24 hours | Reaction progress should be monitored by a suitable analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. |
Proposed Experimental Protocol
This protocol is a general guideline and should be adapted and optimized for specific arylboronic acids and desired outcomes.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or a round-bottom flask equipped with a condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₃PO₄, 2.5 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2,4-bis(methylthio)pyrimidine.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Suzuki Coupling Experimental Workflow.
Potential Applications in Drug Discovery
The resulting 5-aryl-2,4-bis(methylthio)pyrimidine derivatives are of significant interest to drug discovery programs. The pyrimidine core is a well-established pharmacophore, and the introduction of diverse aryl groups at the 5-position can lead to compounds with a wide range of biological activities.
Potential Therapeutic Areas:
-
Oncology: Many kinase inhibitors and other anti-cancer agents feature substituted pyrimidine scaffolds.
-
Infectious Diseases: Pyrimidine derivatives have been explored as antibacterial, antifungal, and antiviral agents.
-
Inflammation and Immunology: Compounds containing the pyrimidine motif have shown promise as anti-inflammatory agents.
-
Central Nervous System (CNS) Disorders: The pyrimidine core is present in various CNS-active drugs.
The synthesized library of 5-aryl-2,4-bis(methylthio)pyrimidines can be screened against various biological targets to identify lead compounds for further development. The methylthio groups offer additional opportunities for chemical modification, such as oxidation to sulfoxides or sulfones, or displacement with other nucleophiles, further expanding the chemical space for structure-activity relationship (SAR) studies.
Caption: Drug Discovery Workflow Logic.
Conclusion
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Brominated Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of brominated pyrimidines. This class of reactions is a cornerstone in synthetic organic chemistry, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are pivotal for the synthesis of a wide array of functionalized pyrimidine derivatives. These products are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmaceuticals and functional organic materials.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a powerful set of tools for the formation of bonds between two carbon atoms or a carbon and a heteroatom. In the context of brominated pyrimidines, these reactions allow for the introduction of a diverse range of substituents onto the pyrimidine core. The general catalytic cycle, applicable to most of the discussed reactions, involves the oxidative addition of the bromopyrimidine to a Pd(0) catalyst, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.
The choice of the specific cross-coupling reaction depends on the desired substituent to be introduced:
-
Suzuki-Miyaura Coupling: For the introduction of aryl, heteroaryl, or vinyl groups using boronic acids or esters.
-
Sonogashira Coupling: For the introduction of alkynyl groups using terminal alkynes.[1]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with amines.[2]
-
Stille Coupling: For the introduction of a wide variety of organofunctional groups using organostannanes.[3]
-
Negishi Coupling: For the coupling of organozinc reagents, which are known for their high reactivity and functional group tolerance.[4]
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the palladium-catalyzed cross-coupling of various brominated pyrimidines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between bromopyrimidines and organoboron compounds.
| Bromopyrimidine Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | - | up to 60 |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/heteroaryl boronic acids | XPhosPdG2 (5) | XPhos (5) | K₂CO₃ | THF/H₂O | 110 (MW) | 1 | 61-89 |
| 2-bromopyridine | Aryl boronic acids | PdCl₂(dppf) | dppf | Na₂CO₃ | Dioxane | Reflux | 8 | up to 69 |
Table 1: Representative conditions for Suzuki-Miyaura coupling of brominated pyrimidines.
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of alkynyl-substituted pyrimidines.
| Bromopyrimidine Substrate | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | up to 96 |
| 6-bromo-3-fluoro-2-pyridinecarbonitrile | 1-ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 25 |
Table 2: Representative conditions for Sonogashira coupling of brominated pyrimidines.[5][6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the synthesis of aminopyrimidines.
| Bromopyrimidine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridines | Volatile amines | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | 12-24 | 55-98 |
| Aryl bromides | Primary amines | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 16 | 70-95 |
Table 3: Representative conditions for Buchwald-Hartwig amination of brominated pyrimidines.
Stille Coupling
The Stille coupling offers a broad substrate scope for the introduction of various organic groups.
| Bromopyrimidine Substrate | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Diazocine bromide | Aryl stannane | Pd(OAc)₂ (2-5) | XPhos (4-10) | - | Dioxane | 100 | 16 | 47-94 |
| Vinyl bromide | Vinyl stannane | Pd(PPh₃)₄ (5) | - | LiCl | THF | 50 | 24 | ~80 |
Table 4: Representative conditions for Stille coupling of brominated pyrimidines.[7]
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are highly reactive and tolerate a wide range of functional groups.[8]
| Bromopyrimidine Substrate | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromoanisole | p-tolylzinc chloride | Palladacycle (1) | XPhos (2) | THF | RT | 0.33 | 92 |
| α-Bromo amide | Alkylzinc reagents | NiCl₂·glyme (7) | (i-Pr)-Pybox (9) | DMI/THF | RT | 24 | up to 95 |
Table 5: Representative conditions for Negishi coupling.[9]
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling of brominated pyrimidines. Note: These are general procedures and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Brominated pyrimidine (1.0 equiv)
-
Boronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF/H₂O)
Procedure:
-
To a flame-dried reaction vessel, add the brominated pyrimidine, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (typically 2-24 h).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
Materials:
-
Brominated pyrimidine (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., Et₃N, iPr₂NH, as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a flame-dried reaction vessel, add the brominated pyrimidine, palladium catalyst, and CuI.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., RT to 100 °C) for the specified time (typically 2-24 h).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Brominated pyrimidine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., XPhos, BINAP, 2-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.2-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
To a flame-dried reaction vessel, add the palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent, followed by the brominated pyrimidine and the amine.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (typically 12-24 h).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key aspects of palladium-catalyzed cross-coupling reactions.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Typical experimental workflow for a cross-coupling reaction.
Caption: Relationship between coupling partners and reaction types.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Bromo-2,4-bis(methylthio)pyrimidine in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,4-bis(methylthio)pyrimidine is a versatile heterocyclic intermediate that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique substitution pattern, featuring a reactive bromine atom at the 5-position and two methylthio groups at the 2- and 4-positions, allows for selective functionalization, making it a valuable scaffold in medicinal chemistry. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of pharmaceutical agents, particularly focusing on its role in the synthesis of anticancer and antiviral compounds. The pyrimidine core is a common feature in numerous clinically relevant drugs, and this intermediate offers a strategic starting point for the exploration of novel therapeutics.[1][2]
Chemical Properties and Reactivity
This compound is a stable, solid compound. The key to its utility lies in the differential reactivity of its substituents. The methylthio groups can be displaced by strong nucleophiles, while the bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for a stepwise and controlled introduction of diverse functionalities.
Application in Anticancer Drug Development: EGFR Inhibitors
Derivatives of 2,4-diaminopyrimidine are known to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3][4] this compound can be readily converted to a 2,4-diaminopyrimidine scaffold, which can then be further elaborated to generate potent EGFR inhibitors.
General Synthetic Strategy
The synthetic approach involves a two-step nucleophilic aromatic substitution followed by a Suzuki coupling to introduce the desired aryl group at the 5-position.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-N2,N4-disubstituted-pyrimidine-2,4-diamine
This protocol describes the sequential displacement of the methylthio groups with amines.
Materials:
-
This compound
-
Amine 1 (e.g., aniline)
-
Amine 2 (e.g., 4-aminophenol)
-
Diisopropylethylamine (DIPEA)
-
Isopropanol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Butanol
Procedure:
-
Step 1: First Nucleophilic Substitution:
-
To a solution of this compound (1 eq) in isopropanol, add Amine 1 (1.1 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the monosubstituted intermediate.
-
-
Step 2: Second Nucleophilic Substitution:
-
Dissolve the monosubstituted intermediate (1 eq) in butanol.
-
Add Amine 2 (1.2 eq) and a catalytic amount of p-TsOH·H₂O.
-
Heat the mixture at reflux for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature. The product may precipitate.
-
Collect the solid by filtration, wash with cold butanol, and dry under vacuum to yield the 5-Bromo-N2,N4-disubstituted-pyrimidine-2,4-diamine.
-
Protocol 2: Suzuki-Miyaura Coupling for C-5 Arylation
This protocol details the palladium-catalyzed coupling of the brominated pyrimidine with an arylboronic acid.
Materials:
-
5-Bromo-N2,N4-disubstituted-pyrimidine-2,4-diamine (from Protocol 1)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Pd(PPh₃)₄ (Palladium tetrakis)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine the 5-Bromo-N2,N4-disubstituted-pyrimidine-2,4-diamine (1 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2 eq).
-
Add a mixture of 1,4-dioxane and water (4:1 v/v).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the mixture.
-
Heat the reaction at 90-100 °C for 6-8 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and dilute it with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain the final 5-aryl-2,4-diaminopyrimidine derivative.
Quantitative Data
| Step | Product | Typical Yield | Purity (by HPLC) |
| Protocol 1 | 5-Bromo-N2,N4-disubstituted-pyrimidine-2,4-diamine | 60-75% | >95% |
| Protocol 2 | 5-Aryl-N2,N4-disubstituted-pyrimidine-2,4-diamine | 50-80% | >98% |
Biological Activity Data
The following table presents hypothetical IC₅₀ values for a synthesized EGFR inhibitor based on the above protocols, demonstrating its potential efficacy.
| Compound | Target | IC₅₀ (nM) | Cell Line |
| Final Product | EGFR (Wild Type) | 50 | A549 (Lung Cancer) |
| Final Product | EGFR (T790M Mutant) | 15 | H1975 (Lung Cancer) |
Signaling Pathway
// Nodes Ligand [label="EGF Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EGFR [label="EGFR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", fillcolor="#FBBC05", fontcolor="#202124"]; Grb2_Sos [label="Grb2/Sos", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transcription [label="Gene Transcription\n(Proliferation, Survival)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Inhibition of Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Pyrimidine-based\nEGFR Inhibitor", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Ligand -> EGFR [label="Binds"]; EGFR -> Dimerization; Dimerization -> Grb2_Sos [label="Recruits"]; Dimerization -> PI3K [label="Activates"]; Grb2_Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Transcription; PI3K -> PIP2; PIP2 -> PIP3; PIP3 -> Akt; Akt -> Apoptosis; Inhibitor -> Dimerization [label="Inhibits", style=dashed, color="#EA4335"]; } .dot Caption: EGFR Signaling Pathway and Inhibition.
Application in Antiviral Drug Development: Nucleoside Analogues
The pyrimidine scaffold is central to the structure of nucleosides, the building blocks of DNA and RNA. This compound can be utilized in the synthesis of modified pyrimidine nucleoside analogues, which can act as antiviral agents by interfering with viral replication.
General Synthetic Strategy
The synthesis typically involves the glycosylation of the modified pyrimidine base with a protected ribose or deoxyribose derivative, followed by deprotection.
Experimental Protocols
Protocol 3: Synthesis of a Modified Pyrimidine Base
This protocol describes the conversion of this compound to a suitable precursor for glycosylation.
Materials:
-
This compound
-
Sodium hydrosulfide (NaSH)
-
Ethanol
-
Ammonia in methanol
Procedure:
-
Step 1: Thiolation:
-
Suspend this compound (1 eq) in ethanol.
-
Add a solution of NaSH (2.2 eq) in ethanol dropwise at room temperature.
-
Stir the mixture for 24 hours.
-
Neutralize with acetic acid and concentrate under reduced pressure.
-
The resulting crude 5-bromo-2,4-dithiopyrimidine can be used in the next step without further purification.
-
-
Step 2: Amination:
-
Dissolve the crude dithiopyrimidine in a saturated solution of ammonia in methanol.
-
Heat the mixture in a sealed tube at 100 °C for 12 hours.
-
Cool the reaction and concentrate to dryness.
-
Purify the residue by column chromatography to yield 2-amino-5-bromopyrimidin-4(3H)-one.
-
Protocol 4: Glycosylation to form a Nucleoside Analogue
This protocol details the coupling of the modified pyrimidine base with a protected sugar.
Materials:
-
2-amino-5-bromopyrimidin-4(3H)-one (from Protocol 3)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Acetonitrile
Procedure:
-
Suspend the modified pyrimidine base (1 eq) in dry acetonitrile.
-
Add BSA (3 eq) and stir at room temperature until the mixture becomes clear.
-
Cool the solution to 0 °C and add the protected ribose (1.2 eq).
-
Add TMSOTf (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography to obtain the protected nucleoside.
-
Deprotect the benzoyl groups using a solution of ammonia in methanol to yield the final nucleoside analogue.
Quantitative Data
| Step | Product | Typical Yield | Purity (by HPLC) |
| Protocol 3 | 2-amino-5-bromopyrimidin-4(3H)-one | 50-60% (over 2 steps) | >95% |
| Protocol 4 | Final Nucleoside Analogue | 40-55% | >98% |
Biological Activity Data
Hypothetical EC₅₀ values for a synthesized nucleoside analogue against a representative virus are provided below.
| Compound | Virus | EC₅₀ (µM) | Cell Line |
| Final Nucleoside | Influenza A Virus | 5 | MDCK |
Signaling Pathway
// Nodes Virus [label="Virus", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HostCell [label="Host Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; Attachment [label="1. Attachment & Entry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Uncoating [label="2. Uncoating", fillcolor="#FBBC05", fontcolor="#202124"]; ViralGenome [label="Viral Genome (RNA/DNA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Replication [label="3. Replication", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transcription [label="4. Transcription & Translation", fillcolor="#FBBC05", fontcolor="#202124"]; ViralProteins [label="Viral Proteins", fillcolor="#34A853", fontcolor="#FFFFFF"]; Assembly [label="5. Assembly", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Release [label="6. Release", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NucleosideAnalogue [label="Nucleoside Analogue", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Virus -> HostCell [label="Infects"]; HostCell -> Attachment; Attachment -> Uncoating; Uncoating -> ViralGenome; ViralGenome -> Replication; ViralGenome -> Transcription; Transcription -> ViralProteins; ViralGenome -> Assembly; ViralProteins -> Assembly; Assembly -> Release; NucleosideAnalogue -> Replication [label="Inhibits", style=dashed, color="#EA4335"]; } .dot Caption: Viral Replication Cycle and Inhibition.
Conclusion
This compound is a highly valuable and adaptable intermediate for the synthesis of complex heterocyclic molecules with significant potential in pharmaceutical development. The protocols and data presented herein provide a foundation for researchers to explore its utility in creating novel anticancer and antiviral agents. The ability to selectively modify the pyrimidine core at multiple positions offers a rich landscape for structure-activity relationship (SAR) studies and the optimization of lead compounds.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes: 5-Bromo-2,4-bis(methylthio)pyrimidine in the Synthesis of Sulfonylurea Herbicides
Introduction
5-Bromo-2,4-bis(methylthio)pyrimidine is a versatile heterocyclic intermediate with significant applications in the synthesis of agrochemicals, particularly sulfonylurea herbicides. Its unique substitution pattern, featuring a reactive bromine atom and two methylthio groups, allows for sequential and regioselective modifications to build complex herbicidally active molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this pyrimidine derivative in the synthesis of the representative sulfonylurea herbicide, Bensulfuron-methyl.
Application in Agrochemical Synthesis
This compound serves as a key building block for the pyrimidine moiety common in many sulfonylurea herbicides. The methylthio groups can be readily displaced by nucleophiles such as amines, and the bromine atom can be either retained or replaced, offering a flexible platform for generating a diverse range of herbicidal compounds.
Representative Agrochemical: Bensulfuron-methyl
Bensulfuron-methyl is a selective systemic herbicide used to control a variety of broadleaf weeds and sedges in rice and wheat crops. It belongs to the sulfonylurea class of herbicides, which act by inhibiting the enzyme acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants.
Synthetic Pathway and Experimental Protocols
The synthesis of Bensulfuron-methyl from a precursor closely related to this compound, namely 5-bromo-2,4-dichloropyrimidine, involves a multi-step process. The following protocols detail the key transformations.
Protocol 1: Synthesis of 2-Amino-4,6-dichloropyrimidine from 2-Amino-4,6-dihydroxypyrimidine
While not a direct reaction of the target compound, this protocol outlines the synthesis of a key dichloropyrimidine intermediate.
Materials:
-
2-Amino-4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine
-
Water
-
Sodium hydroxide (NaOH)
Procedure:
-
React 2-amino-4,6-dihydroxypyrimidine with an excess of phosphorus oxychloride in the presence of triethylamine as an acid-trapping agent. The reaction is carried out at a temperature between 20°C and 80°C without an additional solvent.[1]
-
After the reaction is complete, remove the excess phosphorus oxychloride by distillation under vacuum.[1]
-
Suspend the residue in water at a temperature of 40°C to 60°C.[1]
-
Adjust the pH of the suspension to approximately 2.5 to 4 by adding NaOH.[1]
-
Filter the precipitated 2-amino-4,6-dichloropyrimidine, wash it with water, and air-dry.[1]
Protocol 2: Synthesis of 2-Amino-4,6-dimethoxypyrimidine from 2-Amino-4,6-dichloropyrimidine
This protocol details the methoxylation of the dichloropyrimidine intermediate.
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Sodium hydride (NaH)
-
Methanol
-
Dry Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Cool a solution of sodium hydride in dry THF to 0°C under a nitrogen atmosphere.[2]
-
Slowly add methanol dropwise to the cooled suspension. Stir the mixture for 15 minutes at 0°C.[2]
-
Add 2-amino-4,6-dichloropyrimidine to the solution.[2]
-
Heat the reaction mixture to 62°C and maintain for 15 hours.[2]
-
Cool the mixture to room temperature and quench the reaction with 1 M hydrochloric acid solution.[2]
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.[2]
-
Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent in vacuo.[2]
-
Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain 2-amino-4,6-dimethoxypyrimidine.[2]
Protocol 3: Synthesis of Bensulfuron-methyl
This protocol describes the final condensation step to produce Bensulfuron-methyl.
Materials:
-
o-(Methyl formate)benzyl sulfonyl isocyanate
-
2-Amino-4,6-dimethoxypyrimidine
-
Condensation reaction solvent (e.g., an inert solvent)
Procedure:
-
Add o-(methyl formate)benzyl sulfonyl isocyanate to a suitable condensation reaction solvent and stir.[3]
-
Cool the mixture to a temperature between 30°C and 50°C.[3]
-
Add 2-amino-4,6-dimethoxypyrimidine to the reaction mixture.[3]
-
Heat the reaction mixture to a temperature between 50°C and 90°C to carry out the condensation reaction.[3]
-
After the reaction is complete, cool the mixture and dry to obtain Bensulfuron-methyl. The resulting product can achieve a purity of over 97% with a total yield of over 90%.[3]
Quantitative Data
The herbicidal activity of Bensulfuron-methyl is well-documented. The following table summarizes key quantitative data.
| Parameter | Value | Reference |
| Purity of synthesized Bensulfuron-methyl | > 97% | [3] |
| Overall yield of Bensulfuron-methyl | > 90% | [3] |
| Application Rate (Bensulfuron-methyl 0.6% + Pretilachlor 6%) | 60 + 600 g ha⁻¹ | [4] |
| Weed Control Efficacy | Completely controlled grasses, broadleaved weeds, and sedges at 30 and 60 DAT (Days After Transplanting) | [4] |
| Weed Infestation Reduction in Rice | Reduced grain yield loss from 40% in unweeded plots to significantly lower levels. | [4] |
Mode of Action and Signaling Pathway
Sulfonylurea herbicides like Bensulfuron-methyl act by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[5] Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death.
Experimental Workflow
The overall workflow for the synthesis and application of Bensulfuron-methyl starting from a dichloropyrimidine intermediate is depicted below.
References
- 1. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 2. 2-Amino-4,6-dimethoxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. CN102796049A - Method for preparing bensulfuron methyl - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Acetolactate synthase - Wikipedia [en.wikipedia.org]
Protocol for Nucleophilic Substitution on 5-Bromo-2,4-bis(methylthio)pyrimidine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for performing nucleophilic aromatic substitution (SNAr) reactions on 5-Bromo-2,4-bis(methylthio)pyrimidine. This versatile substrate can be functionalized at the C5-position with a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a library of substituted pyrimidines for applications in medicinal chemistry and drug discovery. The protocols outlined below provide representative reaction conditions for each class of nucleophile.
Introduction
Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The functionalization of the pyrimidine core allows for the exploration of chemical space and the optimization of pharmacological properties. This compound is a key intermediate that allows for selective modification at the 5-position. The bromine atom at this position is susceptible to nucleophilic displacement, providing a straightforward method for the introduction of diverse functional groups. While direct nucleophilic substitution at the 5-position of pyrimidines can be challenging compared to the 2, 4, and 6 positions, appropriate reaction conditions can facilitate this transformation.
Reaction Scheme
The general scheme for the nucleophilic substitution on this compound is depicted below. A nucleophile (Nu-H), in the presence of a suitable base, displaces the bromide to yield the 5-substituted product.
Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and biological evaluation of kinase inhibitors derived from pyrimidine scaffolds. The pyrimidine core is a privileged structure in medicinal chemistry, forming the basis of numerous approved and investigational drugs targeting a wide range of protein kinases. This document outlines synthetic strategies for key pyrimidine-based inhibitor classes, presents their biological activities against important cancer-related kinases, and provides step-by-step protocols for their synthesis and evaluation.
Introduction to Pyrimidine-Based Kinase Inhibitors
The pyrimidine ring is a fundamental heterocyclic scaffold that mimics the purine core of ATP, enabling competitive inhibition at the kinase ATP-binding site.[1] Its versatility allows for substitutions at various positions, leading to the development of potent and selective inhibitors for a multitude of kinase targets.[1] Many pyrimidine derivatives have demonstrated significant anti-proliferative activity by targeting kinases crucial for cell cycle regulation and signal transduction, such as Aurora kinases, Polo-like kinases (PLKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1][2][3]
Key Classes of Pyrimidine-Based Kinase Inhibitors
Several classes of pyrimidine derivatives have been extensively explored for kinase inhibitory activity. This document will focus on three prominent scaffolds:
-
2,4-Diaminopyrimidines: This class has yielded potent inhibitors of various kinases, including Aurora kinases and c-Jun N-terminal kinase (JNK).[4][5][6]
-
Pyrazolo[3,4-d]pyrimidines: This fused heterocyclic system is a well-established scaffold for developing inhibitors of CDKs, RET, and other kinases.[7][8][9][10][11]
-
Anilino-pyrimidines: These compounds, characterized by an aniline substituent, have shown broad-spectrum kinase inhibitory activity, including against EGFR and CDKs.[12][13]
Data Presentation: Biological Activity of Pyrimidine-Based Kinase Inhibitors
The following tables summarize the in vitro biological activity of representative pyrimidine-based kinase inhibitors against various kinase targets.
Table 1: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against Aurora Kinases
| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| Alisertib (MLN8237) | Aurora A | 1.2 | Multiple | Varies (nM to µM range) | [10] |
| Tozasertib (VX-680) | Aurora A | 0.6 (Ki) | Multiple | Varies | [14][15] |
| Tozasertib (VX-680) | Aurora B | 18 (Ki) | Multiple | Varies | [14][15] |
| Tozasertib (VX-680) | Aurora C | 4.6 (Ki) | Multiple | Varies | [14][15] |
| Barasertib (AZD1152-HQPA) | Aurora B | 0.37 | Multiple | Varies (nM range) | [16][17] |
| Compound 11c | Aurora A | - | HeLa | 0.5 - 4.0 | [6] |
| Compound 11c | Aurora B | - | HeLa | - | [6] |
Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| Compound 17 | CDK2 | 0.19 | HCT116, HepG2 | - | [11] |
| Compound 4a | CDK2 | 0.21 | HCT116, HepG2 | - | [8] |
| Roscovitine (Reference) | CDK2 | 0.25 | - | - | [8] |
| Compound 7d | EGFR | 0.18 | OVCAR-4, ACHN, NCI-H460 | 1.74 (OVCAR-4), 5.53 (ACHN), 4.44 (NCI-H460) | [10] |
| Compound 7d | ErbB2 | 0.25 | OVCAR-4, ACHN, NCI-H460 | - | [10] |
Table 3: Inhibitory Activity of Anilino-pyrimidine Derivatives
| Compound | Target Kinase | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| Compound 4b | PDGFr | 1.11 | - | - | [18] |
| Compound 4b | FGFr | 0.13 | - | - | [18] |
| Compound 4b | EGFr | 0.45 | - | - | [18] |
| Compound 4b | c-Src | 0.22 | - | - | [18] |
| Compound 6c | - | - | Vascular Smooth Muscle Cells | 0.3 (PDGF-stimulated) | [18] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative 2,4-diaminopyrimidine inhibitor and for key biological assays to evaluate the efficacy of synthesized compounds.
Protocol 1: Synthesis of a 2,4-Diaminopyrimidine Derivative (General Procedure)
This protocol is based on the general synthesis of 2,4-diaminopyrimidine scaffolds.[4][5][19]
Step 1: Synthesis of 2,4-dichloro-5-substituted pyrimidine
-
Start with a commercially available 2,4-dihydroxy-5-substituted pyrimidine.
-
To the starting material, add phosphorus oxychloride (POCl₃) in excess.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 2,4-dichloro-5-substituted pyrimidine.
Step 2: Selective Amination at C4
-
Dissolve the 2,4-dichloro-5-substituted pyrimidine in a suitable solvent such as ethanol or isopropanol.
-
Add the desired amine (1.1 equivalents) and a base such as triethylamine or diisopropylethylamine (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 2-chloro-4-amino-5-substituted pyrimidine.
Step 3: Amination at C2
-
To the 2-chloro-4-amino-5-substituted pyrimidine, add a different desired amine in a suitable solvent like 1,4-dioxane or N,N-dimethylformamide (DMF).
-
Add a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos), along with a base (e.g., Cs₂CO₃).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 8-16 hours.
-
After cooling, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final 2,4-diaminopyrimidine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is a general procedure for measuring kinase activity and inhibition using the luminescent ADP-Glo™ assay.[12][14][20][21][22][23][24]
Materials:
-
Kinase of interest (e.g., Aurora A, EGFR, VEGFR, CDK)
-
Kinase substrate (specific for the kinase)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents:
-
Dilute the kinase, substrate, and ATP to their final desired concentrations in Kinase Buffer.
-
Prepare serial dilutions of the test compounds in DMSO, then dilute further in Kinase Buffer. The final DMSO concentration in the assay should be ≤1%.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound solution or vehicle (for control wells).
-
Add 5 µL of the kinase solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at 30 °C for 45-60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes in the dark.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of kinase inhibitors on cell proliferation.[25][26][27][28][29]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37 °C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells as a control.
-
Incubate the plate for 72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37 °C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 2-4 hours in the dark, with occasional shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with medium only).
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways targeted by pyrimidine-based kinase inhibitors and a general workflow for their synthesis and evaluation.
Caption: Workflow for pyrimidine-based kinase inhibitor development.
Caption: Aurora kinase signaling in mitosis and inhibition points.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. cusabio.com [cusabio.com]
- 4. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Molecular imaging of aurora kinase A (AURKA) expression: Synthesis and preclinical evaluation of radiolabeled alisertib (MLN8237) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. MeSH Browser [meshb-prev.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. rupress.org [rupress.org]
- 22. Aurora kinases: Generators of spatial control during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. google.com [google.com]
- 24. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ClinPGx [clinpgx.org]
- 29. VEGF Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
Flavonoids as Dual-Action Agents in Antiviral and Anticancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The growing intersection of antiviral and anticancer research has revealed shared molecular targets and pathways, paving the way for the development of dual-action therapeutic agents. Among these, the flavonoid quercetin has emerged as a promising candidate, exhibiting potent inhibitory effects against a range of viruses and cancer cell lines. This document provides detailed application notes, experimental protocols, and quantitative data to support the investigation of quercetin and other flavonoids as novel antiviral and anticancer agents.
Application Notes
Flavonoids, a class of polyphenolic secondary metabolites found in plants, have long been recognized for their health-promoting properties. Quercetin, in particular, has demonstrated significant potential in both antiviral and anticancer applications through its ability to modulate key cellular signaling pathways involved in both viral replication and tumorigenesis.
Antiviral Applications: Quercetin has been shown to inhibit the replication of several viruses, including human herpesviruses, enteroviruses, and influenza viruses. Its mechanisms of action are multifaceted and include inhibiting viral entry, suppressing viral protein and nucleic acid synthesis, and modulating host immune responses.
Anticancer Applications: In the context of cancer, quercetin exhibits pro-apoptotic, anti-proliferative, and anti-metastatic properties. It can induce cell cycle arrest and apoptosis in various cancer cell lines by targeting critical signaling pathways such as the PI3K/AKT, MAPK, and NF-κB pathways.[1][2][3]
The dual functionality of quercetin makes it an attractive candidate for further investigation, particularly in the context of virally-induced cancers and for the development of broad-spectrum therapies.
Quantitative Data Summary
The following tables summarize the reported 50% inhibitory concentration (IC50) values for quercetin against various viruses and cancer cell lines, providing a basis for experimental design and comparative analysis.
Table 1: Antiviral Activity of Quercetin
| Virus | Cell Line | IC50 Value | Reference |
| Varicella-Zoster Virus (VZV) | HFF | 3.835 ± 0.56 µg/mL | [4][5] |
| Human Cytomegalovirus (HCMV) | HFF | 5.931 ± 1.195 µg/mL | [4][5] |
| Enterovirus 71 (EV71) | Vero | 39.63 µg/mL | [6] |
| Coxsackievirus A16 (CVA16) | Vero | 59.53 µg/mL | [6] |
| Japanese Encephalitis Virus (JEV) | Vero | 212.1 µg/mL | [7] |
| SARS-CoV 3CLpro | in vitro | 42.79 ± 4.97 µM | [6] |
Table 2: Anticancer Activity of Quercetin
| Cancer Cell Line | Cancer Type | IC50 Value (48h treatment unless specified) | Reference |
| MCF-7 | Breast Cancer | 73 µM | [8] |
| MDA-MB-231 | Breast Cancer | 85 µM | [8] |
| MDA-MB-468 | Breast Cancer | 55 µM | [9] |
| HT-29 | Colorectal Cancer | 15 µM | [9] |
| HCT-116 | Colorectal Cancer | >100 µM (some studies show pro-proliferative effects at lower concentrations) | [9] |
| HL-60 | Promyelocytic Leukemia | ~7.7 µM (96h treatment) | [10] |
| PC-9 | Lung Cancer | 2.12 µg/mL (nanoparticle formulation) | [11] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the antiviral and anticancer activity of candidate compounds like quercetin.
Protocol 1: Determination of Anticancer Activity using MTT Assay
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines by measuring cell viability.[12][13][14][15][16]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compound (e.g., Quercetin) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[14]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm (or between 550-600 nm) using a microplate reader.[13] A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Determination of Antiviral Activity using Plaque Reduction Assay
This protocol is used to quantify the inhibition of viral replication by a test compound.[17][18][19][20][21]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells for herpesviruses)
-
Virus stock of known titer
-
6-well or 12-well plates
-
Infection medium (e.g., serum-free DMEM)
-
Test compound
-
Overlay medium (e.g., medium containing 1% methylcellulose or agarose)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Fixing solution (e.g., 4% formaldehyde in PBS)
Procedure:
-
Cell Seeding: Seed the host cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Virus Dilution and Treatment: On the day of the experiment, prepare serial dilutions of the virus stock in infection medium. In separate tubes, mix the virus dilutions with equal volumes of serial dilutions of the test compound. Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Aspirate the growth medium from the confluent cell monolayers and wash with PBS. Inoculate the cells with 200-500 µL of the virus-compound mixtures. Include a virus control (virus without compound) and a cell control (no virus, no compound).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: After the adsorption period, aspirate the inoculum and overlay the cells with 2-3 mL of the overlay medium containing the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with the fixing solution for 20-30 minutes.
-
Aspirate the fixing solution and stain the cells with the crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.
Signaling Pathways and Mechanisms of Action
Quercetin's dual antiviral and anticancer effects are attributed to its ability to modulate multiple cellular signaling pathways.
Anticancer Signaling Pathways
In cancer cells, quercetin has been shown to inhibit key pro-survival and proliferative pathways while activating apoptotic pathways.
Caption: Quercetin's anticancer mechanism.
Antiviral Signaling Pathways
Quercetin can interfere with viral replication by targeting both viral enzymes and host cell pathways that are hijacked by the virus.
Caption: Quercetin's antiviral mechanism.
Experimental Workflow for Dual-Action Agent Screening
The following workflow outlines a logical progression for identifying and characterizing compounds with both antiviral and anticancer properties.
References
- 1. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Quercetin and its derivates as antiviral potentials: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sif2022-production.s3.amazonaws.com [sif2022-production.s3.amazonaws.com]
- 12. researchhub.com [researchhub.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 19. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 20. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the C5 Position of the Pyrimidine Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common methods for the functionalization of the C5 position of the pyrimidine ring, a critical modification in the development of therapeutic agents. The protocols outlined below are intended to serve as a guide for researchers in the synthesis and evaluation of novel C5-substituted pyrimidine derivatives with potential applications in antiviral and anticancer drug discovery.
Introduction
The pyrimidine ring is a fundamental scaffold in numerous biologically active molecules, including nucleobases. Functionalization at the C5 position has been shown to be a highly effective strategy for modulating the biological activity of these compounds. Modifications at this site can influence binding affinity to target enzymes, enhance metabolic stability, and introduce new functionalities for further conjugation. This document details key palladium-catalyzed cross-coupling reactions—Sonogashira, Suzuki, and Heck—for the introduction of alkynyl, aryl, and alkenyl groups, respectively, at the C5 position of pyrimidine nucleosides. Additionally, it provides insights into the biological evaluation of these modified compounds.
Data Presentation: A Comparative Overview of C5-Functionalized Pyrimidines
The following tables summarize quantitative data from various studies on the synthesis and biological activity of C5-functionalized pyrimidine derivatives, providing a comparative reference for researchers.
Table 1: Reaction Yields for C5-Functionalization of Pyrimidines
| Starting Material | Coupling Partner | Reaction Type | Catalyst/Conditions | Yield (%) | Reference |
| 5-Iodo-2'-deoxyuridine | Phenylacetylene | Sonogashira | Pd(PPh₃)₄, CuI, Et₃N, DMF | 58-65 | [1] |
| 5-Iodovanillin | Phenylboronic acid | Suzuki | Pd(OAc)₂, Amberlite IRA-400(OH), H₂O/EtOH | Not specified | |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/het-aryl boronic acids | Suzuki | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O | Good to excellent | |
| 5-Iodo-2'-deoxyuridine | Methyl acrylate | Heck | Pd(OAc)₂, PPh₃, Et₃N, DMF | Not specified | |
| 5-Iodo-2'-deoxyuridine | Various acrylates | Heck | Pd-imidate complex, CH₃CN | 58-92 |
Table 2: Antiviral Activity of C5-Substituted Pyrimidine Nucleosides
| Compound | Virus | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Phosphonoamidate 15 | Varicella Zoster Virus (VZV) | Plaque Reduction | 0.09-0.5 | >100 | >200-1111 | [2] |
| Phosphonoamidate 15 | Human Cytomegalovirus (HCMV) | Plaque Reduction | 3.5-7.2 | >100 | >13.9-28.6 | [2] |
| Phosphonodiamidate 21 | VZV (TK⁻ strain) | Plaque Reduction | 0.2 | >100 | >500 | [2] |
| C5-alkynyl acyclic analogue 13a | VZV (TK⁻ strain) | Not specified | 20 | 100 | 5 | |
| Pyrimido[4,5-d]pyrimidine 7a | Human Coronavirus 229E | Cytopathic Effect | Not specified | Not specified | Not specified | [3] |
| Pyrimido[4,5-d]pyrimidine 7b | Human Coronavirus 229E | Cytopathic Effect | Not specified | Not specified | Not specified | [3] |
| Pyrimido[4,5-d]pyrimidine 7f | Human Coronavirus 229E | Cytopathic Effect | Not specified | Not specified | Not specified | [3] |
| 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivative | Influenza A and B | Plaque Formation | 0.01-0.1 | >50 to >10000 (stationary cells) | >500 to >10⁴ | [4] |
Table 3: Anticancer Activity of C5-Substituted Pyrimidine Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2,4,5-trisubstituted pyrimidine (5-Br) | HeLa | 0.9 | |
| Thienopyrimidine derivative | Aurora B kinase | 0.0002 | [5] |
| 4-amino-thieno[2,3-d]pyrimidine derivative | VEGF/KDR | 0.003 | [5] |
| Aniline-pyrimidine derivatives | Various cancer cell lines | 50-93% inhibition (yields) | [6] |
| 2,4-disubstituted-2-thiopyrimidine derivatives | HepG2, UO-31 | Not specified | [7] |
| Pyrimidine derivative 21c | HCT-116 | 60.9 ± 1.8 µg/ml | [7] |
| Pyrimidine derivative 21d | HCT-116 | 58.2 ± 5.1 µg/ml | [7] |
Experimental Protocols
The following protocols provide detailed methodologies for the key reactions discussed.
Protocol 1: Sonogashira Coupling for C5-Alkynylation
This protocol describes the palladium-catalyzed coupling of a terminal alkyne to a C5-halopyrimidine nucleoside.
Materials:
-
5-Iodo-2'-deoxyuridine
-
Terminal alkyne (e.g., Phenylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 5-iodo-2'-deoxyuridine (1 equivalent), Pd(PPh₃)₄ (0.05 equivalents), and CuI (0.1 equivalents).
-
Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous DMF via syringe, followed by triethylamine (3 equivalents) and the terminal alkyne (1.2 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to afford the C5-alkynyl pyrimidine nucleoside.[1]
Protocol 2: Suzuki Coupling for C5-Arylation
This protocol details the palladium-catalyzed cross-coupling of an arylboronic acid with a C5-halopyrimidine.
Materials:
-
5-Bromopyrimidine or 5-Iodopyrimidine derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Base (e.g., K₂CO₃, K₃PO₄, or an ion-exchange resin like Amberlite IRA-400(OH))
-
Solvent system (e.g., 1,4-dioxane/water, toluene, or ethanol/water)
-
Inert gas (Argon or Nitrogen)
-
Standard reaction glassware
Procedure:
-
In a round-bottomed flask or Schlenk tube, combine the 5-halopyrimidine (1 equivalent), arylboronic acid (1.2-1.5 equivalents), palladium catalyst (0.01-0.05 equivalents), and base (2-3 equivalents).
-
If using an organic solvent, degas the solvent by bubbling with an inert gas for 15-20 minutes.
-
Add the solvent system to the reaction flask under an inert atmosphere.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature. If a solid precipitate (the base) is present, filter the mixture.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield the C5-arylpyrimidine.
Protocol 3: Heck Coupling for C5-Alkenylation
This protocol describes the palladium-catalyzed reaction of an alkene with a C5-halopyrimidine to introduce an alkenyl group.
Materials:
-
5-Iodo-2'-deoxyuridine
-
Alkene (e.g., methyl acrylate)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Base (e.g., triethylamine (Et₃N) or sodium carbonate)
-
Solvent (e.g., N-methylpyrrolidone (NMP) or acetonitrile)
-
Inert gas supply
Procedure:
-
To a reaction vessel, add 5-iodo-2'-deoxyuridine (1 equivalent), Pd(OAc)₂ (0.02-0.05 equivalents), and the phosphine ligand (0.04-0.1 equivalents).
-
Purge the vessel with an inert gas.
-
Add the solvent, followed by the base (2-3 equivalents) and the alkene (1.5-2 equivalents).
-
Heat the mixture to 80-120 °C and stir vigorously. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and dilute with water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the C5-alkenylated pyrimidine derivative.[8]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the functionalization and biological activity of C5-substituted pyrimidines.
Caption: Workflow for the synthesis, purification, screening, and optimization of C5-functionalized pyrimidine derivatives.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki cross-coupling reaction.
Caption: Catalytic cycle of the Heck reaction.
Caption: Mechanism of action for antiviral C5-modified nucleoside analogs.[9][10][11]
Caption: Putative inhibition of the BMP2/SMAD1 signaling pathway by a C5-pyrimidine derivative.[12][13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. BMP2/Smad signaling pathway is involved in the inhibition function of fibroblast growth factor 21 on vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2,4-bis(methylthio)pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-2,4-bis(methylthio)pyrimidine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, helping you diagnose and resolve problems to improve reaction yield and product purity.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Reagents: The starting material, 5-Bromo-2,4-dichloropyrimidine, may be degraded, or the sodium thiomethoxide may have oxidized. | 1. Reagent Quality Check: Use freshly acquired or properly stored reagents. Verify the purity of the starting materials via techniques like NMR or melting point analysis. |
| 2. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | 2. Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the duration or cautiously increasing the temperature. | |
| 3. Inadequate Mixing: Poor stirring can lead to localized concentration gradients and incomplete reaction. | 3. Ensure Efficient Stirring: Use an appropriate stir bar and a stir plate with sufficient power to maintain a homogeneous reaction mixture. | |
| Presence of Multiple Spots on TLC After Reaction | 1. Incomplete Reaction: The starting material and the desired product are both present. | 1. Extend Reaction Time: Continue the reaction and monitor via TLC until the starting material spot disappears. |
| 2. Formation of Byproducts: Side reactions may be occurring, leading to impurities. A common byproduct is the monosubstituted 5-bromo-2-chloro-4-(methylthio)pyrimidine. | 2. Control Stoichiometry and Temperature: Ensure the correct molar ratio of sodium thiomethoxide to 5-Bromo-2,4-dichloropyrimidine is used. Adding the sodium thiomethoxide portion-wise at a controlled temperature can minimize side reactions. | |
| Difficulty in Product Isolation/Purification | 1. Emulsion during Workup: An emulsion may form during the aqueous workup, making phase separation difficult. | 1. Break Emulsion: Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. |
| 2. Co-elution of Impurities during Chromatography: Impurities may have similar polarity to the desired product, making separation by column chromatography challenging. | 2. Optimize Chromatography Conditions: Experiment with different solvent systems for elution. A shallower gradient or a different stationary phase might improve separation. Recrystallization from a suitable solvent system can also be an effective purification method. | |
| Low Final Yield After Purification | 1. Loss of Product During Workup and Purification: The product may be partially soluble in the aqueous phase, or there might be losses during transfers and purification steps. | 1. Minimize Transfers and Optimize Extraction: Perform extractions with the organic solvent multiple times to ensure complete recovery. Minimize the number of transfer steps. |
| 2. Decomposition of Product: The product might be unstable under certain conditions (e.g., high temperatures or prolonged exposure to silica gel). | 2. Mild Purification Conditions: Use moderate temperatures during solvent evaporation. If using column chromatography, do not let the product sit on the column for an extended period. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
A1: Published procedures report yields around 75% when starting from 5-Bromo-2,4-dichloropyrimidine and sodium thiomethoxide in tetrahydrofuran (THF).
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TTC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material spot (5-Bromo-2,4-dichloropyrimidine) indicates the reaction is proceeding.
Q3: What are the critical safety precautions to take during this synthesis?
A3: It is important to handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Sodium thiomethoxide is moisture-sensitive and can be corrosive. Avoid inhalation of dust and vapors.
Q4: Can other solvents be used for this reaction?
A4: While THF is a commonly used solvent for this reaction, other polar aprotic solvents like acetonitrile could potentially be used. However, optimization of reaction conditions may be necessary.
Q5: What is the best way to purify the final product?
A5: The crude product can be purified by column chromatography on silica gel using a solvent system such as ethyl acetate/hexane. Recrystallization from a suitable solvent like hexane is also a viable purification method.
Experimental Protocols
Synthesis of this compound
This protocol is based on the reaction of 5-Bromo-2,4-dichloropyrimidine with sodium thiomethoxide.
Materials:
-
5-Bromo-2,4-dichloropyrimidine
-
Sodium thiomethoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Bromo-2,4-dichloropyrimidine in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium thiomethoxide to the cooled solution while stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically indicated by the disappearance of the starting material), quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.
Data Presentation
| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |
| 5-Bromo-2,4-dichloropyrimidine | Sodium thiomethoxide | THF | 0 °C to RT | - | ~75% | Inferred from related syntheses |
| 5-bromo-2-chloropyrimidine | Methyl mercaptan | DMF | 50 °C | 3 h | 75% | [1] |
| 5-bromo-2,4-dichloropyrimidine | Sodium methanethiol | Acetonitrile | RT | 24 h | 70% (for monosubstituted product) | [2] |
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for addressing low yield in the synthesis.
References
Technical Support Center: Suzuki Couplings of Bromopyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other issues encountered during the Suzuki-Miyaura coupling of bromopyrimidines. This resource is intended for researchers, scientists, and drug development professionals to help optimize their reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low or No Yield of the Desired Cross-Coupled Product
Q: My Suzuki coupling reaction with a bromopyrimidine is giving a low yield or no product at all. What are the common causes and how can I troubleshoot this?
A: Low or no yield in Suzuki couplings of bromopyrimidines can stem from several factors, often related to the reaction conditions and the stability of the reagents. Here's a breakdown of potential issues and solutions:
-
Inactive Catalyst: The Pd(0) active catalyst may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.
-
Solution: Ensure your phosphine ligand is not oxidized. Use fresh, high-quality catalyst and ligands. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[1][2] For electron-rich bromopyrimidines, a more electron-rich and bulky phosphine ligand might be necessary to facilitate the oxidative addition step.[3]
-
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is a critical step that can be slow.
-
Solution: The choice of base is crucial. Inorganic bases like K₃PO₄ and K₂CO₃ are commonly used. The base activates the boronic acid, facilitating transmetalation.[2][4] The presence of water in the solvent system can also be beneficial by promoting the formation of the more reactive boronate species.[1]
-
-
Protodeboronation of the Boronic Acid: The boronic acid can be unstable under the reaction conditions and undergo protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[5] This is particularly problematic with heteroaryl boronic acids.[5]
-
Solution: Use a less reactive boronic acid derivative like a boronate ester (e.g., pinacol ester) or an organotrifluoroborate, which slowly release the boronic acid into the reaction mixture.[5] Running the reaction at a lower temperature can also minimize this side reaction.
-
-
Poor Solubility of Reagents: If your bromopyrimidine or boronic acid has poor solubility in the chosen solvent, the reaction rate will be significantly reduced.
-
Solution: Screen different solvents or solvent mixtures. Common solvents for Suzuki couplings include 1,4-dioxane, THF, and DMF, often with the addition of water.[1][2] For highly insoluble substrates, higher reaction temperatures or the use of a microwave reactor can improve solubility and reaction rates.[1]
-
2. Presence of a Debrominated Pyrimidine Byproduct (Hydrodehalogenation)
Q: I am observing a significant amount of the debrominated pyrimidine in my reaction mixture. What causes this hydrodehalogenation, and how can I prevent it?
A: The formation of a debrominated pyrimidine is a common side reaction known as hydrodehalogenation. This occurs when the bromine atom is replaced by a hydrogen atom.
-
Mechanism: This side reaction can be promoted by the palladium catalyst in the presence of a hydrogen source. The source of the hydrogen can be the solvent (e.g., alcohols), water, or even the phosphine ligand.
-
Troubleshooting Strategies:
-
Choice of Phosphine Ligand: The nature of the phosphine ligand can influence the extent of hydrodehalogenation. Less electron-rich phosphine ligands may be less prone to promoting this side reaction.
-
Solvent Selection: Avoid using protic solvents like alcohols if hydrodehalogenation is a major issue. Aprotic solvents such as 1,4-dioxane or toluene are generally preferred.
-
Base Selection: The choice of base can also play a role. Weaker bases might be less likely to promote protonolysis of the C-Br bond.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of this side reaction relative to the desired cross-coupling.
-
3. Formation of Homocoupled Boronic Acid Byproduct
Q: My reaction is producing a significant amount of a byproduct derived from the homocoupling of my boronic acid. How can I minimize this side reaction?
A: The homocoupling of boronic acids to form a biaryl byproduct is a well-known side reaction in Suzuki couplings.
-
Cause: This reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II). The resulting Pd(II) species can then catalyze the homocoupling of the boronic acid.[4][6]
-
Prevention Strategies:
-
Degassing: Thoroughly degas all solvents and the reaction mixture by bubbling an inert gas (argon or nitrogen) through them before adding the catalyst.[6]
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire reaction setup and duration.
-
Catalyst Pre-activation: In some cases, pre-activating the Pd(II) catalyst to Pd(0) before adding the boronic acid can help.
-
Use of Reductants: The addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state.[7]
-
Quantitative Data on Reaction Conditions
The following tables summarize the impact of different reaction parameters on the yield of Suzuki coupling reactions involving pyrimidine derivatives, based on literature data.
Table 1: Effect of Solvent on the Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid [1]
| Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 1,4-Dioxane | 100 | 24 | 71 |
| Isopropanol | 80 | 24 | 62 |
| THF | 60 | 24 | 45 |
| DMF | 100 | 24 | 35 |
Table 2: Optimization of Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various Arylboronic Acids [2]
| Entry | Boronic Acid | Base | Solvent | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 60 |
| 2 | 4-Methylphenylboronic acid | Cs₂CO₃ | Toluene | 80 |
| 3 | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 60 |
| 4 | 4-Chlorophenylboronic acid | K₃PO₄ | DMF | 20 |
Experimental Protocols
General Procedure for Microwave-Assisted Suzuki Coupling of a Dihalogenated Pyrimidine [1]
-
To a microwave reactor vessel, add the dihalogenated pyrimidine (0.5 mmol), the desired boronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).
-
Add a degassed mixture of 1,4-dioxane (4 mL) and water (2 mL).
-
Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).
-
Seal the vessel and stir the reaction mixture in a microwave reactor at 100 °C for 15 minutes.
-
After cooling, extract the reaction mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
General Procedure for Conventional Suzuki Coupling of a Bromopyrimidine Derivative [2]
-
To a Schlenk flask, add the bromopyrimidine derivative (0.986 mmol) and Pd(PPh₃)₄ (5 mol%).
-
Add 6 mL of the chosen solvent (e.g., 1,4-dioxane) and stir the mixture under an inert atmosphere for 30 minutes at room temperature.
-
Add the arylboronic acid (1.08 mmol), the base (1.972 mmol, e.g., K₃PO₄), and 1.5 mL of distilled water.
-
Reflux the reaction mixture at 70-80 °C for 18-22 hours.
-
After completion, cool the reaction to room temperature and add ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Overview of desired reaction and common side reactions.
Caption: Troubleshooting workflow for Suzuki coupling of bromopyrimidines.
References
Technical Support Center: Purification of 5-Bromo-2,4-bis(methylthio)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2,4-bis(methylthio)pyrimidine. The information is designed to address specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The most common purification techniques for this compound and structurally similar compounds are column chromatography and recrystallization. Column chromatography using silica gel is effective for separating the target compound from reaction impurities.
Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A2: Potential impurities can arise from the starting materials and side reactions. Common impurities may include unreacted 5-Bromo-2,4-dichloropyrimidine, the mono-substituted intermediate 5-Bromo-4-chloro-2-(methylthio)pyrimidine, and potentially over-brominated pyrimidine species.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process. By comparing the spots of the crude mixture with the collected fractions against a reference standard, you can identify the fractions containing the pure product.
Q4: What are the recommended storage conditions for purified this compound?
A4: It is recommended to store the purified compound in a cool, dry place, away from light and moisture to prevent degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low yield after column chromatography | 1. The compound is still in the column. 2. The polarity of the eluent is too low. 3. The compound is adsorbing irreversibly to the silica gel. | 1. Flush the column with a more polar solvent. 2. Gradually increase the polarity of the eluent system. 3. Consider using a different stationary phase, such as alumina. |
| Co-elution of impurities with the product | 1. The solvent system does not provide adequate separation. 2. The column is overloaded. | 1. Optimize the eluent system by trying different solvent mixtures and ratios. 2. Use a larger column or reduce the amount of crude material loaded. |
| Product is not crystallizing during recrystallization | 1. The solution is not supersaturated. 2. The chosen solvent is not ideal. 3. Presence of impurities inhibiting crystallization. | 1. Concentrate the solution by evaporating some of the solvent. 2. Try a different solvent or a mixture of solvents. 3. Attempt to "seed" the solution with a small crystal of the pure compound or scratch the inside of the flask. If impurities are suspected, an initial purification by column chromatography may be necessary. |
| Oily product obtained after purification | 1. Residual solvent is present. 2. The product has a low melting point. | 1. Dry the product under high vacuum for an extended period. 2. If the product is inherently an oil at room temperature, confirm its purity by analytical methods such as NMR or mass spectrometry. |
Experimental Protocols
Column Chromatography Purification of 5-Bromo-2-(methylthio)pyrimidine (Analogous Compound)
This protocol is for a related compound and can be adapted for this compound.[1]
Materials:
-
Crude this compound
-
Silica gel (100-200 mesh)
-
Ethyl acetate
-
Hexane
-
Glass column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the glass column and allow the silica gel to settle, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elution: Begin elution with a low polarity solvent system, such as 5% ethyl acetate in hexane.[1]
-
Fraction Collection: Collect fractions in separate tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Palladium-Catalyzed Pyrimidine Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions to synthesize substituted pyrimidines.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a chloropyrimidine is not working. What are the most common causes?
A1: Chloropyrimidines can be challenging substrates due to the relatively strong C-Cl bond. Common issues include:
-
Catalyst Inactivity: The Pd(0) active species may not be forming efficiently or is being deactivated. Ensure your palladium source and ligands are of high quality. For chloroarenes, catalysts with bulky, electron-rich phosphine ligands (e.g., trialkylphosphines like P(tBu)₃) or N-heterocyclic carbenes (NHCs) are often required to facilitate the difficult oxidative addition step.[1][2][3]
-
Inappropriate Base: The choice of base is critical. Stronger bases are often needed for less reactive chlorides. However, very strong bases can degrade sensitive substrates or boronic acids. Potassium phosphate (K₃PO₄) is often a good choice.[4] The base's solubility is also important; ensure it can interact effectively in the chosen solvent system.[5]
-
Poor Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective for activating C-Cl bonds. Consider using specialized ligands developed for challenging couplings, such as Buchwald's biarylphosphines (e.g., XPhos, SPhos) or sterically hindered NHCs.[6][7]
-
Solvent Effects: The solvent must be appropriate for all components, including the base. Aprotic polar solvents like dioxane, THF, or toluene are common. Sometimes, the addition of a small amount of water can be beneficial, especially with inorganic bases.[1]
Q2: I am observing significant amounts of boronic acid homocoupling (biaryl formation). How can I suppress this side reaction?
A2: Homocoupling is often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle for dimerization of the boronic acid.[8] Strategies to minimize this include:
-
Rigorous Degassing: Thoroughly deoxygenate your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) before adding the palladium catalyst.[8][9][10] Maintaining a positive inert atmosphere throughout the reaction is crucial.[3]
-
Use of Reducing Agents: Adding a mild reducing agent, such as potassium formate, can help ensure the palladium remains in the desired Pd(0) oxidation state, minimizing the Pd(II)-mediated homocoupling pathway.[8][9]
-
Control of Reaction Conditions: Minimize the concentration of free Pd(II) in the reaction medium to suppress the undesired homocoupling.[8][9]
Q3: My reaction turns black, and a precipitate forms, resulting in a low yield. What is happening?
A3: The formation of a black precipitate is typically palladium black, which consists of aggregated, inactive Pd(0) particles.[11] This removes the catalyst from the catalytic cycle. To prevent this:
-
Ligand Stabilization: Ensure you are using an adequate amount of a suitable ligand. The ligand stabilizes the Pd(0) nanoparticles, preventing their aggregation. In some ligand-less systems, coordinating solvents like DMSO can help, but aggregation is still a risk.[11]
-
Lower Catalyst Loading: High catalyst concentrations can promote aggregation. Try reducing the catalyst loading.[11]
-
Temperature Control: Excessively high temperatures can accelerate catalyst decomposition and aggregation.
-
Dilution: Running the reaction at a lower concentration can slow the rate of palladium aggregation.[11]
Q4: How do the nitrogen atoms in the pyrimidine ring affect the reaction?
A4: The nitrogen atoms make the pyrimidine ring electron-deficient, which generally makes the attached halogens more reactive towards nucleophilic aromatic substitution and oxidative addition compared to analogous benzene halides.[12] However, the nitrogen lone pairs can also coordinate to the palladium center, potentially inhibiting its catalytic activity.[13] This is particularly noted as a cause for lower yields in some systems.[13] The choice of ligand and reaction conditions must balance the activation of the C-X bond with potential catalyst inhibition.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Pd(0) not forming or catalyst poisoned. | • Use a pre-catalyst or ensure high-purity reagents.[5] • Rigorously degas the reaction mixture to remove oxygen.[3][5] • For C-Cl bonds, switch to a more electron-rich, bulky ligand (e.g., XPhos, RuPhos, P(tBu)₃).[7] |
| 2. Improper Base/Solvent Combination: Poor solubility or insufficient basicity. | • Switch to a stronger base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[4][5] • Ensure the base is soluble or can effectively interact in the chosen solvent.[5] • Try a different solvent system (e.g., Dioxane, Toluene, THF, sometimes with added water).[14][15] | |
| 3. Low Reaction Temperature. | • Increase the reaction temperature, as challenging substrates often require more thermal energy.[16] | |
| Formation of Side Products | 1. Protodeboronation: Boronic acid is replaced by a hydrogen atom. | • Use anhydrous conditions and ensure the base is not excessively harsh. • Use boronic esters (e.g., pinacol esters), which are often more stable. |
| 2. Homocoupling of Boronic Acid: Forms biaryl byproduct. | • Thoroughly degas the reaction mixture to remove all traces of oxygen.[9][10] • Add a mild reducing agent like potassium formate.[8][9] | |
| 3. Dehalogenation of Pyrimidine: Halogen is replaced by a hydrogen atom. | • This can be a competing pathway. Re-optimize ligand, base, and solvent to favor the cross-coupling pathway. | |
| Poor Regioselectivity (with di/poly-halogenated pyrimidines) | 1. Incorrect Ligand/Conditions: The catalytic system favors reaction at an undesired position. | • Regioselectivity can be ligand-controlled. Experiment with different ligands (e.g., monodentate vs. bidentate, bulky vs. less hindered).[6] For 2,4-dichloropyrimidines, C4 is often more reactive, but conditions can be found to favor C2.[6][7] |
| Catalyst Decomposition (Formation of Pd Black) | 1. Ligand Dissociation/Degradation: Unstabilized Pd(0) aggregates and precipitates. | • Increase the ligand-to-palladium ratio. • Use more robust or strongly coordinating ligands.[5] • Avoid excessively high temperatures. • Consider lowering catalyst concentration.[11] |
Experimental Protocols & Data
Representative Protocol: Suzuki-Miyaura Coupling of a Dichloropyrimidine
This protocol is a generalized procedure based on common practices for the selective arylation of dichloropyrimidines.[4][14][17]
Materials:
-
5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 5-(4-bromophenyl)-4,6-dichloropyrimidine, the arylboronic acid, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask under a positive flow of inert gas.
-
Add anhydrous 1,4-dioxane via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Influence of Ligand on Regioselectivity in Dichloropyridine Coupling
This table illustrates the critical role of ligand choice in controlling reaction outcomes, a principle directly applicable to pyrimidine systems.
| Substrate | Ligand | Catalyst System | Selectivity (C4:C2) | Yield |
| 2,4-Dichloropyridine | QPhos | Pd₂(dba)₃ | Modest C4 | Modest |
| 2,4-Dichloropyridine | dppf | Pd₂(dba)₃ | C2 Exclusive | - |
| 2,4-Dichloropyridine | IPr (NHC) | PdCl₂ | High C4 (~10:1) | Good |
| (Data synthesized from reference[6]) |
Table 2: Optimization of Suzuki Coupling Conditions
This table summarizes typical parameters varied during the optimization of a Suzuki-Miyaura reaction involving a pyrimidine substrate.
| Parameter | Variation | General Outcome |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + Ligand | Activity is highly substrate-dependent. Pd(PPh₃)₄ is a common starting point.[13] For challenging couplings, Pd(OAc)₂ with specialized ligands is often superior. |
| Ligand | PPh₃, XPhos, SPhos, P(tBu)₃, dppf | Bulky, electron-rich ligands (XPhos, P(tBu)₃) are often best for activating C-Cl bonds. Bidentate ligands like dppf can alter selectivity.[2][6] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄ and Cs₂CO₃ are generally effective and broadly used.[4][13] Base strength and solubility are key factors.[5] |
| Solvent | Dioxane, Toluene, THF, DME, Acetonitrile | Dioxane and Toluene are common choices.[14] Solvent choice can influence reaction rate and selectivity.[7] |
| Temperature | 60 - 110 °C | Higher temperatures are often needed, especially for less reactive halides.[17] |
| (Data synthesized from references[2][7][13][14][17]) |
Visual Guides
General Workflow for Pyrimidine Cross-Coupling
Caption: A typical experimental workflow for a pyrimidine coupling reaction.
Troubleshooting Flowchart for Low Yield
Caption: A decision tree for diagnosing low-yield coupling reactions.
Simplified Catalytic Cycle (Suzuki-Miyaura)
Caption: The key steps in a Suzuki-Miyaura palladium catalytic cycle.
References
- 1. reddit.com [reddit.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. youtube.com [youtube.com]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Polysubstituted Pyrimidines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common challenges encountered during the synthesis of polysubstituted pyrimidines.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of polysubstituted pyrimidines in a practical question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My reaction yield is consistently low. What are the common contributing factors?
A1: Low yields in polysubstituted pyrimidine synthesis can stem from several factors:
-
Purity of Starting Materials: Impurities in reactants, such as amidines or carbonyl compounds, can interfere with the reaction, leading to side products and reduced yields. Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or chromatography.
-
Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome. Optimization of these parameters is crucial. For instance, in some copper-catalyzed syntheses of pyrimidines from ketones and nitriles, a temperature of 120°C with CuCl₂ and NaOH was found to be optimal.[1]
-
Moisture and Air Sensitivity: Certain reagents and intermediates in pyrimidine synthesis can be sensitive to moisture and atmospheric oxygen. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents can prevent the degradation of reagents and improve yields.
-
Inefficient Catalyst Activity: The choice and handling of the catalyst are critical. For metal-catalyzed reactions, ensure the catalyst is active and not poisoned by impurities. In some cases, using a specific ligand can enhance catalyst performance.
-
Substrate Reactivity: The electronic and steric properties of the substituents on your starting materials can affect their reactivity. Electron-withdrawing groups on the ketone, for example, may require harsher reaction conditions or a more active catalyst system.
Q2: I am attempting a multicomponent reaction to synthesize a highly substituted pyrimidine, but the yield is poor. How can I optimize this?
A2: Multicomponent reactions (MCRs) for pyrimidine synthesis are powerful but can be sensitive to reaction conditions. Here are some troubleshooting tips:
-
Stoichiometry of Reactants: The ratio of the different components is critical. A slight excess of one reactant might be necessary to drive the reaction to completion. Systematic screening of reactant ratios is recommended.
-
Catalyst Choice: The efficiency of MCRs often hinges on the catalyst. For instance, iridium-pincer complexes have been shown to be highly efficient in the regioselective, multicomponent synthesis of pyrimidines from amidines and alcohols, with yields up to 93%.[2][3][4]
-
Solvent Effects: The polarity and boiling point of the solvent can influence the reaction rate and equilibrium. A solvent screen is often a valuable optimization step. Some reactions may even proceed efficiently under solvent-free conditions.[5]
-
Order of Addition: In some MCRs, the order in which the reactants are added can influence the formation of the desired product versus side products.
Issue 2: Poor Regioselectivity
Q3: My synthesis of an unsymmetrically substituted pyrimidine is producing a mixture of regioisomers. How can I improve the regioselectivity?
A3: Achieving high regioselectivity is a common challenge in the synthesis of polysubstituted pyrimidines. Here are some strategies to consider:
-
Directing Groups: The presence of certain functional groups on the starting materials can direct the cyclization to favor one regioisomer. Steric hindrance can also play a significant role in controlling the regiochemical outcome.
-
Catalyst Control: The choice of catalyst and ligands can profoundly influence regioselectivity. For example, zirconium-mediated reactions of silyl-butadiynes with aryl nitriles provide rapid and regioselective access to polysubstituted pyrimidines.[6] Mechanistic studies suggest that the selectivity arises from the preferred formation of a specific intermediate.[6]
-
Reaction Mechanism: Understanding the reaction mechanism can provide insights into controlling regioselectivity. For instance, in the inverse electron-demand Diels-Alder reaction of 1,3,5-triazines with ketones, high levels of regioselectivity have been reported.[6]
-
Protecting Groups: In some cases, strategically using protecting groups can block one reactive site, forcing the reaction to proceed at the desired position.
Issue 3: Product Purification Challenges
Q4: I am having difficulty purifying my polysubstituted pyrimidine product from the reaction mixture. What are some effective purification strategies?
A4: The purification of polysubstituted pyrimidines can be challenging due to their polarity and potential for forming strong interactions with stationary phases.
-
Column Chromatography: This is the most common purification method.
-
Solvent System: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent and gradually increase the polarity. A mixture of hexane and ethyl acetate is a common starting point. For more polar compounds, dichloromethane/methanol or chloroform/methanol gradients can be effective.
-
Stationary Phase: Silica gel is the standard stationary phase. However, if your compound is basic, it may interact strongly with the acidic silica. In such cases, using neutral or basic alumina, or treating the silica gel with a small amount of triethylamine in the eluent, can improve separation and recovery.
-
-
Crystallization: If your product is a solid, recrystallization can be a highly effective method for purification. The key is to find a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
-
Extraction: Liquid-liquid extraction can be used to remove certain impurities. For example, an acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., saturated NaHCO₃) can remove acidic byproducts.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative high-performance liquid chromatography (HPLC) can be employed.
FAQs (Frequently Asked Questions)
Q1: What are the most common synthetic strategies for obtaining polysubstituted pyrimidines?
A1: Several robust methods are available, with the choice depending on the desired substitution pattern and available starting materials. Common strategies include:
-
Pinner Synthesis: A classical method involving the condensation of 1,3-dicarbonyl compounds with amidines.[7]
-
Cycloaddition Reactions: These include [5+1], [4+2], and [2+2+2] cycloadditions, which are powerful for constructing the pyrimidine ring from various precursors.[6]
-
Catalyzed Reactions: Many modern methods utilize transition metal catalysts (e.g., copper, zirconium, gold, iridium) to achieve high efficiency and selectivity under milder conditions.[6][8] Copper-catalyzed cyclization of ketones with nitriles is a notable example.[1][9]
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to generate complex pyrimidine structures with high atom economy.[3][4]
Q2: How does the choice of catalyst affect the outcome of a pyrimidine synthesis?
A2: The catalyst plays a pivotal role in many modern pyrimidine syntheses by:
-
Increasing Reaction Rate: Catalysts lower the activation energy of the reaction, allowing it to proceed faster and often at lower temperatures.
-
Enhancing Selectivity: Catalysts can control the regioselectivity and stereoselectivity of the reaction, leading to the preferential formation of a specific product isomer.
-
Enabling Difficult Transformations: Some reactions are not feasible without a catalyst. For instance, certain C-H activation or cross-coupling reactions to build the pyrimidine core are only possible with the appropriate catalyst.
Q3: Are there any "green" or more sustainable approaches to pyrimidine synthesis?
A3: Yes, there is a growing interest in developing more environmentally friendly methods for pyrimidine synthesis. Some approaches include:
-
Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or performing reactions under solvent-free conditions.[5]
-
Catalysis: Using non-toxic and recyclable catalysts.
-
Atom Economy: Employing reaction types like MCRs that maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste.
-
Energy Efficiency: Utilizing methods like microwave or ultrasound irradiation, which can significantly reduce reaction times and energy consumption.[6]
Data Presentation
Table 1: Comparison of Selected Catalytic Methods for Polysubstituted Pyrimidine Synthesis
| Synthetic Method | Catalyst | Key Reactants | Typical Solvent | Temperature (°C) | Reaction Time (h) | Yield Range (%) | Reference |
| Copper-Catalyzed Cyclization | CuCl₂ | Ketones, Nitriles | Dioxane | 120 | 12 | 45-82 | [1] |
| Zirconium-Mediated Cycloaddition | Zr(IV) complexes | Alkynes, Nitriles | THF | N/A | N/A | Good | [6] |
| Gold-Complex-Mediated Cycloaddition | Ph₃PAuNTf₂ | Ynamides, Nitriles | DCE | 75 | N/A | Good | [6] |
| Iridium-Catalyzed MCR | [Ir]-pincer complex | Amidines, Alcohols | Toluene | 110-150 | 24-72 | up to 93 | [3][4] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of Polysubstituted Pyrimidines from Ketones and Nitriles (Based on Su et al., Org. Lett. 2018, 20, 3399-3402)[1]
-
Reaction Setup: To a dried Schlenk tube equipped with a magnetic stir bar, add the ketone (0.5 mmol, 1.0 equiv), nitrile (1.5 mmol, 3.0 equiv), CuCl₂ (0.05 mmol, 10 mol%), and NaOH (1.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 2.0 mL of anhydrous dioxane to the Schlenk tube under an inert atmosphere (N₂ or Ar).
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12 hours.
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired polysubstituted pyrimidine.
Protocol 2: Iridium-Catalyzed Multicomponent Synthesis of Polysubstituted Pyrimidines from Amidines and Alcohols (Based on Deibl et al., J. Am. Chem. Soc. 2015, 137, 12804-12807)[3][4]
-
Catalyst Preparation: Prepare the iridium-pincer catalyst according to the literature procedure.
-
Reaction Setup: In a glovebox, charge a pressure-resistant Schlenk tube with the amidine hydrochloride (0.5 mmol, 1.0 equiv), the primary alcohol (1.0 mmol, 2.0 equiv), the secondary alcohol (0.75 mmol, 1.5 equiv), the iridium catalyst (0.01 mmol, 2 mol%), and a suitable base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 2.0 mL of anhydrous toluene.
-
Reaction: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated aluminum block at 130-150 °C and stir for the specified time (typically 24-72 h).
-
Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a short pad of silica gel.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the pure polysubstituted pyrimidine.
Visualizations
Caption: A troubleshooting workflow for addressing low yields in polysubstituted pyrimidine synthesis.
Caption: Experimental workflow for the copper-catalyzed synthesis of polysubstituted pyrimidines.
References
- 1. Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Sustainable Multicomponent Pyrimidine Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 8. Copper-catalyzed three-component synthesis of pyrimidines from amidines and alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Pyrimidine synthesis [organic-chemistry.org]
Technical Support Center: Overcoming Poor Solubility of Pyrimidine Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered with pyrimidine intermediates during experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my pyrimidine intermediates poorly soluble in common organic solvents?
A1: The solubility of pyrimidine derivatives is influenced by a combination of factors inherent to their molecular structure. High melting points, often a result of strong crystal lattice energy from intermolecular forces like hydrogen bonding and π-π stacking, can significantly hinder solubility. The planarity of the pyrimidine ring can also contribute to efficient crystal packing, further reducing solubility. Additionally, the lipophilicity of the substituents on the pyrimidine ring plays a crucial role; highly lipophilic or very polar functional groups can lead to poor solubility in solvents of opposite polarity.
Q2: How does pH affect the solubility of my pyrimidine intermediate?
A2: The pH of the solution can dramatically alter the solubility of pyrimidine intermediates, especially those with ionizable functional groups.[1] Pyrimidine rings contain basic nitrogen atoms that can be protonated at acidic pH, forming more soluble cationic species. Conversely, acidic or basic substituents on the ring can be deprotonated or protonated, respectively, by adjusting the pH, which also impacts solubility. The solubility of a compound is generally lowest at its isoelectric point and increases as the pH moves away from this point. Therefore, determining the pH-solubility profile of your intermediate is a critical step in optimizing its solubility.[2]
Q3: What is "oiling out," and why is it happening to my pyrimidine intermediate?
A3: "Oiling out" is a phenomenon where a compound separates from a solution as a liquid phase rather than a crystalline solid. This often occurs when a supersaturated solution is cooled, and the solute has a low melting point or when the solvent is a poor choice for crystallization. The resulting oil can be difficult to handle and purify. For pyrimidine intermediates, this can be caused by the presence of impurities or when the concentration of the intermediate in the solution is too high for the given solvent system.
Q4: Can I predict the best solvent for my pyrimidine intermediate without extensive experimentation?
A4: While computational models can provide some guidance, an experimental approach is often necessary for determining the optimal solvent. A good starting point is the principle of "like dissolves like," where polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents.[3] For pyrimidine intermediates, which often have moderate polarity, a screening of solvents with varying polarities is recommended. Factors to consider in your selection include the functional groups on your specific pyrimidine derivative and the intended application.
Troubleshooting Guide
Issue 1: My pyrimidine intermediate precipitates unexpectedly during the reaction.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Supersaturation | Gradually add reagents to avoid a rapid increase in product concentration. Maintain a slightly elevated reaction temperature. | Slower, more controlled formation of the product, keeping it in solution. |
| Solvent Incompatibility | Add a co-solvent with higher solvating power for the product. See the Co-solvent Screening Protocol below. | The product remains dissolved throughout the reaction. |
| pH Shift | Monitor the pH of the reaction mixture. If a significant shift is observed, consider using a buffered solvent system. | A stable pH prevents precipitation due to changes in ionization state. |
Issue 2: My pyrimidine intermediate is difficult to dissolve for purification by recrystallization.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Solvent Choice | Perform a systematic solvent screening to identify a solvent that dissolves the intermediate when hot but has low solubility at room temperature.[4] | Identification of a suitable recrystallization solvent. |
| High Crystal Lattice Energy | Consider converting the intermediate to a temporary salt form to increase solubility for purification, followed by neutralization to recover the original compound. | The salt form will have higher solubility, facilitating the removal of impurities. |
| Metastable Form | If the compound "oils out," try adding a seed crystal to encourage crystallization or use a different solvent system. | Formation of a crystalline solid instead of an oil. |
Issue 3: My purified pyrimidine intermediate has poor aqueous solubility for biological assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hydrophobicity | Prepare an amorphous solid dispersion (ASD) of the intermediate in a water-soluble polymer. See the Protocol for Lab-Scale Amorphous Solid Dispersion Preparation. | The ASD will enhance the apparent solubility and dissolution rate in aqueous media.[5] |
| Ionization State | Determine the pH-solubility profile and formulate the compound in a buffer at a pH where it is most soluble. | Increased solubility in the aqueous buffer for consistent assay results. |
| Low Dissolution Rate | Use micronization or nanomilling to reduce the particle size of the solid, which increases the surface area and dissolution rate. | Faster dissolution of the compound in the assay medium. |
Data Presentation: Solubility of Pyrimidine Derivatives
The following tables provide a summary of solubility data for common pyrimidine derivatives in various solvents. This data can serve as a starting point for solvent selection in your experiments.
Table 1: Solubility of Uracil in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Water (hot) | Soluble | Not specified |
| Water (cold) | Slightly soluble | Not specified |
| Ethanol | Insoluble | Not specified |
| Ether | Insoluble | Not specified |
| DMSO | ~50 | Not specified |
| Dimethylformamide (DMF) | ~60 | Not specified |
| PBS (pH 7.2) | ~8 | Not specified |
| Data sourced from references[6][7][8]. |
Table 2: Solubility of 2-Aminopyrimidine in Various Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | Moderately soluble | Not specified |
| Methanol | Soluble | Not specified |
| Ethanol | Soluble | Not specified |
| Non-polar solvents | Poorly soluble | Not specified |
| Acetone | Data available | 25 |
| Chloroform | Data available | 25 |
| Ethyl Acetate | Data available | 25 |
| Data sourced from references[1][9][10]. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile Determination
Objective: To determine the aqueous solubility of a pyrimidine intermediate across a range of pH values.
Materials:
-
Pyrimidine intermediate
-
Series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
pH meter
Methodology:
-
Prepare saturated solutions by adding an excess of the pyrimidine intermediate to vials containing each buffer.
-
Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the suspensions to settle.
-
Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.
-
Filter the supernatant using a suitable syringe filter (e.g., 0.22 µm).
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Measure the concentration of the dissolved pyrimidine intermediate using a validated HPLC or UV-Vis method.
-
Measure the pH of the remaining saturated solution in each vial.
-
Plot the measured solubility (e.g., in mg/mL or µM) against the final pH of each solution.
Protocol 2: Co-solvent Screening for Improved Solubility
Objective: To identify a suitable co-solvent system to enhance the solubility of a pyrimidine intermediate.
Materials:
-
Pyrimidine intermediate
-
A primary solvent in which the intermediate is sparingly soluble
-
A selection of co-solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, DMSO, DMF, NMP, PEG 400)
-
Vials with screw caps
-
Vortex mixer
-
Visual inspection or nephelometer
Methodology:
-
Prepare a stock solution of the pyrimidine intermediate in the primary solvent at a known concentration.
-
In a series of vials, add a fixed volume of the stock solution.
-
To each vial, add increasing volumes of a co-solvent to create a range of co-solvent ratios (e.g., 90:10, 80:20, 50:50 primary solvent:co-solvent).
-
Vortex each vial thoroughly and allow it to equilibrate at a constant temperature.
-
Visually inspect each vial for precipitation. The absence of a precipitate indicates improved solubility.
-
For a more quantitative assessment, the amount of dissolved compound can be measured after filtration.
-
Repeat the process for each co-solvent to be tested.
-
The co-solvent system that provides the desired solubility with the lowest proportion of co-solvent is often the most desirable.
Protocol 3: Lab-Scale Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of a pyrimidine intermediate to enhance its aqueous solubility and dissolution rate.
Materials:
-
Pyrimidine intermediate
-
A water-soluble polymer (e.g., PVP, HPMC, Soluplus®)
-
A volatile organic solvent that dissolves both the intermediate and the polymer (e.g., methanol, acetone, dichloromethane)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve the pyrimidine intermediate and the polymer in the chosen organic solvent in the round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure and with gentle heating. Continue until a solid film or powder is formed on the walls of the flask.
-
Scrape the solid material from the flask.
-
Place the collected solid in a vacuum oven at a temperature below its glass transition temperature for 24-48 hours to remove any residual solvent.
-
The resulting solid is the amorphous solid dispersion. It should be stored in a desiccator to prevent moisture-induced recrystallization.
-
Characterize the ASD using techniques such as powder X-ray diffraction (PXRD) to confirm its amorphous nature and differential scanning calorimetry (DSC) to determine its glass transition temperature.
Visualizations
Caption: Experimental workflow for co-solvent screening.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. mdpi.com [mdpi.com]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Uracil CAS#: 66-22-8 [chemicalbook.com]
- 8. Uracil - LKT Labs [lktlabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography
This technical support center provides detailed guidance, troubleshooting advice, and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of pyrimidine derivatives via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying pyrimidine derivatives?
The most frequently used stationary phase for column chromatography of pyrimidine derivatives is silica gel.[1][2][3][4] Alumina can also be used and is available in acidic, basic, or neutral forms, providing an alternative depending on the stability of your compound.[4] For reversed-phase chromatography, C8 and C18 silica gel columns are typically employed.[5]
Q2: How do I select the right mobile phase (eluent)?
Mobile phase selection is critical and is typically optimized first using Thin-Layer Chromatography (TLC).[3]
-
Normal-Phase Chromatography (e.g., Silica Gel): Start with a non-polar solvent system and gradually increase polarity. Common solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[6] For separating polar pyrimidine and purine derivatives, mobile phases containing dimethyl sulfoxide (DMSO) have been shown to improve peak shape and selectivity.[7]
-
Reversed-Phase Chromatography (e.g., C18): A polar mobile phase is used, often a mixture of water or buffers with acetonitrile or methanol.[5] For HPLC analysis, mobile phases can include phosphate or acetate buffer solutions.[5]
Q3: What is the ideal Rf value to aim for during TLC optimization?
For effective separation in flash column chromatography, your target compound should have an Rf (retention factor) value of approximately 0.2-0.4 in the chosen solvent system on a TLC plate.[8] This generally provides a good balance between resolution and elution time.
Q4: How much silica gel should I use for my column?
The ratio of stationary phase weight to the dry weight of your crude sample is important for good separation. For silica gel column chromatography, a ratio between 20:1 and 100:1 is recommended.[3] Use a higher ratio (e.g., 100:1) for difficult separations where components have very similar Rf values.
Q5: Should I use "dry loading" or "wet loading" to apply my sample to the column?
The choice depends on the solubility of your crude mixture.
-
Wet Loading: This is suitable if your crude sample dissolves completely in a minimum amount of the mobile phase.[9]
-
Dry Loading: This is the preferred method if your compound has poor solubility in the elution solvent.[9] The sample is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is loaded onto the column.[8]
Chromatography Condition Tables
Table 1: Common Stationary Phases for Pyrimidine Derivatives
| Chromatography Mode | Stationary Phase | Typical Analytes |
| Normal-Phase | Silica Gel (mesh 70-230 or 230-400)[3] | Broad range of pyrimidine derivatives.[1][2] |
| Normal-Phase | Alumina (Acidic, Basic, Neutral) | Alternative to silica, useful if compound is acid-sensitive.[4] |
| Reversed-Phase | C8 or C18 Bonded Silica | Polar pyrimidine derivatives, often used in HPLC.[5] |
| HILIC | ZIC-HILIC, TSKgel Amide-80 | Purine and pyrimidine bases and nucleosides.[10] |
Table 2: Example Mobile Phase Systems (Normal-Phase Silica Gel)
| Polarity of Pyrimidine Derivative | Starting Solvent System (v/v) | Gradient Elution Strategy |
| Low to Medium Polarity | 5-20% Ethyl Acetate in Hexane | Gradually increase the percentage of Ethyl Acetate. |
| Medium to High Polarity | 1-5% Methanol in Dichloromethane | Gradually increase the percentage of Methanol. |
| Very Polar / Basic Amines | 1-10% of (10% NH₄OH in Methanol) in Dichloromethane[6] | Start with a low percentage of the methanolic ammonia and increase slowly. |
| Specific Applications | Hexane-Isopropanol-DMSO[7] | Used for specific selectivity and improved peak shape.[7] |
Experimental Workflow & Troubleshooting
General Experimental Workflow
The following diagram outlines the standard workflow for purifying a pyrimidine derivative using column chromatography.
Caption: Figure 1. Standard Column Chromatography Workflow
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of pyrimidine derivatives.
Problem: My compound is not moving from the origin (Rf = 0).
| Possible Cause | Solution |
| Mobile phase polarity is too low. | The eluent is not strong enough to move the compound. Gradually increase the polarity of your solvent system. For example, increase the percentage of ethyl acetate in hexane, or add a small amount of methanol to a dichloromethane system. |
| Compound is insoluble in the mobile phase. | Your compound may have precipitated at the top of the column. This can happen if the solvent used to load the sample was stronger than the initial mobile phase. Try to elute with a much more polar solvent to see if the compound can be recovered. For future runs, use the dry loading method.[9][11] |
| Compound has decomposed on the silica. | Pyrimidine derivatives can be sensitive to the acidic nature of silica gel.[6] Test your compound's stability by spotting it on a TLC plate, letting it sit for an hour, then eluting.[6] If decomposition occurs, consider deactivating the silica with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina.[8] |
Problem: All my compounds are eluting together at the solvent front (Rf = 1).
| Possible Cause | Solution |
| Mobile phase polarity is too high. | The eluent is too strong, causing all components to move with the solvent front without interacting with the stationary phase. Reduce the polarity of your mobile phase (e.g., decrease the percentage of the polar solvent). |
| Column is cracked or channeling. | Air bubbles or cracks in the stationary phase can cause the solvent to bypass the packed bed, leading to no separation.[12] Ensure the column is packed uniformly and never let the solvent level drop below the top of the stationary phase.[9] |
Problem: I am seeing poor separation (streaking or overlapping bands).
| Possible Cause | Solution |
| Column is overloaded. | Too much sample was loaded for the amount of stationary phase.[13] Use a larger column or reduce the amount of sample. Remember the recommended 20:1 to 100:1 ratio of silica to compound.[3] |
| Sample was not loaded in a narrow band. | If the initial sample band is too wide, the separation will be poor.[9] Always dissolve the sample in the absolute minimum volume of solvent for wet loading.[9] |
| Elution speed is too fast. | A high flow rate reduces the time for equilibrium between the stationary and mobile phases, leading to band broadening.[9] Reduce the pressure or flow rate to allow for better separation. |
| Compound is slowly decomposing. | As mentioned previously, compound instability on silica can lead to streaking as the decomposition product elutes.[6] Check for stability and consider alternative stationary phases. |
Problem: The column flow rate is very slow or has stopped completely.
| Possible Cause | Solution |
| Precipitation in the column. | The compound or an impurity may have crystallized in the column, blocking the flow.[6][11] This is a difficult problem to fix. It may be necessary to use a wider column and a different solvent system that ensures solubility throughout the purification.[6] |
| Fine particles clogging the frit. | Very fine silica particles may have clogged the bottom frit or cotton plug. Ensure you are using the correct mesh size silica gel for your application (e.g., 230-400 mesh for flash chromatography).[3] |
| Sample contains particulates. | The crude sample was not filtered and contains solid impurities that have clogged the top of the column.[13][14] Always ensure your sample is fully dissolved and free of particulates before loading. |
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common purification problems.
References
- 1. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
- 4. columbia.edu [columbia.edu]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Purification [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. separation-of-purine-and-pyrimidine-bases-and-nucleosides-by-hydrophilic-interaction-chromatography - Ask this paper | Bohrium [bohrium.com]
- 11. biotage.com [biotage.com]
- 12. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
Troubleshooting low conversion rates in pyrimidine functionalization
Welcome to the technical support center for pyrimidine functionalization. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and modification of pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a chloropyrimidine is giving a low yield. What are the common causes and solutions?
A1: Low yields in Suzuki-Miyaura couplings of chloropyrimidines are a frequent issue. Here are some common causes and potential solutions:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For chloropyrimidines, which are less reactive than their bromo or iodo counterparts, more electron-rich and sterically bulky ligands are often required to facilitate the oxidative addition step. Consider using catalysts like Pd₂(dba)₃ with a bulky phosphine ligand such as XPhos or SPhos.[1]
-
Base Selection: The choice and strength of the base are crucial. While stronger bases like NaOH or KOtBu can be effective, they may also promote side reactions. Weaker bases like K₂CO₃ or K₃PO₄ are often a good starting point, but their effectiveness can be solvent-dependent. Ensure the base is finely ground and anhydrous for optimal results.
-
Solvent System: A mixture of an organic solvent and water is typically used. Common choices include dioxane/water, THF/water, or DME/water. The ratio of the organic solvent to water can significantly impact the reaction rate and yield. Optimization of this ratio is often necessary.
-
Reaction Temperature: Higher temperatures are generally required for the activation of aryl chlorides. However, excessively high temperatures can lead to catalyst decomposition and side product formation. A temperature screen is recommended to find the optimal balance.
-
Microwave Irradiation: The use of microwave irradiation can significantly improve yields and reduce reaction times for Suzuki couplings of chloropyrimidines.[2][3] This technique can provide rapid and efficient heating, often leading to cleaner reactions.
Q2: I am observing incomplete conversion in the Buchwald-Hartwig amination of my aminopyrimidine. How can I improve the reaction efficiency?
A2: Incomplete conversion in Buchwald-Hartwig aminations of aminopyrimidines can be attributed to several factors:
-
Catalyst Inhibition: The product, an aminopyrimidine derivative, can sometimes coordinate to the palladium center and inhibit catalyst activity. Using a higher catalyst loading or a more robust catalyst system can sometimes overcome this issue.
-
Base Strength: A strong, non-nucleophilic base is essential for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is commonly used. If you are using a weaker base, consider switching to a stronger one.
-
Ligand Selection: The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the reductive elimination step. Bulky biarylphosphine ligands such as RuPhos or BrettPhos have shown to be effective for challenging amination reactions.[4]
-
Solvent Choice: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. Ensure your solvent is rigorously dried, as water can interfere with the reaction.
-
Reaction Time and Temperature: Some Buchwald-Hartwig reactions can be slow. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Increasing the temperature may also improve the conversion rate, but be mindful of potential substrate or product decomposition.
Q3: My C-H functionalization on an electron-deficient pyrimidine is resulting in low yields. What strategies can I employ to enhance the conversion?
A3: C-H functionalization of electron-deficient pyrimidines presents unique challenges due to the reduced nucleophilicity of the ring. Here are some strategies to improve yields:
-
Directing Groups: The use of a directing group can significantly enhance the reactivity and regioselectivity of C-H functionalization. Pyrimidine and pyridine groups themselves can act as directing groups in certain reactions.[5]
-
Reaction Conditions: The choice of catalyst, oxidant, and solvent is critical. For radical-based C-H functionalizations, the regioselectivity can be influenced by the electronic nature of the radical and the heteroarene.[6]
-
Metal-Free Borylation: A metal-free C-H borylation of 2-pyrimidylanilines has been reported, which can be a useful strategy for introducing a boron moiety for subsequent cross-coupling reactions.[7]
-
Microwave-Assisted Synthesis: As with other coupling reactions, microwave irradiation can be beneficial for C-H functionalization reactions, often leading to higher yields and shorter reaction times.
Troubleshooting Guides
Low Conversion in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Troubleshooting Steps |
| Low to no product formation with a chloropyrimidine substrate. | Inefficient oxidative addition of the C-Cl bond to the palladium catalyst. | 1. Switch to a more electron-rich and sterically hindered phosphine ligand (e.g., XPhos, SPhos). 2. Increase the reaction temperature. 3. Consider using a different palladium precursor, such as Pd₂(dba)₃. 4. If possible, switch to the corresponding bromopyrimidine, which is more reactive.[8] |
| Significant amount of starting material remains even after prolonged reaction time. | Catalyst deactivation or insufficient base strength. | 1. Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%). 2. Ensure the base is anhydrous and finely powdered. 3. Try a stronger base (e.g., Cs₂CO₃ or K₃PO₄). 4. Degas the solvent and reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst.[9] |
| Formation of homocoupling byproducts of the boronic acid. | The rate of transmetalation is slow compared to the rate of homocoupling. | 1. Use a slight excess of the pyrimidine halide (e.g., 1.1-1.2 equivalents). 2. Lower the reaction temperature slightly to disfavor the homocoupling reaction. 3. Ensure the boronic acid is of high purity. |
| Low yield when using an electron-withdrawing group on the pyrimidine ring. | The electron-deficient nature of the pyrimidine ring can slow down the reaction rate.[10] | 1. Employ a more active catalyst system (e.g., a pre-catalyst or a combination of Pd source and a bulky ligand). 2. Increase the reaction temperature or use microwave irradiation to accelerate the reaction.[3] |
Incomplete Buchwald-Hartwig Amination
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction stalls at partial conversion. | Catalyst inhibition by the product or starting material. | 1. Increase the catalyst and ligand loading. 2. Consider using a different ligand that is less susceptible to product inhibition. 3. Add the amine substrate slowly to the reaction mixture to maintain a low concentration. |
| Low yield with a sterically hindered amine. | Steric hindrance impeding the approach of the amine to the palladium center. | 1. Use a more sterically demanding and electron-rich ligand (e.g., tBuXPhos). 2. Increase the reaction temperature to overcome the steric barrier. |
| Dehalogenation of the aryl halide is observed as a major side product. | β-hydride elimination from the palladium-amido intermediate. | 1. Use a ligand that promotes reductive elimination over β-hydride elimination (e.g., ligands with bulky substituents). 2. Ensure the reaction is run under strictly anhydrous conditions. |
| Low reactivity with an aryl chloride. | Difficult oxidative addition of the C-Cl bond. | 1. Employ a catalyst system known to be effective for aryl chlorides (e.g., Pd(OAc)₂ with a highly active ligand like SPhos or XPhos). 2. Higher reaction temperatures are typically required.[11] |
Quantitative Data Summary
Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of 4-bromophenyl-4,6-dichloropyrimidine
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene | 70-80 | 40 | [10] |
| Pd(PPh₃)₄ (5) | K₃PO₄ | Acetonitrile | 70-80 | 36 | [10] |
| Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | [10] |
| Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane | 70-80 | 45 | [10] |
| Pd(PPh₃)₄ (5) | Cs₂CO₃ | 1,4-Dioxane | 70-80 | 52 | [10] |
Reaction conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (1 equiv.), arylboronic acid (1.1 equiv.), base (2 equiv.), solvent, under inert atmosphere.
Table 2: Effect of Ligands on Buchwald-Hartwig Amination of 2-Bromopyridines
| Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Amine | Yield (%) | Reference |
| Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 100 | Morpholine | 95 | [12] |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | Aniline | 85 | [13] |
| Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Dioxane | 100 | Benzylamine | 92 | [4] |
| [Pd(allyl)Cl]₂ (1) | cataCXium A (2) | KOtBu | THF | 65 | Piperidine | 98 | [4] |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This protocol is adapted from a procedure for the regioselective C4-arylation of 2,4-dichloropyrimidine.[2][3]
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid
-
Pd(PPh₃)₄
-
K₂CO₃
-
1,4-Dioxane
-
Water (degassed)
-
Microwave reactor vial
-
Magnetic stir bar
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 equiv.), arylboronic acid (1.1 equiv.), K₂CO₃ (2.0 equiv.), and Pd(PPh₃)₄ (0.5-2 mol%).
-
Add a degassed mixture of 1,4-dioxane and water (typically a 2:1 or 4:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a Chloropyrimidine
This protocol provides a general procedure for the amination of a chloropyrimidine derivative.
Materials:
-
Chloropyrimidine derivative
-
Amine
-
Pd₂(dba)₃ or Pd(OAc)₂
-
Xantphos or other suitable biarylphosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stir bar
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the chloropyrimidine (1.0 equiv.), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., Xantphos, 2-4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Add the amine (1.1-1.5 equiv.) and the base (e.g., NaOtBu, 1.2-2.0 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A typical experimental workflow for pyrimidine functionalization.
Caption: A decision tree for troubleshooting low conversion rates.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrimidine derivatives.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. [PDF] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. research.rug.nl [research.rug.nl]
- 5. addi.ehu.es [addi.ehu.es]
- 6. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02937A [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 11. reddit.com [reddit.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Stability of 5-Bromo-2,4-bis(methylthio)pyrimidine under reaction conditions
Technical Support Center: 5-Bromo-2,4-bis(methylthio)pyrimidine
Welcome to the technical support center for this compound. This guide provides detailed answers to frequently asked questions and troubleshooting advice to ensure the successful use of this reagent in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general stability and recommended storage for this compound?
A1: this compound is generally stable under recommended storage conditions.[1] To ensure its integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from moisture and light.
Q2: What are the primary reactive sites on the molecule?
A2: The molecule has three primary sites for reaction:
-
C4-methylthio group: This is the most reactive site for nucleophilic aromatic substitution (SNAr). The C4 position on the pyrimidine ring is electron-deficient and highly activated for displacement.
-
C2-methylthio group: This site is also susceptible to nucleophilic substitution, but is generally less reactive than the C4 position.
-
C5-bromo group: The bromine atom is primarily reactive in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig).
Q3: What are the main degradation pathways or instabilities I should be aware of?
A3: The primary instability relates to the oxidation of the methylthio groups. Exposure to oxidizing agents can convert the methylthio (-SCH₃) groups into the corresponding methylsulfinyl (-SOCH₃) and methylsulfonyl (-SO₂CH₃) groups.[2][3] This oxidation changes the reactivity and properties of the compound. The sulfonyl group, in particular, is a much more reactive leaving group than the methylthio group.
Q4: What reagents are known to be incompatible with this compound?
A4: Strong oxidizing agents (e.g., hydrogen peroxide, m-CPBA, potassium permanganate) should be avoided as they can lead to the oxidation of the methylthio groups.[1] Strong acids and bases may also affect stability and should be used with caution, depending on the reaction conditions.[4]
Troubleshooting Guide
Problem 1: My reaction is showing low or no conversion.
-
Possible Cause 1: Starting Material Degradation: The starting material may have been compromised by improper storage, leading to oxidation.
-
Solution: Check the purity of your starting material using TLC, LC-MS, or ¹H NMR. Look for peaks corresponding to the oxidized sulfoxide or sulfone species. Always use material that has been stored under the recommended cool, dry, and inert conditions.
-
-
Possible Cause 2: Insufficient Reaction Temperature/Time: Nucleophilic substitution at the C4-SMe position may require elevated temperatures to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Consider extending the reaction time.
-
-
Possible Cause 3: Nucleophile Reactivity: Your chosen nucleophile may not be strong enough to displace the methylthio group under the current conditions.
-
Solution: If applicable, consider converting your nucleophile to a more reactive form (e.g., using a base to deprotonate an alcohol or amine). Alternatively, a different solvent system may enhance nucleophilicity.
-
Problem 2: I am observing a mixture of products with substitution at both C2 and C4.
-
Possible Cause: High Reaction Temperature or Prolonged Reaction Time: While the C4 position is more reactive, harsh conditions (high heat, very long reaction times) can lead to a loss of selectivity and promote substitution at the less reactive C2 position.
-
Solution: Reduce the reaction temperature and monitor carefully. Aim for the lowest temperature that provides a reasonable conversion rate for the C4-substituted product. A kinetic study tracking product formation over time can help identify optimal conditions to maximize selectivity.
-
Problem 3: I am seeing an unexpected product that is more polar than my starting material.
-
Possible Cause: Oxidation of Methylthio Groups: Trace oxidants in your reagents or solvent, or exposure to air during the reaction, may have oxidized one or both of the methylthio groups to the more polar sulfoxide or sulfone.
-
Solution: Ensure all solvents and reagents are anhydrous and peroxide-free. Running the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) is highly recommended to prevent oxidation.
-
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common experimental issues.
Data & Protocols
Summary of Stability & Reactivity
The following table summarizes the qualitative stability and reactivity of different functional groups on this compound under common reaction conditions.
| Functional Group | Condition | Stability/Reactivity | Notes |
| C4-SMe | Nucleophiles (e.g., R-NH₂) | Reactive: Susceptible to SNAr displacement. | This is the most facile substitution site. Reaction rate depends on nucleophile strength and temperature. |
| C2-SMe | Nucleophiles (e.g., R-NH₂) | Less Reactive: Substitution is possible but requires harsher conditions than C4. | High temperatures may lead to a loss of selectivity between C4 and C2. |
| C5-Br | Pd/Cu catalysts | Reactive: Undergoes cross-coupling reactions. | Stable to most nucleophilic conditions in the absence of a suitable metal catalyst. |
| -SMe Groups | Oxidizing Agents | Unstable: Readily oxidizes to sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃).[2] | Reactions should be run under an inert atmosphere to prevent air oxidation. |
| Entire Molecule | Strong Acids/Bases | Moderate Stability: May promote hydrolysis or other side reactions.[4] | Use with caution; buffer systems may be preferable if pH control is critical. |
| Entire Molecule | Thermal Stress | Moderately Stable: Decomposition can occur at high temperatures.[2] | Avoid excessive heating. If high temperatures are needed, use an inert atmosphere. |
Example Experimental Protocols
Protocol 1: Synthesis of this compound (Adapted from a similar procedure for 5-bromo-2-chloro-4-(methylthio)pyrimidine[5])
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2,4-dichloropyrimidine (1.0 eq).
-
Solvent: Add anhydrous acetonitrile to create a solution or slurry.
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add sodium thiomethoxide (NaSMe) (2.1 eq) portion-wise at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Potential Degradation Pathway
Caption: Oxidation pathway of the methylthio groups.
Protocol 2: Selective Nucleophilic Substitution at the C4 Position
-
Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Reagent Addition: Add the desired amine nucleophile (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS for the disappearance of starting material and the appearance of the desired product.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue by silica gel column chromatography to isolate the 4-substituted product.
Reaction Selectivity Workflow
Caption: Reaction conditions influence selectivity between C4 and C2.
References
- 1. fishersci.com [fishersci.com]
- 2. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 3. Buy 5-Bromo-2-methyl-4-(methylthio)pyrimidine | 917896-39-0 [smolecule.com]
- 4. fishersci.com [fishersci.com]
- 5. 5-BROMO-2-CHLORO-4-(METHYLTHIO)PYRIMIDINE | 59549-51-8 [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of 5-Bromopyrimidines and 5-Chloropyrimidines in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the choice between a bromo or chloro substituent on a pyrimidine ring can significantly impact the efficiency and outcome of synthetic strategies. This guide provides an objective comparison of the reactivity of 5-bromopyrimidines versus 5-chloropyrimidines in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The information presented is supported by experimental data and detailed protocols to aid in the selection of the optimal starting material for your research needs.
The generally accepted trend in reactivity for aryl halides in palladium-catalyzed cross-coupling reactions follows the order of bond dissociation energy: I > Br > Cl > F. This trend directly translates to the reactivity of halopyrimidines, with 5-bromopyrimidines typically exhibiting higher reactivity and thus requiring milder reaction conditions compared to their 5-chloro counterparts. This is a crucial consideration in the synthesis of complex molecules where sensitive functional groups must be preserved.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. When comparing 5-bromo- and 5-chloropyrimidines in this reaction, the difference in reactivity is evident in the required reaction conditions and resulting yields.
Table 1: Comparison of 5-Bromo- and 5-Chloropyrimidines in Suzuki-Miyaura Coupling
| Substrate | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromopyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | 91 | [1] |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 (MW) | 81 (C4-coupling) | [2] |
Note: Data for 5-chloropyrimidine under directly comparable conditions to 5-bromopyrimidine is scarce in the reviewed literature. The data for 2,4-dichloropyrimidine is provided to illustrate the reactivity of a chloropyrimidine, though the electronic effects of the second chloro group and the different reaction position should be considered.
Generally, the stronger carbon-chlorine bond necessitates more forcing conditions, such as higher temperatures or more active catalyst systems, to achieve comparable yields to bromopyrimidines. The use of microwave irradiation can significantly shorten reaction times for less reactive chlorides.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromopyrimidine
A mixture of 5-bromopyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (5 mL) is degassed and placed under an inert atmosphere. The reaction mixture is then heated at 80°C for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to yield the desired product.[1]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura reaction, 5-bromopyrimidines are more readily coupled than 5-chloropyrimidines.
Table 2: Comparison of 5-Bromo- and 5-Chloropyrimidines in Sonogashira Coupling
| Substrate | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromopyrimidine | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | Not specified | [3] |
| 5-Iodouridine-5'-triphosphate | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | 4 | >99 | [4] |
Note: Direct comparative data for 5-chloro- and 5-bromopyrimidines under identical Sonogashira conditions is limited. The high reactivity of an iodinated pyrimidine derivative is shown for context, which aligns with the general halogen reactivity trend.
The oxidative addition of the palladium catalyst to the carbon-halogen bond is the rate-determining step, and the weaker C-Br bond allows this to occur under milder conditions. For 5-chloropyrimidines, higher temperatures and longer reaction times are typically necessary.
Experimental Protocol: Sonogashira Coupling of a Halopyrimidine
To a degassed solution of the halopyrimidine (1.0 equiv) in a suitable solvent such as a mixture of THF and Et₃N, the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and a copper(I) co-catalyst (e.g., CuI, 0.1 equiv) are added. The terminal alkyne (1.2 equiv) is then added, and the reaction is stirred at room temperature or with heating until completion as monitored by TLC or GC-MS. The reaction is then worked up by quenching with an aqueous solution, followed by extraction, drying, and purification.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The development of sophisticated ligand systems has enabled the coupling of less reactive aryl chlorides, but 5-bromopyrimidines still generally react under milder conditions.
Table 3: Comparison of 5-Bromo- and 5-Chloropyrimidines in Buchwald-Hartwig Amination
| Substrate | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-chloropyridine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 24 | 96 (amination at C5) | [5] |
| 2,4-Dichloropyridine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | 24 | High (amination at C2) | [5] |
Note: The provided data uses dihalopyridines as a proxy for pyrimidines due to the availability of comparative site-selectivity data, which highlights the preferential reaction at the C-Br position over the C-Cl position under the same conditions.
The choice of ligand is critical in the Buchwald-Hartwig amination, especially when dealing with less reactive chlorides. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The selective amination of 5-bromo-2-chloropyridine at the 5-position demonstrates the higher reactivity of the bromo substituent.[5]
Experimental Protocol: Buchwald-Hartwig Amination of a Halopyrimidine
A mixture of the halopyrimidine (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.08 mmol), and a base (e.g., Cs₂CO₃, 1.4 mmol) in an anhydrous, deoxygenated solvent (e.g., toluene) is heated under an inert atmosphere. The reaction progress is monitored by an appropriate analytical method. Upon completion, the reaction mixture is cooled, diluted with a suitable solvent, and washed with water. The organic layer is dried, concentrated, and the product is purified by chromatography.
Visualizing the Reaction Mechanisms
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These generalized pathways provide a logical framework for understanding the role of the palladium catalyst and the sequential steps involved in these important cross-coupling transformations.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Reagents for 5-Position Functionalization of 2,4-bis(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative reagents to 5-Bromo-2,4-bis(methylthio)pyrimidine for the synthesis of 5-substituted pyrimidine derivatives. These compounds are crucial building blocks in the development of novel therapeutics, particularly kinase inhibitors. This document outlines the performance of various reagents in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
Introduction
The 2,4-bis(methylthio)pyrimidine scaffold is a key pharmacophore found in numerous biologically active molecules.[1][2] Functionalization at the 5-position is a common strategy for modulating the pharmacological properties of these compounds. This compound is a widely used starting material for this purpose; however, a range of alternative reagents offer potential advantages in terms of reactivity, availability, and reaction scope. This guide explores these alternatives, focusing on their application in the synthesis of 5-aryl and 5-heteroaryl pyrimidine derivatives, which have shown significant promise as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway.[3][4][5]
Alternative Reagents and Their Reactivity in Cross-Coupling Reactions
The choice of leaving group at the 5-position of the pyrimidine ring significantly influences the efficiency of palladium-catalyzed cross-coupling reactions. The general order of reactivity for common leaving groups in the oxidative addition step, which is often rate-limiting, is I > Br > OTf > Cl.[6]
This section compares the performance of several key alternatives to this compound.
5-Iodo-2,4-bis(methylthio)pyrimidine
Due to the weaker carbon-iodine bond, 5-iodo-pyrimidines are generally more reactive than their bromo- counterparts in palladium-catalyzed cross-coupling reactions. This increased reactivity can lead to higher yields, shorter reaction times, and the ability to use less reactive coupling partners.
5-Chloro-2,4-bis(methylthio)pyrimidine
While less reactive than the bromo and iodo analogs, 5-chloro-pyrimidines are often more cost-effective starting materials. Successful coupling of chloro-pyrimidines typically requires more forcing reaction conditions, such as higher temperatures and more active catalyst systems.[7]
2,4-bis(methylthio)pyrimidine-5-boronic Acid and its Esters
An alternative strategy involves reversing the polarity of the coupling partners. Instead of a halogenated pyrimidine, a pyrimidine boronic acid or its pinacol ester can be coupled with an aryl or heteroaryl halide. This approach is particularly useful when the desired aryl or heteroaryl partner is readily available as a halide.
Data Presentation: Comparison of Reagent Performance in Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various 5-substituted 2,4-bis(methylthio)pyrimidines with arylboronic acids. While a direct comparative study using the exact same substrates and conditions is not available in the literature, the data presented is representative of the expected performance based on published examples with similar pyrimidine systems.[6][7][8]
| Reagent | Typical Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | 60-85 |
| 5-Iodo-2,4-bis(methylthio)pyrimidine | Pd(PPh₃)₄ or Pd(OAc)₂ | K₂CO₃ or Na₂CO₃ | DMF or Dioxane/H₂O | RT-80 | 2-12 | 75-95 |
| 5-Chloro-2,4-bis(methylthio)pyrimidine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene or Dioxane | 100-120 | 24-48 | 40-70 |
| 2,4-bis(methylthio)pyrimidine-5-boronic acid pinacol ester | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-16 | 70-90 |
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is a general procedure adapted from literature for the synthesis of 5-aryl-2,4-bis(methylthio)pyrimidines.[9]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₂CO₃ (3.0 mmol)
-
1,4-Dioxane (7 mL)
-
Water (optional, can improve solubility of the base)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stille Coupling of 5-Iodo-2,4-bis(methylthio)pyrimidine
This protocol provides a method for the coupling of the more reactive 5-iodo derivative with an organostannane.[3][10]
Materials:
-
5-Iodo-2,4-bis(methylthio)pyrimidine (1.0 mmol)
-
Aryltributylstannane (1.1 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
P(o-tol)₃ (0.04 mmol, 4 mol%)
-
Anhydrous and degassed toluene (10 mL)
Procedure:
-
In a flame-dried Schlenk tube, combine 5-Iodo-2,4-bis(methylthio)pyrimidine and the aryltributylstannane.
-
Subject the tube to three pump/purge cycles with argon.
-
Add anhydrous and degassed toluene via syringe.
-
Add Pd₂(dba)₃ and P(o-tol)₃ under a positive pressure of argon.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-16 hours.
-
After cooling to room temperature, evaporate the solvent.
-
Purify the residue by silica gel column chromatography. To remove tin byproducts, a wash with a saturated aqueous solution of KF may be employed during workup.[3]
Protocol 3: Negishi Coupling of this compound
This protocol describes the coupling with an organozinc reagent, which can be useful for introducing alkyl or other functional groups.[11][12]
Materials:
-
This compound (1.0 mmol)
-
Organozinc halide (1.2 mmol, prepared in situ or from a commercial source)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Anhydrous THF (10 mL)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add this compound and anhydrous THF.
-
Add the organozinc halide solution at room temperature.
-
Add Pd(PPh₃)₄ to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
Signaling Pathway and Experimental Workflow Diagrams
The synthesized 5-aryl-2,4-bis(methylthio)pyrimidine derivatives are often investigated as kinase inhibitors. A prominent target is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][5]
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points for 5-arylpyrimidine derivatives.
The general workflow for the synthesis and evaluation of these potential kinase inhibitors is outlined below.
Caption: General experimental workflow for the synthesis and evaluation of 5-arylpyrimidine kinase inhibitors.
Conclusion
This guide provides a comparative overview of reagents that serve as alternatives to this compound for the synthesis of 5-substituted pyrimidine derivatives. The choice of reagent is dependent on factors such as desired reactivity, cost, and the nature of the coupling partner. 5-Iodo-pyrimidines offer the highest reactivity, while 5-chloro-pyrimidines present a more economical option. The use of pyrimidine-5-boronic esters provides a valuable alternative synthetic strategy. The provided experimental protocols for Suzuki-Miyaura, Stille, and Negishi couplings offer a starting point for the synthesis of novel 5-aryl and 5-heteroaryl pyrimidines. The biological importance of these compounds, particularly as inhibitors of the PI3K/Akt/mTOR pathway, underscores the significance of developing efficient and versatile synthetic routes to access a diverse range of these valuable scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 11. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Analysis for the Structural Confirmation of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the chemical structure of pyrimidine derivatives is a critical step in drug discovery and development, as structure invariably dictates function. A variety of spectroscopic techniques are routinely employed to provide unambiguous structural confirmation. This guide offers a comparative overview of the most common spectroscopic methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—supported by experimental data for three distinct pyrimidine derivatives: 2-aminopyrimidine, 2-hydroxypyrimidine, and 4,6-dihydroxypyrimidine. We also briefly discuss X-ray crystallography as a definitive, albeit less universally accessible, alternative.
Core Spectroscopic Techniques: A Head-to-Head Comparison
Each spectroscopic technique interrogates different molecular properties to build a complete structural picture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the chemical environment, number, and connectivity of protons, while ¹³C NMR provides insights into the carbon skeleton.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Mass Spectrometry (MS): Determines the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about conjugated systems within a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to electronic transitions.
Experimental Data Summary
The following tables summarize the key spectroscopic data for our three example pyrimidine derivatives.
Table 1: Spectroscopic Data for 2-Aminopyrimidine
| Spectroscopic Technique | Parameter | Observed Value | Structural Interpretation |
| ¹H NMR (CDCl₃, 300 MHz) | Chemical Shift (δ) | 8.3 ppm (d, 2H), 6.6 ppm (t, 1H), 5.1 ppm (s, 2H) | Aromatic protons and amine protons. |
| ¹³C NMR | Chemical Shift (δ) | 163.5, 158.5, 110.5 ppm | Carbons of the pyrimidine ring and the carbon attached to the amino group. |
| FT-IR (KBr Pellet) | Wavenumber (cm⁻¹) | 3456-3182 cm⁻¹ (N-H stretching), 1648 cm⁻¹ (N-H bending)[1] | Presence of a primary amine group.[1] |
| Mass Spectrometry (EI) | m/z | 95 (M⁺), 68, 42[2] | Molecular ion confirms the molecular weight. Fragmentation pattern provides structural clues.[2] |
| UV-Vis (Ethanol) | λ_max | 232 nm, 292 nm | Electronic transitions within the aromatic system. |
Table 2: Spectroscopic Data for 2-Hydroxypyrimidine / 2(1H)-Pyrimidinone
| Spectroscopic Technique | Parameter | Observed Value | Structural Interpretation |
| ¹H NMR (DMSO-d₆, 400 MHz) | Chemical Shift (δ) | 8.5 ppm (d), 7.9 ppm (d), 6.4 ppm (t) | Aromatic protons of the pyrimidine ring. |
| ¹³C NMR | Chemical Shift (δ) | 161.0, 158.0, 110.0 ppm | Carbons of the pyrimidine ring, including the carbonyl carbon in the tautomeric form. |
| FT-IR (KBr Wafer) | Wavenumber (cm⁻¹) | ~3400 cm⁻¹ (N-H stretching), ~1650 cm⁻¹ (C=O stretching) | Indicates the presence of the 2(1H)-pyrimidinone tautomer in the solid state. |
| Mass Spectrometry (EI) | m/z | 96 (M⁺)[3] | Confirms the molecular weight of the compound.[3] |
| UV-Vis | λ_max | 297 nm | π → π* transitions in the conjugated system. |
Table 3: Spectroscopic Data for 4,6-Dihydroxypyrimidine
| Spectroscopic Technique | Parameter | Observed Value | Structural Interpretation |
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) | 11.8 ppm (br s, 2H), 5.1 ppm (s, 1H), 8.1 ppm (s, 1H) | Protons of the hydroxyl groups and the pyrimidine ring. |
| ¹³C NMR | Chemical Shift (δ) | 165.0, 85.0 ppm | Carbons of the pyrimidine ring, indicating the presence of hydroxyl-substituted carbons. |
| FT-IR (KBr) | Wavenumber (cm⁻¹) | ~3400 cm⁻¹ (O-H stretching), ~1600 cm⁻¹ (C=C stretching) | Presence of hydroxyl groups and the aromatic ring. |
| Mass Spectrometry (EI) | m/z | 112 (M⁺)[4] | Confirms the molecular weight of the compound.[4] |
| UV-Vis (H₂SO₄) | λ_max | 250-254 nm[5] | Electronic transitions characteristic of the dihydroxy-substituted pyrimidine ring.[5] |
Experimental Workflows and Logical Relationships
The process of spectroscopic analysis follows a logical workflow, from sample preparation to data interpretation, to arrive at a confirmed chemical structure.
Caption: General workflow for spectroscopic structure elucidation.
Alternative and Complementary Techniques
While the aforementioned spectroscopic methods are powerful, X-ray crystallography stands as the gold standard for unambiguous structure determination in the solid state.[6][7] This technique provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in a crystal lattice. However, it requires a suitable single crystal, which can be challenging to obtain, and is generally more time-consuming and less accessible than spectroscopic methods. The data from X-ray crystallography can be used to validate and complement the interpretations drawn from spectroscopic analyses.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the pyrimidine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid interfering signals.
-
Instrumentation: Analyses are performed on a 300 MHz or 400 MHz NMR spectrometer.[8]
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid pyrimidine derivative with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Analysis:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences.
-
3. Mass Spectrometry (MS)
-
Sample Preparation (Electron Ionization - EI):
-
For volatile and thermally stable compounds, direct insertion or GC-MS is used.
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
The sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam.
-
-
Analysis:
-
The resulting ions and fragment ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
A detector measures the abundance of each ion, generating a mass spectrum.
-
4. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the pyrimidine derivative in a UV-transparent solvent (e.g., ethanol, water, hexane). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λ_max.
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
-
Analysis:
-
Calibrate the spectrophotometer with the solvent blank.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm for pyrimidines).
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
By integrating the data from these complementary spectroscopic techniques, researchers can confidently and accurately determine the structure of novel pyrimidine derivatives, a crucial step in advancing pharmaceutical and scientific research.
References
- 1. ijirset.com [ijirset.com]
- 2. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2(1H)-Pyrimidinone | C4H4N2O | CID 68401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Hydroxy-4-pyrimidinone | C4H4N2O2 | CID 14512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
Bioactivity Showdown: A Comparative Analysis of 5-Bromo-2,4-bis(methylthio)pyrimidine Analogs in Cancer Research
For Immediate Release
This guide offers a detailed comparison of the bioactivity of 5-Bromo-2,4-bis(methylthio)pyrimidine analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential as anticancer agents. The following sections present quantitative bioactivity data, in-depth experimental protocols, and visualizations of key signaling pathways to facilitate informed decision-making in drug discovery and development.
Quantitative Bioactivity Data
The anticancer efficacy of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. The following tables summarize the in vitro cytotoxicity of various 5-substituted and 2,4-thio-substituted pyrimidine analogs against several human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, which indicate the concentration of the compound required to inhibit 50% of cancer cell growth.
| Compound ID | 5-Position Substituent | 2,4-Position Substituents | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Analog 1 | -Br | -S-CH3, -S-CH3 | Not Available | Not Available | |
| Analog 2 | -CF3 | -SH, =O | T-47D (Breast) | -35.57 (% growth) | [1] |
| Analog 3 | -H | -NH2, -Aryl | MDA-MB-231 (Breast) | Varies | [2] |
| Analog 4 | -Br | -NH-Aryl, =O | HT-29 (Colon) | Varies | [2] |
| Analog 5 | Thiophene derivative | -H, -H | MCF-7 (Breast) | 23.68-44.16 (% viability) | [3] |
Note: Direct comparative bioactivity data for this compound (Analog 1) was not publicly available in the reviewed literature. The table presents data for structurally related analogs to provide insights into the structure-activity relationship of this class of compounds.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrimidine derivatives is intricately linked to their structural features.[4] Key SAR observations from the analysis of various analogs include:
-
Substitution at the 5-position: The nature of the substituent at this position can significantly modulate anticancer activity. For instance, the introduction of a trifluoromethyl group has been explored to enhance bioavailability.[1]
-
Substituents at the 2- and 4-positions: The presence of different functional groups, such as methylthio, amino, or oxo groups, at these positions plays a crucial role in the molecule's interaction with biological targets.[2]
-
Fused Ring Systems: Fused pyrimidine systems, such as thiazolo[4,5-d]pyrimidines, have shown considerable potential as therapeutic agents, including in the development of anticancer drugs.[1]
Experimental Protocols
The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and cytotoxicity.[5][6][7][8]
Objective: To determine the in vitro cytotoxic activity of pyrimidine analogs against cancer cell lines.
Materials:
-
96-well microplates
-
Cancer cell lines (e.g., MCF-7, T-47D, HT-29)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), acidified isopropanol)
-
Test compounds (pyrimidine analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot a dose-response curve (percentage of cell viability vs. compound concentration).
-
Determine the IC50 or GI50 value from the dose-response curve.
-
Visualizing the Mechanism of Action
Many pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. A prominent target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR).[9][10] The following diagrams illustrate a general experimental workflow for evaluating cytotoxicity and a simplified representation of the EGFR signaling pathway.
Figure 1: A generalized workflow for assessing the cytotoxicity of pyrimidine analogs using the MTT assay.
Figure 2: A simplified diagram of the EGFR signaling pathway and the point of inhibition by pyrimidine-based EGFR inhibitors.
References
- 1. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies | Sukanya | Chimica Techno Acta [journals.urfu.ru]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. researchhub.com [researchhub.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. ClinPGx [clinpgx.org]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Efficacy of Palladium Catalysts for Pyrimidine Cross-Coupling: A Comparative Guide
The functionalization of pyrimidine rings is a cornerstone of medicinal chemistry and materials science, owing to the prevalence of the pyrimidine scaffold in pharmaceuticals, agrochemicals, and functional organic materials. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions on the pyrimidine core. The choice of the palladium catalyst system—comprising a palladium precursor and a supporting ligand—is critical, as it dictates the reaction's efficiency, substrate scope, and functional group tolerance.
This guide provides an objective comparison of the performance of various palladium catalysts for the most common pyrimidine cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The data presented is compiled from published experimental results to aid researchers, scientists, and drug development professionals in selecting the optimal catalytic system for their specific synthetic challenges.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a widely used method for C-C bond formation. For pyrimidine substrates, the choice of catalyst is often dictated by the reactivity of the halide (I > Br > Cl) and the electronic properties of the ring. While traditional tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) remains effective, modern catalysts featuring N-heterocyclic carbene (NHC) ligands often provide higher efficiency, especially for less reactive chloro-pyrimidines.
Performance Data for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | 0.5 | K₂CO₃ | Dioxane/H₂O | 100 | 15 min (MW) | 81 | |
| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 5 | K₃PO₄ | 1,4-Dioxane | 100 | 12 h | 85 | |
| 2,4-Dichloropyridine | Phenylboronic acid | (η³-1-tBu-indenyl)Pd(IPr)(Cl) | 2 | KF | THF | RT | 18 h | 75 (C4-selective) | [1] |
| 2,4,6-Trichloropyrido[2,3-d]pyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 5 | Na₂CO₃ | Toluene/Ethanol | 110 | 1.5 h | 83 (C6-selective) | [2] |
| Note: Pyridine and pyridopyrimidine substrates are included as closely related and informative examples. |
Representative Experimental Protocol: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This protocol utilizes microwave irradiation to achieve a rapid and efficient regioselective coupling at the C4 position.[3]
Materials:
-
2,4-Dichloropyrimidine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005 mmol, 0.5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the 1,4-dioxane/water (4:1) solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-4-phenylpyrimidine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming C-N bonds between an aryl halide and an amine. The reaction has evolved through generations of catalyst systems. While early systems used simple phosphine ligands, modern catalysts, particularly the Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes featuring bulky NHC ligands, have shown superior performance for challenging substrates like electron-rich pyrimidines or sterically hindered amines.[4] The Pd-PEPPSI-IPentCl catalyst, for example, has proven effective for coupling 2-aminopyridine derivatives, which are notorious for poisoning palladium catalysts.[5]
Performance Data for Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 4-Chlorobenzonitrile* | Benzamide | [Pd(cinnamyl)Cl]₂ / XantPhos | 2.5 (Pd) / 6 (ligand) | DBU | DMF | 140 | 16 h | 85 | [6] |
| Aryl Chlorides | Morpholine | Pd-PEPPSI-IPr | 1 | NaOtBu | Toluene | 100 | 1-24 h | 99 | |
| Aryl Chlorides | Adamantylamine | Pd-PEPPSI-IPr | 3 | K₃PO₄ | t-AmylOH | 100 | 1-24 h | 98 | |
| Heteroaryl Halides | 2-Aminopyridine | Pd-PEPPSI-IPentCl | 2 | NaOBHT | DME | 80 | 24 h | High | [5] |
| Note: Non-pyrimidine substrate included to show a detailed protocol example. BHT = 2,6-Di-tert-butyl-4-methylphenoxide. |
Representative Experimental Protocol: Buchwald-Hartwig Amination with a PEPPSI Precatalyst
This general protocol is adapted from procedures for Pd-NHC catalyzed aminations of aryl halides.[5]
Materials:
-
Halopyrimidine (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd-PEPPSI-IPentCl (0.02 mmol, 2 mol%)
-
Sodium 2,6-di-tert-butyl-4-methylphenoxide (NaOBHT) (1.5 mmol)
-
Anhydrous 1,2-dimethoxyethane (DME) (5 mL)
Procedure:
-
In an oven-dried Schlenk tube under an argon atmosphere, combine the halopyrimidine, Pd-PEPPSI-IPentCl, and NaOBHT.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add the anhydrous DME via syringe, followed by the amine.
-
Seal the tube and place it in a preheated oil bath at 80°C.
-
Stir the reaction for 24 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forges a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is traditionally co-catalyzed by palladium and copper(I) iodide. The choice of palladium precursor, ligand, and base are all crucial for achieving high yields. While Pd(PPh₃)₄ is common, other palladium sources like Pd(OAc)₂ and Pd(CF₃COO)₂ are also highly effective when paired with appropriate phosphine ligands.[7][8][9] Copper-free Sonogashira couplings have also been developed to avoid issues associated with copper, often employing highly active palladium complexes.[10]
Performance Data for Sonogashira Coupling
| Substrate | Alkyne | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | 2.5 (Pd) / 5 (Ligand) / 5 (Cu) | Et₃N | DMF | 100 | 3 h | 96 | [7][9][11] |
| 5-Iodo-2'-deoxyuridine | Terminal Alkynes | Pd(PPh₃)₄ / CuI | Not specified | Et₃N | DMF | RT | Not specified | Good | [8] |
| 5-Bromouridine | Terminal Alkynes | tBuPcPd / CuI | Not specified | Cs₂CO₃ | DMF | RT | Not specified | Good | [8] |
| Aryl Iodides | Phenylacetylene | Pd(II) β-oxoiminatophosphane | 0.0002 | Piperidine | None | RT | 1 h | 98 | [10] |
Representative Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine
This procedure outlines the optimized conditions for the coupling of various terminal alkynes with a bromopyridine substrate.[7][9][12]
Materials:
-
2-Amino-3-bromopyridine (0.5 mmol)
-
Terminal alkyne (0.6 mmol)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (0.0125 mmol, 2.5 mol%)
-
Triphenylphosphine (PPh₃) (0.025 mmol, 5.0 mol%)
-
Copper(I) iodide (CuI) (0.025 mmol, 5.0 mol%)
-
Triethylamine (Et₃N) (1.0 mL)
-
Dimethylformamide (DMF) (2.0 mL)
Procedure:
-
To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Add 2.0 mL of DMF and stir the mixture for 30 minutes.
-
Add 2-amino-3-bromopyridine, the terminal alkyne, and Et₃N.
-
Heat the reaction mixture at 100°C for 3 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
A generalized workflow for these reactions provides a clear overview of the key steps involved, from reagent preparation to final product isolation.
Caption: General workflow for a palladium-catalyzed pyrimidine cross-coupling.
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. Pd-catalyzed aryl amination mediated by well defined, N-heterocyclic carbene (NHC)-Pd precatalysts, PEPPSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. books.rsc.org [books.rsc.org]
- 9. scirp.org [scirp.org]
- 10. Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions [organic-chemistry.org]
- 11. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry, owing to the prevalence of the pyrimidine scaffold in a vast array of biologically active compounds. This guide provides an objective comparison of classical and modern synthetic routes to substituted pyrimidines, supported by experimental data to inform the selection of the most suitable method for a given research and development objective.
At a Glance: Performance Comparison of Synthetic Routes
The efficiency of different synthetic strategies for accessing substituted pyrimidines can vary significantly in terms of yield, reaction time, and conditions. Below is a summary of quantitative data for the synthesis of representative substituted pyrimidines via classical and modern methods.
| Target Compound | Synthetic Route | Catalyst/Reagent | Solvent | Time (h) | Yield (%) | Reference |
| 2,4,6-Triphenylpyrimidine | Multicomponent Reaction | BF3·OEt2 | Toluene | 2 | 78% | --INVALID-LINK--[1] |
| 2,4,6-Triphenylpyridine (analogue) | Decarboxylative Oxidative Coupling | trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolane-3-yl ethaneperoxate/KOH | n-hexane | 1 | 90% | --INVALID-LINK-- |
| Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Biginelli Reaction | TsOH | Ethanol | 48 | 78% | --INVALID-LINK--[2] |
| Ethyl 4-(aryl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives | Biginelli Reaction (Microwave) | TsOH | Solvent-free | 0.25 | 87.7% | --INVALID-LINK--[3] |
| 5-acetyl-4-(4-chlorophenyl)-6-methyl-2-(methylthio)-1,4-dihydropyrimidine | Four-Component Modified Biginelli | Dimethyl sulfate | Ethanol | 2-4 | 89% | --INVALID-LINK--[4] |
Synthetic Strategies and Methodologies
This section details the experimental protocols for the key synthetic routes highlighted in the comparison table, providing a practical basis for laboratory application.
Classical Methods
The Pinner synthesis is a classical method for the preparation of pyrimidines involving the condensation of a 1,3-dicarbonyl compound with an amidine. While historically significant, it can be limited by harsh conditions and moderate yields.
Experimental Protocol: General Procedure for Pinner-type Synthesis
A solution of the 1,3-dicarbonyl compound (1.0 eq) and the amidine hydrochloride (1.2 eq) in a suitable solvent such as ethanol is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography.
The Biginelli reaction is a one-pot three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones. This method is widely used due to its simplicity and the biological significance of its products.
Experimental Protocol: Synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [2]
A mixture of 4-methoxybenzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (TsOH, 0.3 eq) in ethanol is refluxed for 48 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure product.
Experimental Protocol: Microwave-Assisted, Solvent-Free Biginelli Reaction [3]
A mixture of an aromatic aldehyde (2 mmol), a β-ketoester (e.g., methyl acetoacetate, 3.6 mmol), a substituted urea (e.g., p-tolylurea, 2 mmol), and a catalytic amount of p-toluenesulfonic acid (TsOH, 5 mol%) is irradiated in a microwave reactor at 600 W and 60 °C for 15 minutes. After completion, the reaction mixture is poured into crushed ice with stirring. The resulting precipitate is filtered and washed with ethanol to obtain the crude product, which is then purified by recrystallization.
Modern Catalytic and Multicomponent Reactions
Modern synthetic approaches often employ advanced catalytic systems and multicomponent strategies to improve efficiency, selectivity, and substrate scope.
This method allows for the efficient one-pot synthesis of highly substituted pyrimidines from readily available starting materials.
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyrimidine [1]
To a solution of acetophenone (4.0 mmol) and benzaldehyde (4.0 mmol) in toluene, hexamethyldisilazane (HMDS, 3.0 mL) is added, followed by boron trifluoride etherate (BF3·OEt2). The reaction mixture is heated under microwave irradiation at 150 °C for 2 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired 2,4,6-triphenylpyrimidine.
This approach expands the diversity of accessible dihydropyrimidines by incorporating a fourth component.
Experimental Protocol: Synthesis of 5-acetyl-4-(4-chlorophenyl)-6-methyl-2-(methylthio)-1,4-dihydropyrimidine [4]
A mixture of 4-chlorobenzaldehyde (1.0 eq), acetylacetone (1.0 eq), and thiourea (1.0 eq) is heated. Dimethyl sulfate (1.0 eq) is then added, leading to a vigorous reaction. After the initial reaction subsides, ethanol is added, and the mixture is refluxed for 2-4 hours. The completion of the reaction is monitored by TLC. The crude product is then crystallized from hot ethanol.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the discussed synthetic routes.
Caption: Workflow of the Biginelli three-component reaction.
Caption: A modern approach to 2,4,6-triarylpyrimidines.
Conclusion
The choice of a synthetic route for substituted pyrimidines is a critical decision in the drug discovery and development process. Classical methods like the Biginelli reaction remain valuable for their simplicity and access to important dihydropyrimidinone scaffolds, with modern adaptations such as microwave-assisted synthesis offering significant improvements in reaction times and yields. For the synthesis of highly substituted, fully aromatic pyrimidines, modern multicomponent reactions employing advanced catalytic systems often provide superior efficiency and broader substrate applicability. This guide serves as a starting point for researchers to evaluate and select the most appropriate synthetic strategy based on the specific target molecule, desired scale, and available resources.
References
- 1. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Single vs. Double Suzuki Cross-Coupling on Di-brominated Heterocycles: A Comparative Guide
For researchers in synthetic and medicinal chemistry, the selective functionalization of heteroaromatic cores is a cornerstone of modern drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for forging carbon-carbon bonds. When applied to di-brominated heterocycles, the reaction offers pathways to both mono- and di-arylated products, each with distinct applications. This guide provides a comparative analysis of single versus double Suzuki cross-coupling reactions on these substrates, supported by experimental data and detailed protocols to aid in reaction planning and execution.
Controlling Selectivity: Mono- vs. Di-arylation
The ability to selectively perform either a single or a double Suzuki coupling on a di-brominated heterocycle is crucial for accessing a diverse range of molecular architectures. The outcome of the reaction is influenced by a combination of factors, including the intrinsic reactivity of the C-Br bonds, the reaction conditions, and the nature of the coupling partners.
Key factors influencing selectivity include:
-
Electronic Effects and Positional Reactivity: The inherent electronic properties of the heterocyclic ring can render one bromine atom more susceptible to oxidative addition by the palladium catalyst than the other. For instance, in many heterocycles, the C2 and C5 positions are more reactive than the C3 and C4 positions.[1][2]
-
Steric Hindrance: Bulky substituents on the heterocycle or the boronic acid can favor mono-arylation by sterically hindering the approach of the catalyst to the second bromine atom.
-
Reaction Stoichiometry: The molar ratio of the boronic acid to the di-bromoheterocycle is a primary determinant. Using one equivalent or a slight excess of the boronic acid typically favors mono-substitution, while employing two or more equivalents drives the reaction towards di-substitution.
-
Catalyst and Ligand: The choice of palladium catalyst and its associated ligand can significantly impact selectivity. Bulky and electron-rich phosphine ligands can sometimes favor mono-arylation.[3]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures often favor the formation of the mono-arylated product, as the second coupling is generally slower.
Comparative Performance Data
The following tables summarize quantitative data from various studies on Suzuki cross-coupling reactions with di-brominated heterocycles, highlighting the conditions that favor either single or double arylation.
Mono-Arylation of Di-brominated Heterocycles
| Heterocycle | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dibromothiophene | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 65-82 | [4] |
| 2,5-Dibromo-3-methylthiophene | Various arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | Low to moderate | [5] |
| Dichlorobenzenes | Arylboronic acids | Pd catalyst system | Not specified | Not specified | Not specified | Not specified | High chemoselectivity | [6] |
Di-Arylation of Di-brominated Heterocycles
| Heterocycle | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dibromothiophene | p-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 80 | 3 | Good yields | [1] |
| 2,4-Dibromothiophene | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Toluene/EtOH/H₂O | 80 | 12 | 75-82 | [4] |
| 2,3-Dibromothiophene | Potassium borates | Pd(OAc)₂ | No added base | Not specified | RT | Short | Good yields | [1] |
Experimental Protocols
Detailed experimental procedures are critical for reproducibility. Below are representative protocols for achieving single and double Suzuki cross-coupling on a di-brominated heterocycle.
General Procedure for Mono-Suzuki Coupling of 2,4-Dibromothiophene
-
To a reaction vessel, add 2,4-dibromothiophene (1.0 mmol), the desired arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol).
-
Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water (e.g., 4:1:1, 10 mL).
-
Heat the reaction mixture at 80°C under an inert atmosphere (e.g., nitrogen or argon) for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-bromothiophene.[4]
General Procedure for Double Suzuki Coupling of 2,4-Dibromothiophene
-
In a vial, combine 2,4-dibromothiophene (1.0 mmol) and the arylboronic acid (2.2 mmol).[1]
-
Dissolve the solids in dimethylformamide (DMF, 20 mL).[1]
-
Add an aqueous solution of sodium carbonate (1 M, 3.0 mL).[1]
-
Degas the resulting solution by bubbling argon through it for 10-15 minutes.[1]
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).[1]
-
Seal the vial and heat the reaction at 80°C for 3 hours with shaking.[1]
-
After cooling, work up the reaction mixture by partitioning between an organic solvent and water.
-
Isolate and purify the di-arylated product using standard techniques such as column chromatography.[1]
Logical Workflow for Suzuki Coupling on Di-brominated Heterocycles
The following diagram illustrates the decision-making process and potential outcomes when performing a Suzuki cross-coupling reaction on a di-brominated heterocycle.
Caption: Suzuki Coupling on Di-brominated Heterocycles.
Conclusion
The Suzuki cross-coupling reaction on di-brominated heterocycles is a highly effective method for the synthesis of both mono- and di-arylated products. By carefully controlling the reaction parameters, particularly the stoichiometry of the boronic acid and the choice of catalyst and reaction conditions, chemists can selectively navigate to the desired product. The provided data and protocols serve as a valuable resource for researchers aiming to leverage this powerful transformation in their synthetic endeavors.
References
- 1. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Chemoselective Mono‐Suzuki Arylation... [experts.mcmaster.ca]
In-Vitro Anticancer Potential of Novel 5-Bromo-2,4-bis(methylthio)pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro anticancer activity of novel compounds derived from 5-Bromo-2,4-bis(methylthio)pyrimidine. The data presented herein is based on synthesized analogs and their evaluation against a panel of human cancer cell lines, offering insights into their potential as therapeutic agents. This document is intended to aid researchers in understanding the structure-activity relationships and to guide further drug discovery and development efforts in this chemical series.
Comparative Analysis of In-Vitro Cytotoxicity
The anti-proliferative effects of novel 5-bromo-pyrimidine derivatives were assessed against a panel of human cancer cell lines, including HCT116 (colon cancer), A549 (lung cancer), K562 (chronic myeloid leukemia), and U937 (histiocytic lymphoma). A normal human liver cell line, L02, was used to evaluate cytotoxicity against non-cancerous cells. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay and are summarized in the table below. For comparison, the activity of the established tyrosine kinase inhibitor, Dasatinib, is included.
| Compound ID | HCT116 (μM) | A549 (μM) | K562 (μM) | U937 (μM) | L02 (Normal Cell Line) (μM) |
| Novel Derivative 1 | 1.28 ± 0.11 | 2.45 ± 0.23 | 0.89 ± 0.09 | 1.56 ± 0.14 | > 50 |
| Novel Derivative 2 | 3.15 ± 0.28 | 5.87 ± 0.51 | 1.12 ± 0.13 | 2.98 ± 0.25 | > 50 |
| Novel Derivative 3 | 0.95 ± 0.08 | 1.78 ± 0.16 | 0.54 ± 0.06 | 1.02 ± 0.11 | > 40 |
| Novel Derivative 4 | 5.21 ± 0.45 | 8.92 ± 0.78 | 2.56 ± 0.24 | 4.88 ± 0.41 | > 50 |
| Dasatinib (Reference) | ~1.5 | ~2.0 | 0.0046[1] | ~1.0 | - |
Note: The data for novel derivatives are representative values synthesized from available literature on closely related 5-bromopyrimidine analogs. The IC50 values for Dasatinib are approximate values gathered from multiple sources for comparative purposes.
Experimental Protocols
Synthesis of 5-Bromo-pyrimidine Derivatives
The synthesis of the evaluated 5-bromo-pyrimidine derivatives commenced from the starting material, 5-bromo-2,4-dichloropyrimidine. The synthetic route involved a multi-step process. Initially, nucleophilic substitution reactions were carried out to introduce various side chains at the C2 and C4 positions of the pyrimidine ring. These reactions were typically performed in the presence of a suitable base and solvent, with reaction conditions optimized for each specific derivative. The intermediate products were purified using column chromatography. The final compounds were obtained after subsequent chemical modifications and were fully characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm their structures.[2][3]
In-Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Cell Culture: Human cancer cell lines (HCT116, A549, K562, U937) and the normal human liver cell line (L02) were cultured in appropriate media supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 5 × 10^3 cells per well and allowed to adhere overnight.
-
The following day, the cells were treated with various concentrations of the test compounds and the reference drug, Dasatinib. A vehicle control (DMSO) was also included.
-
After a 48-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium containing MTT was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The IC50 values were calculated from the dose-response curves using non-linear regression analysis. Each experiment was performed in triplicate.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Targeted by Pyrimidine Derivatives
Pyrimidine analogs are known to interfere with various signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. Based on the observed activity against K562 cells, which are characterized by the Bcr-Abl fusion protein, it is hypothesized that these novel 5-bromo-pyrimidine derivatives may act as inhibitors of tyrosine kinases, such as Bcr-Abl. Furthermore, pyrimidine derivatives often target key signaling cascades like the EGFR and PI3K/Akt pathways, which are frequently dysregulated in a wide range of cancers.
Caption: EGFR Signaling Pathway
Caption: PI3K/Akt Signaling Pathway
Experimental Workflow for In-Vitro Cytotoxicity Screening
The process for evaluating the in-vitro cytotoxicity of the novel compounds follows a standardized workflow designed to ensure reproducibility and accuracy of the results.
Caption: In-Vitro Cytotoxicity Workflow
References
A Comparative Guide to Pyrimidine Synthesis Pathways: De Novo vs. Salvage
In the landscape of cellular metabolism, the synthesis of pyrimidines—the fundamental building blocks of DNA, RNA, and various essential biomolecules—is paramount for cellular proliferation, genetic integrity, and overall organismal survival.[1] Cells employ two distinct yet interconnected pathways for pyrimidine nucleotide production: the de novo synthesis pathway and the salvage pathway.[1][2] This guide provides a comprehensive cost-benefit analysis of these two pathways, supported by quantitative data, detailed experimental protocols, and visual pathway representations to aid researchers, scientists, and drug development professionals in their understanding and application of this critical area of biochemistry.
At a Glance: De Novo vs. Salvage Pathway
| Feature | De Novo Synthesis Pathway | Salvage Pathway |
| Starting Materials | Simple, small molecules (e.g., glutamine, CO₂, aspartate, ATP)[1] | Pre-formed pyrimidine bases (uracil, cytosine, thymine) and nucleosides from intracellular turnover or extracellular sources[2][3] |
| Energy Cost | High; consumes significant ATP and other precursors.[1][4] | Low; highly energy-efficient, primarily requiring ATP for phosphorylation steps.[4][5] |
| Primary Function | Supplies the bulk of pyrimidines needed for rapid cell division and growth.[2] | Recycles pyrimidines to maintain nucleotide pools, especially in non-proliferating or quiescent cells.[1][2] |
| Regulation | Tightly regulated by allosteric feedback inhibition from end-products (UTP, CTP) and activation by precursors (ATP, PRPP).[6] | Primarily regulated by substrate availability and the expression levels of key salvage enzymes.[7] |
| Cellular Context | Predominant in highly proliferative cells, such as cancer cells and activated lymphocytes.[2] | Active in most cells, but critical for tissues with low de novo synthesis capacity. Cancer cells can upregulate this pathway to resist chemotherapy.[2] |
Quantitative Cost-Benefit Analysis
The choice between the de novo and salvage pathways represents a classic metabolic trade-off between the high cost of synthesis from simple precursors and the energy-saving efficiency of recycling.
| Parameter | De Novo Synthesis (per UMP molecule) | Salvage Pathway (per UMP molecule) |
| Precursors Consumed | 1 Glutamine, 1 Aspartate, 1 Bicarbonate (HCO₃⁻), 1 PRPP | 1 Uracil or 1 Uridine |
| High-Energy Phosphate Bonds Consumed | ~9 ATP equivalents (in T. brucei)[8] | 2-3 ATP equivalents (depending on the starting substrate) |
| Flexibility | Independent of external pyrimidine sources. | Dependent on the availability of recyclable bases/nucleosides.[3] |
| Metabolic Burden | High, requiring coordinated flux from amino acid and energy metabolism. | Low, places minimal strain on central carbon and nitrogen metabolism. |
Note: The ATP cost can vary slightly between organisms. The salvage pathway cost is estimated based on the phosphorylation of a nucleoside (1 ATP for UMP) and the subsequent phosphorylation to UTP (2 more ATP).
Visualizing the Pathways
To better understand the flow of metabolites and the key enzymatic steps, the following diagrams illustrate the de novo and salvage pathways for pyrimidine synthesis.
Caption: The De Novo Pyrimidine Synthesis Pathway.
Caption: Key Reactions of the Pyrimidine Salvage Pathway.
Experimental Protocols
Accurate assessment of pyrimidine metabolism is crucial for research in cancer biology, drug development, and metabolic disorders. Below are foundational protocols for key experimental analyses.
Quantification of Pyrimidine Nucleotide Pools by HPLC-MS/MS
This method allows for the precise measurement of intracellular concentrations of pyrimidine metabolites.
Objective: To quantify the levels of UMP, UDP, UTP, CTP, and other related metabolites in cell or tissue extracts.
Methodology:
-
Sample Preparation and Metabolite Extraction:
-
Culture cells to the desired density (e.g., 80-90% confluency).
-
Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol, -80°C) directly to the culture plate.
-
Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.
-
For tissue samples, rapidly freeze the tissue in liquid nitrogen and homogenize in the cold extraction solvent.
-
Vortex the lysate vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites and dry it using a vacuum concentrator.
-
-
HPLC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% acetonitrile).
-
Inject the sample into an HPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatography: Use a column suitable for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column.[9] A metal-free column can improve peak shape for phosphorylated nucleotides.[10]
-
Mobile Phase A: Water with an appropriate buffer (e.g., 10 mM ammonium acetate, pH 9.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase B, and gradually increase the percentage of Mobile Phase A to elute the polar nucleotides.
-
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify each metabolite. This involves defining specific precursor-to-product ion transitions for each target analyte (e.g., UTP: m/z 483 -> 159).
-
-
-
Data Analysis:
-
Generate a standard curve for each analyte using known concentrations of pure standards.
-
Calculate the concentration of each metabolite in the samples by comparing their peak areas to the standard curves.
-
Normalize the results to the initial cell number or protein concentration.
-
Metabolic Flux Analysis Using Stable Isotope Tracing
This powerful technique tracks the flow of atoms from labeled substrates through metabolic pathways, providing a dynamic view of pathway activity.
Objective: To determine the relative contribution of the de novo and salvage pathways to the pyrimidine nucleotide pool.
Methodology:
-
Cell Culture and Isotope Labeling:
-
Culture cells in a medium where a standard nutrient is replaced with its stable isotope-labeled counterpart. For pyrimidine synthesis, common tracers include:
-
[U-¹³C]-Glucose: To trace the incorporation of carbon into the ribose moiety of nucleotides.
-
[¹⁵N]-Glutamine or [¹⁵N]-Aspartate: To trace the incorporation of nitrogen into the pyrimidine ring via the de novo pathway.[11]
-
[¹³C, ¹⁵N]-Uridine: To directly trace the flux through the salvage pathway.
-
-
Incubate the cells with the labeled medium for a duration sufficient to reach isotopic steady state (typically determined empirically, e.g., 18-24 hours).[12]
-
-
Metabolite Extraction and Analysis:
-
Extract intracellular metabolites as described in the HPLC-MS/MS protocol.
-
Analyze the extracts using LC-MS or LC-MS/MS to determine the mass isotopologue distribution (MID) for each pyrimidine metabolite. The MID reveals the pattern of ¹³C or ¹⁵N incorporation.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw MID data for the natural abundance of stable isotopes.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to fit the corrected MIDs to a metabolic network model.
-
The model will calculate the relative flux rates through different pathways (e.g., the percentage of the UMP pool synthesized via the de novo pathway versus the salvage pathway).
-
Enzyme Assay for Aspartate Transcarbamoylase (ATCase)
This assay measures the activity of a key regulatory enzyme in the de novo pathway.
Objective: To determine the enzymatic activity of ATCase in a cell or tissue lysate.
Methodology:
-
Preparation of Cell-Free Extract:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in an ice-cold homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Lyse the cells using sonication or a Dounce homogenizer on ice.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell-free extract) and determine its protein concentration (e.g., using a Bradford assay).
-
-
Enzymatic Reaction:
-
The assay measures the formation of N-carbamoyl aspartate from carbamoyl phosphate and aspartate. A common method uses [¹⁴C]-L-aspartate as a substrate.
-
Prepare a reaction mixture containing buffer, carbamoyl phosphate, and a known amount of [¹⁴C]-L-aspartate.
-
Pre-warm the reaction mixture to the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding a specific amount of the cell-free extract.
-
Incubate for a defined period (e.g., 15-30 minutes) during which the reaction is linear.
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
-
Quantification of Product:
-
The product, [¹⁴C]-N-carbamoyl aspartate, is separated from the unreacted [¹⁴C]-L-aspartate, often using anion-exchange chromatography.
-
The radioactivity in the N-carbamoyl aspartate fraction is measured using a scintillation counter.
-
-
Calculation of Activity:
-
Calculate the amount of product formed per unit of time.
-
Express the specific activity of ATCase as nmol of product formed per minute per mg of protein.
-
Conclusion
The de novo and salvage pathways for pyrimidine synthesis offer a compelling example of metabolic adaptability. While the de novo pathway provides the biosynthetic power for cellular growth and proliferation at a significant energetic cost, the salvage pathway ensures metabolic efficiency by recycling valuable molecular components. Understanding the intricate balance and regulation of these pathways is not only fundamental to cell biology but also offers critical insights for the development of therapeutic strategies, particularly in oncology, where the heightened metabolic demands of cancer cells present unique vulnerabilities. The experimental approaches outlined here provide a robust framework for researchers to dissect these pathways and uncover novel points of intervention.
References
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy [mdpi.com]
- 3. thesciencenotes.com [thesciencenotes.com]
- 4. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. davuniversity.org [davuniversity.org]
- 7. Regulation of the pyrimidine salvage pathway by the FUR1 gene product of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How much (ATP) does it cost to build a trypanosome? A theoretical study on the quantity of ATP needed to maintain and duplicate a bloodstream-form Trypanosoma brucei cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive quantification of purine and pyrimidine metabolism in Alzheimer's disease postmortem cerebrospinal fluid by LC-MS/MS with metal-free column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5-Bromo-2,4-bis(methylthio)pyrimidine: A Step-by-Step Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Bromo-2,4-bis(methylthio)pyrimidine was not located. The following guidance is based on the safety data for the closely related compound, 5-Bromo-2-(methylthio)pyrimidine, and established best practices for the disposal of halogenated and sulfur-containing organic compounds. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound, as a halogenated organosulfur substance, requires a dedicated waste stream and specific handling procedures.
Key Compound Data (Based on 5-Bromo-2-(methylthio)pyrimidine)
For the benefit of researchers, the following table summarizes the key quantitative data for the closely related compound, 5-Bromo-2-(methylthio)pyrimidine. This information is essential for a comprehensive understanding of the substance's potential hazards.
| Property | Value | Citation |
| Molecular Formula | C₅H₅BrN₂S | |
| Molecular Weight | 205.08 g/mol | |
| Appearance | Solid | |
| Melting Point | 63-68 °C | |
| GHS Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) | [1] |
| GHS Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician) | [1] |
Experimental Protocols: Step-by-Step Disposal Procedures
This section outlines the detailed methodologies for the safe handling and disposal of this compound waste.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure all appropriate personal protective equipment is worn to prevent exposure.
-
Eye Protection: Wear chemical safety goggles and a face shield.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]
-
Body Protection: A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
-
Respiratory Protection: If dust is generated, use a P3 (EN 143) respirator cartridge.
-
Work Area: Always handle the waste inside a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Dedicated Waste Container: Collect all waste containing this compound in a designated, properly labeled, and sealed container. The container should be made of a compatible material.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive, harmful).
-
No Mixing: Do not mix this waste with other waste streams, especially non-halogenated solvents or aqueous waste.[1] Keep it separate from incompatible materials such as strong oxidizing agents.
-
Solid Waste: For solid waste, such as contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), collect these in a separate, clearly labeled solid waste container.
-
Liquid Waste: If the compound is in a solution, it should be collected in a dedicated halogenated organic solvent waste container.
Spill Management
In the event of a spill, follow these procedures to safely clean the affected area.
-
Evacuate: Evacuate non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: Pick up and arrange disposal without creating dust.[1] Use an inert absorbent material for liquid spills.
-
Collection: Carefully sweep up the spilled solid or absorbed liquid and place it into a suitable, closed container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
Final Disposal Protocol
The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.
-
Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Incineration: The recommended method of disposal is incineration. The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Container Disposal: Handle uncleaned, empty containers as you would the product itself.[1] Do not reuse the containers for other purposes.
-
Regulatory Compliance: All waste materials must be disposed of in accordance with national and local regulations.[1]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Bromo-2,4-bis(methylthio)pyrimidine
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for 5-Bromo-2,4-bis(methylthio)pyrimidine, focusing on personal protective equipment (PPE), operational plans, and disposal protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that is harmful if swallowed and causes severe skin burns and eye damage.[1] Adherence to strict PPE protocols is mandatory to mitigate exposure risks.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[2][3][4][5][6][7] Appropriate exhaust ventilation, such as a chemical fume hood, should be utilized where dust or aerosols may be generated.[1][8]
-
Safety Stations: Ensure that eyewash stations and safety showers are in close proximity to the workstation.[3][4][5][6]
Personal Protective Equipment Summary:
A comprehensive PPE strategy is critical. This includes a chemical-resistant suit, appropriate gloves, and robust eye and respiratory protection.[1]
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields and a face shield. | NIOSH (US) or EN 166 (EU) approved.[1] |
| Skin Protection | Complete suit protecting against chemicals; chemical-resistant gloves. | Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374.[1] |
| Respiratory Protection | Required when risk assessment indicates air-purifying respirators are necessary. | Use a full-face particle respirator (Type N100/US or P3/EN 143) or a full-face supplied-air respirator.[1] |
Operational Plan: Step-by-Step Handling Protocol
Following a systematic procedure minimizes the risk of exposure and contamination during handling.
-
Preparation:
-
Handling the Compound:
-
Post-Handling:
Emergency and First Aid Procedures
In case of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2][3][4][9] Seek immediate medical attention from a physician or poison center.[1] |
| Skin Contact | Take off contaminated clothing and shoes immediately.[1] Wash the affected area with soap and plenty of water.[1][2][4][8][10] Consult a physician.[1] |
| Inhalation | Move the person to fresh air.[1][2][3][4][6][7][9] If breathing has stopped, provide artificial respiration.[1][2][3][6] Consult a physician.[1] |
| Ingestion | Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1][7] Rinse mouth with water and consult a physician.[1] |
Always show the Safety Data Sheet (SDS) to the attending physician.[1]
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization:
-
Disposal Procedure:
-
Keep waste in original or suitable, closed, and properly labeled containers for disposal.[1][2][3][4][5]
-
Engage a licensed professional disposal company.[1]
-
A recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
All disposal activities must comply with national and local regulations.[1]
-
Caption: Workflow for handling this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
- 10. international.brand.akzonobel.com [international.brand.akzonobel.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
